molecular formula C8H6O4 B3428334 4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione CAS No. 6766-44-5

4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione

Katalognummer: B3428334
CAS-Nummer: 6766-44-5
Molekulargewicht: 166.13 g/mol
InChI-Schlüssel: QQYNRBAAQFZCLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

structure

Eigenschaften

IUPAC Name

4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNRBAAQFZCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863535
Record name 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-09-5, 6118-51-0, 6766-44-5
Record name 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5426-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxabicyclo(2.2.1)-5-heptene-2,3-dicarboxylic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AI 3-32678
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006118510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6118-51-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC190418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan-maleic anhydride adduct
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan-maleic anhydride adduct
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan-maleic anhydride adduct
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Diels-Alder Reaction as a Cornerstone of Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of the Furan and Maleic Anhydride Diels-Alder Reaction

The Diels-Alder [4+2] cycloaddition is a Nobel Prize-winning reaction that stands as one of the most powerful and elegant transformations in organic chemistry.[1] Its capacity to form complex, stereochemically-defined six-membered rings in a single, atom-economical step has made it indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] The reaction involves the concerted interaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene derivative.[3]

While the general principles are widely understood, the specific reaction between furan and maleic anhydride serves as a fascinating and instructive case study. It deviates from the simplistic models often presented in introductory texts, offering a nuanced interplay of aromaticity, reversibility, and the principles of kinetic versus thermodynamic control.[4][5] This guide will provide an in-depth exploration of this archetypal reaction, moving from foundational principles to the subtle mechanistic details that govern its outcome.

Mechanistic Framework: A Concerted, Yet Complex, Cycloaddition

The reaction between furan (the diene) and maleic anhydride (the dienophile) proceeds through a concerted mechanism, meaning the new sigma bonds are formed in a single, continuous process without the generation of discrete intermediates.[6] This is facilitated by a cyclic transition state where the π-electron systems of the two reactants overlap.[1]

A critical factor governing this reaction is the aromatic character of furan. Unlike a simple, non-aromatic diene like 1,3-butadiene, furan possesses a degree of aromatic stability. Participating in the Diels-Alder reaction requires the disruption of this aromaticity, which makes the reaction less exothermic and more readily reversible compared to cycloadditions involving non-aromatic dienes like cyclopentadiene.[2][4][7] This inherent reversibility is the key to understanding the reaction's unique stereochemical outcome.

Caption: Overall scheme of the reversible Diels-Alder reaction.

Stereoselectivity: The Kinetic vs. Thermodynamic Product Dichotomy

Perhaps the most compelling aspect of the furan-maleic anhydride reaction is its stereochemistry. The fusion of the two rings can result in two distinct diastereomers: the endo adduct and the exo adduct.[8]

  • Endo Adduct: The anhydride portion of the molecule is oriented syn (on the same side) to the oxygen bridge of the bicyclic system.

  • Exo Adduct: The anhydride portion is oriented anti (on the opposite side) to the oxygen bridge.

In many Diels-Alder reactions, the endo product is preferentially formed under kinetic control. This preference is often explained by "secondary orbital interactions," where the p-orbitals of the electron-withdrawing groups on the dienophile (the carbonyls in maleic anhydride) overlap favorably with the developing π-bond orbitals of the diene in the transition state, providing additional stabilization.[9]

However, the reaction between furan and maleic anhydride is a classic example where this rule is overridden by thermodynamic factors.[9][10]

  • Kinetic Product: The endo adduct is formed faster. Its rate of formation is estimated to be approximately 500 times greater than that of the exo adduct.[9][10] This is the product of the lower-energy transition state.

  • Thermodynamic Product: The exo adduct is more stable, by about 1.9 kcal/mol.[9][10] This increased stability is due to reduced steric repulsion between the bulky anhydride ring and the oxygen bridge of the furan-derived portion of the molecule.

Because the reaction is readily reversible at or near room temperature, the initially formed endo adduct can undergo a retro-Diels-Alder reaction to regenerate the starting materials.[4] These starting materials can then react again to form either the endo or exo product. Over time, the reaction mixture equilibrates to favor the more stable exo adduct.[4][5] Therefore, short reaction times and low temperatures will yield a mixture enriched in the endo product, while longer reaction times or higher temperatures will yield the exo product as the major, if not exclusive, isomer.[4][11]

Endo_Exo_Transition_States cluster_endo Endo Approach (Kinetic) cluster_exo Exo Approach (Thermodynamic) endo_ts Endo Transition State (Lower Activation Energy) endo_product Endo Adduct endo_ts->endo_product Forms Faster Reactants Furan + Maleic Anhydride endo_product->Reactants Retro-Diels-Alder caption_endo Favorable secondary orbital interactions (dashed lines) stablize the transition state. exo_ts Exo Transition State (Higher Activation Energy) exo_product Exo Adduct exo_ts->exo_product Forms Slower caption_exo Steric hindrance is minimized, leading to a more stable final product. Reactants->endo_ts Reactants->exo_ts

Caption: Comparison of Endo and Exo reaction pathways.

Quantitative Energetic Profile

The relationship between the kinetic and thermodynamic products can be summarized with the following data.

ParameterEndo AdductExo AdductRationale
Control KineticThermodynamicThe endo forms faster, but the exo is more stable.[4]
Relative Rate of Formation ~500x faster1xLower activation energy for the endo transition state.[9][10]
Relative Thermodynamic Stability Less StableMore Stable (~1.9 kcal/mol)Reduced steric strain in the exo isomer.[9][10]
Reaction Conditions Low Temperature, Short TimeHigh Temperature, Long TimeReversibility allows for equilibration to the thermodynamic minimum.[4][11]

The Retro-Diels-Alder Reaction: Enabling Thermodynamic Control

The lability of the furan-maleic anhydride adduct is central to its behavior. The energy barrier for the reverse, or retro-Diels-Alder reaction, is significantly lower for furan adducts compared to those derived from non-aromatic dienes.[7] This low barrier for cycloreversion allows the system to escape from the kinetic product (endo) and eventually settle into the thermodynamic well of the more stable exo product, even under mild conditions.[12][13] This process of isomerization from the endo to the exo diastereomer proceeds not through a direct rearrangement, but via a retro-Diels-Alder reaction of the endo adduct followed by a subsequent forward reaction to form the exo adduct.[14]

Experimental Protocol: Synthesis of the Thermodynamic Adduct

This protocol outlines a standard laboratory procedure for the synthesis of the exo-7-oxabicyclo-[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride, which is the thermodynamically favored product.[15][16]

Materials:

  • Maleic Anhydride

  • Furan (freshly distilled is recommended)

  • Tetrahydrofuran (THF) or Ethyl Acetate

  • Hexane

  • 50 mL Round Bottom Flask

  • Magnetic Stir Bar & Stir Plate

  • Water Bath or Heating Mantle

  • Ice Bath

  • Büchner Funnel and Filter Flask for Vacuum Filtration

Procedure:

  • Dissolution: In a 50 mL round bottom flask, dissolve 2.5 g of maleic anhydride in 8-10 mL of THF or ethyl acetate with magnetic stirring.[15][16]

  • Addition of Diene: To the stirred solution, add 1.7 mL of furan.[15]

  • Reaction: Gently warm the reaction mixture to approximately 50°C in a water bath and maintain stirring for 30-45 minutes.[16]

  • Crystallization (Thermodynamic Equilibration): Remove the flask from the heat source, cork it, and allow it to cool to room temperature. Let the flask stand undisturbed for at least 48 hours to ensure complete equilibration to the thermodynamic exo product and to allow for crystallization.[11][16] For more rapid crystallization, the solution can be placed in a refrigerator after reaching room temperature.[11]

  • Isolation: Cool the flask in an ice bath for 10-15 minutes to maximize crystal precipitation.[16] Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold THF or a mixture of ethyl acetate and hexane to remove any unreacted starting materials.[11][15] Allow the crystals to dry thoroughly on the filter paper under vacuum.

  • Characterization: The product, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, can be characterized by its melting point (literature: 116-117 °C) and by ¹H NMR spectroscopy.[15]

Experimental_Workflow start Start dissolve 1. Dissolve Maleic Anhydride in THF/Ethyl Acetate start->dissolve add_furan 2. Add Furan to the stirred solution dissolve->add_furan react 3. Heat at ~50°C for 30-45 min add_furan->react equilibrate 4. Cool and let stand for ≥48 hours for equilibration and crystallization react->equilibrate isolate 5. Cool in ice bath and isolate crystals via vacuum filtration equilibrate->isolate wash_dry 6. Wash crystals with cold solvent and dry isolate->wash_dry characterize 7. Characterize Product (Melting Point, NMR) wash_dry->characterize end End characterize->end

Caption: Step-by-step workflow for adduct synthesis.

Factors Influencing Reaction Rate and Selectivity

Beyond thermodynamic control, other factors can be leveraged to influence the Diels-Alder reaction of furan.

  • Solvents: The reaction kinetics can be influenced by the solvent choice. Studies have shown that using supercritical carbon dioxide as a medium can lead to a significant rate enhancement compared to conventional organic solvents like diethyl ether.[17][18]

  • Lewis Acid Catalysis: The rate of the Diels-Alder reaction can be dramatically increased by the use of Lewis acids (e.g., AlCl₃, methylaluminum dichloride).[19][20] The Lewis acid coordinates to the carbonyl oxygen of the maleic anhydride, making the dienophile more electron-poor and thus more reactive.[21][22] This lowers the activation energy of the reaction, allowing it to proceed more rapidly and often at lower temperatures.[21][23]

Conclusion and Outlook

The Diels-Alder reaction between furan and maleic anhydride is more than a simple cycloaddition; it is a masterclass in the principles of chemical reactivity and selectivity. The disruption of furan's aromaticity renders the reaction reversible, which in turn allows for thermodynamic control to dominate over the kinetically preferred pathway. This results in the formation of the sterically less hindered exo adduct, a notable exception to the empirical endo rule. Understanding this delicate balance between kinetics and thermodynamics is crucial for researchers aiming to control reaction outcomes and design synthetic routes. The ability to manipulate this balance through catalysts and reaction conditions further highlights the versatility of the Diels-Alder reaction, cementing its status as an essential tool for the modern synthetic chemist.

References

Navigating Stereoselectivity in the Synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Diels-Alder reaction between furan and maleic anhydride to form 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a cornerstone of organic synthesis, offering a classic yet intricate exhibition of stereochemical control. This technical guide provides an in-depth exploration of the factors governing endo and exo selectivity in this [4+2] cycloaddition. We will dissect the mechanistic underpinnings of kinetic versus thermodynamic control, explore the theoretical basis for stereochemical preference through Frontier Molecular Orbital (FMO) theory, and offer field-proven experimental protocols to selectively synthesize the desired isomer. This document is intended for researchers, scientists, and drug development professionals seeking to master this reaction for applications in complex molecule synthesis.

Introduction: The Archetypal Diels-Alder Reaction

The synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione via the Diels-Alder reaction of furan and maleic anhydride is a powerful transformation for constructing bicyclic systems with multiple stereocenters.[1][2] This pericyclic reaction involves the concerted [4+2] cycloaddition of a conjugated diene (furan) and a dienophile (maleic anhydride) to form a six-membered ring.[1] The stereochemical outcome of this reaction can lead to two diastereomeric products: the endo and exo adducts. Understanding and controlling the formation of these isomers is critical for the stereospecific synthesis of more complex target molecules.[3]

The Dichotomy of Control: Kinetic vs. Thermodynamic Selectivity

The selectivity of the furan-maleic anhydride Diels-Alder reaction is a classic textbook case of kinetic versus thermodynamic control.[4] The predominant product is determined by the reaction conditions, specifically temperature and reaction time.[4][5]

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, meaning the major product is the one that is formed fastest.[4] In this reaction, the endo adduct is the kinetically favored product.[4][6] This preference is attributed to favorable secondary orbital interactions in the transition state.[4] The rate of formation of the endo product is approximately 500 times faster than that of the exo product.[6][7]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for equilibrium to be established.[4][5] Under these conditions, the product distribution is governed by the relative thermodynamic stabilities of the adducts. The exo isomer is sterically less hindered and therefore thermodynamically more stable than the endo isomer by about 1.9 kcal/mol.[4][6][7] Consequently, the exo adduct is the major product under thermodynamic control.[5]

The reversibility of the furan-maleic anhydride Diels-Alder reaction, known as the retro-Diels-Alder reaction, is a key factor.[5] The disruption of furan's aromaticity upon cycloaddition makes the adducts less stable and prone to reverting to the starting materials, especially at elevated temperatures.[5][8] This allows the initially formed, kinetically favored endo product to dissociate and re-form as the more stable exo product over time.[6][7]

Theoretical Framework: Frontier Molecular Orbital (FMO) Theory

The preference for the endo product under kinetic control can be rationalized using Frontier Molecular Orbital (FMO) theory. The Diels-Alder reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene (furan) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (maleic anhydride).[1]

In the endo transition state, the p-orbitals of the carbonyl groups of maleic anhydride can overlap with the p-orbitals of the developing double bond in the furan ring.[4] This secondary orbital interaction is stabilizing and lowers the activation energy of the endo pathway, leading to a faster reaction rate compared to the exo pathway, where this interaction is absent.[4]

Experimental Protocols for Selective Synthesis

The choice of reaction conditions is paramount in dictating the stereochemical outcome of the furan-maleic anhydride Diels-Alder reaction.

Synthesis of the Kinetically Favored endo-Adduct

To favor the formation of the endo-adduct, the reaction should be carried out under conditions that promote kinetic control.

Protocol:

  • Reactant Preparation: Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Furan: Slowly add furan (1.1 eq) to the cooled solution with vigorous stirring.

  • Reaction: Maintain the reaction at 0-5 °C and monitor its progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically rapid.

  • Isolation: Once the reaction is complete (usually within a short period), the endo-adduct often precipitates from the solution. The product can be collected by vacuum filtration, washed with cold solvent, and dried. Due to its tendency to undergo retro-Diels-Alder, the isolated endo-product should be stored at low temperatures.

Synthesis of the Thermodynamically Favored exo-Adduct

To obtain the exo-adduct as the major product, the reaction must be conducted under thermodynamic control.

Protocol:

  • Reactant Preparation: Combine furan (1.1 eq) and maleic anhydride (1.0 eq) in a solvent with a higher boiling point, such as toluene or acetonitrile.[5]

  • Heating: Heat the reaction mixture to a temperature that facilitates the retro-Diels-Alder reaction (e.g., 40-80 °C).[5][9]

  • Equilibration: Maintain the temperature for an extended period (e.g., 24-48 hours) to allow the reaction to reach equilibrium, favoring the formation of the more stable exo-isomer.[5]

  • Isolation: After cooling the reaction mixture, the exo-adduct can be isolated by crystallization or column chromatography.

Influence of Catalysis

Lewis acid catalysis is a common strategy to accelerate Diels-Alder reactions and can influence stereoselectivity.[10] By coordinating to the carbonyl oxygen of the dienophile (maleic anhydride), a Lewis acid lowers the energy of the LUMO, thereby increasing the reaction rate.[10] While Brønsted acids have been shown to dramatically accelerate the reaction with substituted furans, the effect of Lewis acids on the electrophilicity of maleic anhydride can be less pronounced.[11] In some cases, Lewis acids can enhance the preference for the endo product by strengthening the secondary orbital interactions. However, for the furan-maleic anhydride system, the inherent reversibility often remains the dominant factor in determining the final product ratio at elevated temperatures. The use of heterogeneous catalysts like zeolites has also been explored to improve reaction efficiency.[12]

Product Characterization

Distinguishing between the endo and exo isomers is readily achieved using ¹H NMR spectroscopy. The different spatial arrangements of the protons in the two diastereomers result in distinct coupling constants and chemical shifts.[13]

  • endo-Adduct: Characterized by a more complex splitting pattern for the bridgehead protons due to coupling with the adjacent protons.

  • exo-Adduct: Often shows a simpler splitting pattern, sometimes a singlet, for the protons on the carbon atoms where the anhydride ring is attached, due to a dihedral angle of approximately 90° with the bridgehead protons.[13]

Single-crystal X-ray diffraction has been used to definitively confirm the stereochemistry of both isomers, although the isolation of the crystalline endo-isomer has been historically challenging.[2][13]

Data Summary

Parameter endo-Adduct exo-Adduct Reference
Control KineticThermodynamic[4]
Relative Stability Less StableMore Stable (~1.9 kcal/mol)[6][7]
Rate of Formation Faster (~500x)Slower[6][7]
Favorable Conditions Low Temperature, Short TimeHigh Temperature, Long Time[4][5]

Visualizing the Reaction Pathways

The following diagram illustrates the reaction coordinate for the formation of the endo and exo adducts, highlighting the kinetic and thermodynamic aspects.

Diels_Alder_Selectivity cluster_reactants Reactants cluster_products Products Reactants Furan + Maleic Anhydride TS_Endo Endo Transition State Reactants->TS_Endo ΔG‡ (endo) (Lower) TS_Exo Exo Transition State Reactants->TS_Exo ΔG‡ (exo) (Higher) Endo endo-Adduct (Kinetic Product) Exo exo-Adduct (Thermodynamic Product) Endo->Exo Equilibration (via retro-Diels-Alder) TS_Endo->Endo TS_Exo->Exo

Caption: Reaction coordinate diagram for the Diels-Alder reaction.

Conclusion

The synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a prime example of how fundamental principles of physical organic chemistry can be applied to achieve high levels of stereocontrol in synthesis. By carefully manipulating reaction conditions, researchers can selectively favor either the kinetically controlled endo product or the thermodynamically controlled exo product. A thorough understanding of the interplay between Frontier Molecular Orbital theory, reaction kinetics, and thermodynamics is essential for leveraging this classic reaction in the development of novel chemical entities.

References

A Technical Guide to the Physical and Chemical Properties of 7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride, a pivotal monomer in advanced polymer synthesis. This document delves into its core physical and chemical properties, spectroscopic signature, and chemical reactivity. A significant focus is placed on its primary application in Ring-Opening Metathesis Polymerization (ROMP) for the creation of functional polymers with tailored hydrophilicity and well-defined molecular weights. Furthermore, this guide furnishes a detailed, field-proven protocol for its synthesis via the Diels-Alder reaction of furan and maleic anhydride, discusses its principal applications in materials science, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and materials scientists engaged in polymer chemistry and drug development.

Nomenclature and Structural Elucidation

7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride is a bicyclic compound featuring an oxygen bridge. Its structure is derived from a Diels-Alder cycloaddition, which typically results in the formation of the exo isomer due to steric considerations.

  • IUPAC Name : 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione[1][2]

  • Common Synonyms : exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride[1][2]

  • CAS Number : 6118-51-0 (for the exo isomer)[1]

  • Molecular Formula : C₈H₆O₄[2][3]

The stereochemistry of the anhydride group (exo vs. endo) is a critical structural feature that influences its reactivity and the properties of the resulting polymers. The synthesis described herein predominantly yields the exo isomer.[4]

Physicochemical Properties

The physical properties of 7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride are summarized in the table below. These characteristics are fundamental for its handling, purification, and application in chemical reactions.

PropertyValueReference
Molecular Weight 166.13 g/mol [2][3]
Appearance White to pale cream crystals or powder[1][2]
Melting Point 110°C (with decomposition)[5]
Topological Polar Surface Area 52.6 Ų[3]
Hydrogen Bond Acceptor Count 4[3]
Hydrogen Bond Donor Count 0[3]
Solubility Profile

The anhydride is soluble in various organic solvents, including tetrahydrofuran (THF) and chloroform, which are commonly used as reaction or purification media.[5][6] It is crucial to use anhydrous solvents, as the compound is moisture-sensitive and can undergo hydrolysis to the corresponding dicarboxylic acid, altering its solubility and reactivity.[6][7]

Spectroscopic Signature
  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the anhydride functional group. Key peaks include strong, broad carbonyl stretching (C=O) vibrations around 1700 cm⁻¹.[6] A representative FTIR spectrum is available for reference.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides distinct signals that confirm the bicyclic structure. Expected chemical shifts in CDCl₃ would include:

    • Signals for the olefinic protons of the double bond.

    • Signals for the bridgehead protons.

    • Signals for the protons adjacent to the anhydride ring. The structure of a methylated analogue has been confirmed via X-ray crystallography and its NMR spectrum analyzed, providing a solid basis for the structural confirmation of the parent compound.[9][10]

Chemical Reactivity and Polymerization

Stability and Handling Considerations

The primary aspect of this molecule's reactivity under ambient conditions is its sensitivity to moisture. The anhydride ring can be readily hydrolyzed to form the di-acid derivative.[6] Therefore, it must be stored in a dry, inert atmosphere and handled using anhydrous techniques.[7] It is incompatible with strong bases and oxidizing agents.[11]

Ring-Opening Metathesis Polymerization (ROMP)

The most significant application of 7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride is its use as a functional monomer in Ring-Opening Metathesis Polymerization (ROMP).[6][12] This controlled polymerization technique, often employing ruthenium-based catalysts like Grubbs' catalysts, allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[4][6]

The oxanorbornene backbone imparts unique properties to the resulting polymer. Subsequent hydrolysis of the anhydride groups along the polymer chain yields poly(7-oxanorborn-2-ene-5,6-dicarboxylic acid), a highly hydrophilic polymer.[6] This process is a powerful method for introducing carboxylic acid functionalities into a polymer backbone, making it valuable for applications requiring aqueous solubility or surface modification.[4][6]

ROMP_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_modification Post-Polymerization Modification Monomer 7-Oxanorborna-2-ene- 5,6-dicarboxylic anhydride Active_Species Active Metallocyclobutane Intermediate Monomer->Active_Species Catalyst Ruthenium Catalyst (e.g., Grubbs' Catalyst) Catalyst->Active_Species Polymer Poly(anhydride) Chain Active_Species->Polymer Ring-Opening Polymer->Active_Species Chain Growth Final_Polymer Hydrophilic Polymer (Poly-dicarboxylic acid) Polymer->Final_Polymer Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Hydrolysis->Final_Polymer Diels_Alder_Synthesis Furan Furan (Diene) Product exo-7-Oxanorborna-2-ene- 5,6-dicarboxylic anhydride (Adduct) Furan->Product Δ (Heat) Maleic_Anhydride Maleic Anhydride (Dienophile) Plus +

References

Spectroscopic and Synthetic Analysis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties and synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, a pivotal molecule in organic synthesis. This compound, often referred to as the exo-adduct of the Diels-Alder reaction between furan and maleic anhydride, serves as a versatile precursor for various pharmaceutical and polymeric materials. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization and application of this key chemical entity.

Introduction: The Significance of a Classic Diels-Alder Adduct

4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, with the chemical formula C₈H₆O₄ and a molecular weight of 166.13 g/mol , is a crystalline solid at room temperature.[1] Its rigid, bicyclic framework, featuring an oxygen bridge, is a direct result of the [4+2] cycloaddition of furan and maleic anhydride. This reaction is a cornerstone of organic chemistry education and practice, exemplifying the principles of pericyclic reactions. The stereochemical outcome of this reaction is of particular interest, with the exo isomer being the thermodynamically favored product.[2] The less stable endo-isomer can also be formed, particularly under kinetic control, but it readily reverts to the starting materials or rearranges to the exo-adduct upon heating.[2][3][4]

The utility of this molecule stems from its reactive anhydride and alkene functionalities, which allow for a wide range of chemical transformations. It is a key building block in the synthesis of complex polycyclic imides with potential neuroprotective properties and serves as a monomer in the development of self-healing polymers.[5][6] A thorough understanding of its spectroscopic signature is therefore paramount for unambiguous identification, purity assessment, and quality control in these applications.

Synthesis: A Controlled Approach to the Diels-Alder Reaction

The synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is typically achieved through the Diels-Alder reaction of furan and maleic anhydride.[1][7] The choice of reaction conditions, particularly temperature and solvent, is critical in ensuring the selective formation of the desired exo-isomer and achieving a high yield.

Reaction Mechanism and Stereoselectivity

The reaction proceeds via a concerted [4+2] cycloaddition mechanism. The preference for the exo-product is a subject of ongoing study, with thermodynamic stability being a key driving force. The reaction is reversible, and prolonged reaction times or elevated temperatures favor the formation of the more stable exo-isomer.[2]

Diels_Alder_Reaction furan Furan plus + furan->plus maleic_anhydride Maleic Anhydride arrow Diels-Alder Reaction plus->maleic_anhydride product 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione arrow->product

Caption: Diels-Alder synthesis of the target compound.

Experimental Protocol for Synthesis and Purification

The following protocol describes a laboratory-scale synthesis and purification of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.

Materials:

  • Maleic anhydride (99%)

  • Furan (99%, freshly distilled)

  • Acetone (anhydrous)

  • Diethyl ether

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride in anhydrous acetone at room temperature.

  • Slowly add an equimolar amount of freshly distilled furan to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The product will precipitate as a white solid.[7]

  • Collect the crude product by vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials.

  • For purification, recrystallize the crude product from a mixture of hexane and ethyl acetate (typically 3:1 v/v).[1] Dissolve the solid in a minimal amount of the hot solvent mixture and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the molecular structure of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this molecule in solution. The spectra are typically recorded in deuterated chloroform (CDCl₃).[1][8]

¹H NMR Spectroscopy

The proton NMR spectrum is deceptively simple, showing two key signals that are characteristic of the exo-isomer's symmetry.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.35Singlet2HOlefinic Protons (H-8, H-9)
3.16Singlet2HBridgehead Protons (H-2, H-6)

Table 1: ¹H NMR Data for 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione in CDCl₃.[1]

The singlet nature of both peaks is a consequence of the molecule's C₂ᵥ symmetry, leading to magnetic equivalence of the two olefinic protons and the two bridgehead protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the structure, with distinct signals for the carbonyl, olefinic, and bridgehead carbons.

Chemical Shift (δ) ppmCarbon TypeAssignment
170.5QuaternaryCarbonyl Carbons (C-3, C-5)
135.2TertiaryOlefinic Carbons (C-8, C-9)
~50TertiaryBridgehead Carbons (C-2, C-6)
~82TertiaryBridgehead Carbons (C-1, C-7)

Table 2: ¹³C NMR Data for 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione in CDCl₃.[1] (Note: The exact shifts for the aliphatic carbons can vary slightly and are often not explicitly reported in general sources).

NMR_Structure mol Structure with proton and carbon numbering

References

"solubility of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in common solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Executive Summary

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a Diels-Alder adduct of furan and maleic anhydride, is a pivotal building block in organic synthesis and pharmaceutical research.[1] Its utility as a precursor for complex molecules, including tricyclic imides and purine nucleoside analogs with potential anticancer activity, necessitates a thorough understanding of its physicochemical properties.[1][2] Solubility, a critical parameter, dictates reaction conditions, purification strategies, and the formulation of bioactive compounds.

This technical guide addresses the notable absence of comprehensive, publicly available solubility data for this compound. As Senior Application Scientists, we provide a robust predictive analysis grounded in the principles of physical organic chemistry and data from structurally analogous compounds. Furthermore, we present a detailed, self-validating experimental protocol for researchers to empirically determine solubility in their laboratories. This document is intended to empower researchers, chemists, and drug development professionals to handle, utilize, and study this versatile compound with greater efficiency and precision.

Physicochemical Profile of the Analyte

Understanding the molecular structure of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is fundamental to predicting its solubility. The molecule integrates several functional groups and structural motifs that collectively define its interaction with various solvents.

Key Structural Features:

  • Cyclic Anhydride Group: This functional group is highly polar and contains two electrophilic carbonyl carbons and two ether-like oxygens, serving as hydrogen bond acceptors.[3][4]

  • Epoxy (Oxabicyclo) Bridge: The internal ether linkage contributes to the molecule's polarity and its rigid, strained tricyclic structure.

  • Cyclohexene Ring: The hydrocarbon backbone is predominantly non-polar.

The combination of a large, polar head (the anhydride and epoxy groups) with a compact, non-polar hydrocarbon framework suggests a nuanced solubility profile. The molecule is not strictly polar or non-polar, and its solubility will be highly dependent on the solvent's ability to interact with these distinct regions.

Table 1: Physicochemical Properties of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Property Value Source
CAS Number 5426-09-5 [1][2]
Molecular Formula C₈H₆O₄ [1][5]
Molecular Weight 166.13 g/mol [1][5]
Physical State Solid [1]
Melting Point 118 °C [2]
Topological Polar Surface Area 52.6 Ų [3][5]
XLogP3-AA -0.5 [5]

| Hydrogen Bond Acceptor Count | 4 |[3] |

The Topological Polar Surface Area (TPSA) of 52.6 Ų is indicative of a molecule with moderate polarity, capable of penetrating biological membranes. The negative XLogP value suggests a preference for hydrophilic over lipophilic environments, though its reactivity in protic solvents must be considered.

Theoretical and Predictive Solubility Analysis

In the absence of direct experimental data, a predictive analysis can be constructed by examining the behavior of structurally similar cyclic anhydrides. The principle of "like dissolves like" provides the foundational logic, while accounting for the specific reactivity of the anhydride functional group.

The Critical Role of Anhydride Reactivity

Cyclic anhydrides are highly susceptible to nucleophilic attack, particularly from protic solvents like water and alcohols.[6] This is not a simple dissolution but a chemical reaction (solvolysis) that opens the anhydride ring to form the corresponding dicarboxylic acid or a mono-ester.[4] Therefore, when considering protic solvents, the apparent "solubility" is often a measure of reactivity and the solubility of the resulting product. For synthetic applications requiring the intact anhydride, anhydrous (dry) solvents are essential.

Predictive Solubility in Common Solvent Classes (Based on Analogues)

The following predictions are derived from solubility data for related compounds such as Tetrahydrophthalic anhydride, Phthalic anhydride, and Maleic anhydride.[7][8][9]

Table 2: Predicted Solubility of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Solvent Class Examples Predicted Solubility Rationale & Causality
Aprotic Polar Acetone, DMSO, DMF, Ethyl Acetate, Acetonitrile High These solvents effectively solvate the polar anhydride group through dipole-dipole interactions without reacting. The high solubility of analogues like maleic and phthalic anhydride in these solvents supports this prediction.[8][9][10] Acetone is reported as a medium for its synthesis.[11]
Chlorinated Dichloromethane (DCM), Chloroform Moderate to High These solvents are excellent for a wide range of organic compounds. They can interact favorably with both the polar and non-polar regions of the molecule. An analogue is known to be soluble in DCM.[12]
Ethers Diethyl Ether, Tetrahydrofuran (THF) Low to Moderate Ethers are weakly polar. While they can act as hydrogen bond acceptors, their solvating power for highly polar groups is limited. A related bicyclic anhydride shows a solubility of ~1 g/100mL in diethyl ether.
Aromatic Toluene, Benzene Low to Moderate These non-polar solvents will primarily interact with the hydrocarbon backbone via van der Waals forces. Analogues show some solubility.[12][13]
Protic Polar Water, Methanol, Ethanol High (with Reaction) The compound will likely appear highly soluble due to rapid solvolysis (hydrolysis or alcoholysis) to form the more polar di-acid or mono-ester derivatives.[4][13][14] Anhydrous conditions are critical if the parent compound is to be recovered. A synthesis mentions its use in an ethanolic solution.[11]

| Non-polar Aliphatic | Hexanes, Cyclohexane | Very Low | The high polarity of the anhydride functional group will dominate, making dissolution in purely aliphatic, non-polar solvents very unfavorable.[8] |

Standardized Protocol for Experimental Solubility Determination

To move from prediction to empirical fact, a robust and reproducible experimental protocol is required. The gravimetric stirred-flask method is a gold standard for determining the equilibrium solubility of a solid in a liquid and is widely cited for similar compounds.[9]

Causality Behind Experimental Design

The core principle of this protocol is to create a saturated solution at a specific, controlled temperature, allow it to reach equilibrium, and then accurately quantify the amount of dissolved solute in a known mass or volume of the solvent.

  • Stirring & Time: Continuous agitation is necessary to ensure the system reaches equilibrium, overcoming kinetic barriers to dissolution. A 24-hour period is typically sufficient for most organic systems.

  • Temperature Control: Solubility is highly temperature-dependent.[8] A water bath or incubator ensures isothermal conditions, making the data meaningful and reproducible.

  • Syringe Filtration: A key step to ensure trustworthiness. A microporous filter (e.g., 0.22 µm PTFE) is used to separate the saturated supernatant from any undissolved solid particulate matter, preventing overestimation of solubility.

Step-by-Step Gravimetric Protocol
  • Preparation: Add an excess of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed vial containing a magnetic stir bar. "Excess" means enough solid remains undissolved at equilibrium.

  • Equilibration: Place the sealed vial in a thermostated water bath or incubator set to the desired temperature (e.g., 25.0 °C). Stir the suspension vigorously for 24 hours to ensure equilibrium is reached.

  • Settling: Turn off the stirrer and allow the undissolved solid to settle for at least 2 hours within the temperature-controlled environment.

  • Sampling: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter. Transfer this filtered aliquot to a pre-weighed, dry vial.

  • Solvent Evaporation: Remove the solvent from the tared vial. This is best accomplished under a gentle stream of inert gas (N₂) or by using a rotary evaporator or vacuum oven at a temperature well below the compound's melting point to avoid degradation.

  • Quantification: Once the solvent is completely removed and the vial has returned to room temperature, re-weigh the vial. The difference between the final and initial mass is the mass of the dissolved solute.

  • Calculation: Calculate the solubility, typically expressed in g/100 mL or mg/mL.

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sampling & Isolation cluster_quant 3. Quantification cluster_calc 4. Final Calculation A Add excess solute to known volume of solvent B Seal vial and place in thermostated bath (e.g., 25°C) A->B C Stir for 24 hours to reach equilibrium B->C D Cease stirring, allow solid to settle (2h) C->D E Withdraw known volume of supernatant with syringe filter D->E F Transfer aliquot to pre-weighed (tared) vial E->F G Evaporate solvent completely (e.g., under N2 or vacuum) F->G H Re-weigh vial to get mass of solute + vial G->H I Calculate mass of solute (Final Mass - Tare Mass) H->I J Calculate Solubility (e.g., in g/100 mL) I->J

Caption: Workflow for the gravimetric determination of solubility.

Data Interpretation and Applications

The quantitative solubility data obtained from the protocol is crucial for several aspects of research and development:

  • Reaction Chemistry: For homogeneous reactions, a solvent must be chosen that dissolves both the anhydride and other reagents to a sufficient concentration.[10] For heterogeneous reactions, knowing the solubility helps in understanding reaction kinetics at the solid-liquid interface.

  • Purification: Recrystallization, a primary method for purifying solids, relies entirely on the differential solubility of the compound in a solvent at high and low temperatures. The experimental data allows for the rational selection of an appropriate recrystallization solvent.

  • Drug Development & Formulation: In pharmaceutical contexts, solubility in aqueous and organic media is a determinant of bioavailability and a key parameter for formulation. While the parent compound is reactive in water, understanding its behavior is the first step in designing stable, deliverable pro-drugs or derivatives.[1][15]

Conclusion

While published quantitative data for the solubility of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione remains elusive, a robust, predictive framework can be established based on its physicochemical properties and the known behavior of structural analogues. It is predicted to be highly soluble in polar aprotic solvents (Acetone, DMF, DCM) and poorly soluble in non-polar aliphatic solvents (hexanes). Its interaction with protic solvents (water, alcohols) is dominated by a chemical reaction, a critical consideration for its use in synthesis. To provide definitive values, this guide presents a detailed, trustworthy gravimetric protocol that empowers researchers to generate the precise data needed for their specific applications, from optimizing chemical synthesis to advancing pharmaceutical discovery.

References

"CAS number 5426-09-5 chemical information"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to CAS No. 5426-09-5: 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 5426-09-5, formally known as 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. This molecule, a bridged bicyclic anhydride, is a pivotal building block in synthetic organic chemistry and has garnered interest for its potential biological activities. This document details its chemical and physical properties, established synthetic and analytical protocols, known biological relevance, and critical safety information. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in their work.

Chemical Identity and Physicochemical Properties

The compound registered under CAS No. 5426-09-5 is a Diels-Alder adduct of furan and maleic anhydride. This reaction creates a rigid, strained bicyclic system containing an ether bridge, making it a versatile intermediate for further chemical transformations.

Common Synonyms:

  • 3,6-Endoxo-1,2,3,6-tetrahydrophthalic anhydride

  • 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione

  • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

  • (3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (for the specific exo isomer)

Table 1: Physicochemical Data for 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

PropertyValueSource(s)
CAS Number 5426-09-5[1][2]
Molecular Formula C₈H₆O₄[3][4]
Molecular Weight 166.13 g/mol [3][4]
IUPAC Name 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione[4]
Appearance White to off-white crystalline solidGeneric
Density 1.5 ± 0.1 g/cm³
Boiling Point 372.0 ± 42.0 °C at 760 mmHg
Flash Point 172.2 ± 27.9 °C
Storage Store at 2-8°C, inert atmosphere, away from moisture.[1][5]

Synthesis and Reaction Chemistry

The primary synthesis of this compound is a classic [4+2] cycloaddition (Diels-Alder reaction) between furan (the diene) and maleic anhydride (the dienophile). The causality behind this reaction's efficiency lies in the high reactivity of maleic anhydride as a dienophile and the aromatic character of furan, which it temporarily sacrifices to act as a diene.

Standard Synthetic Protocol: Diels-Alder Cycloaddition

This protocol outlines the laboratory-scale synthesis. The choice of a non-polar, aprotic solvent like diethyl ether is to ensure good solubility of the reactants while preventing hydrolysis of the anhydride product.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Reaction Initiation: To the stirred solution, add furan (1.1 eq) dropwise at room temperature. The slight excess of furan ensures the complete consumption of the dienophile.

  • Reaction Progression: The reaction is typically exothermic. Stir the mixture for 2-4 hours at room temperature. The product will often precipitate out of the solution as a white solid.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the crystals with cold diethyl ether to remove any unreacted starting materials.

  • Drying and Storage: Dry the product under vacuum. Store in a desiccator as the compound is sensitive to moisture.[6]

Logical Workflow for Synthesis

The following diagram illustrates the straightforward, high-yielding synthetic pathway.

G furan Furan (Diene) reaction Diels-Alder Reaction [4+2] Cycloaddition (Room Temp) furan->reaction maleic Maleic Anhydride (Dienophile) maleic->reaction solvent Diethyl Ether (Aprotic Solvent) solvent->reaction product CAS 5426-09-5 (Exo Adduct) reaction->product

Caption: Diels-Alder synthesis of the target compound.

Analytical Characterization

A self-validating analytical workflow is crucial for confirming the identity and purity of the synthesized compound. The combination of spectroscopic methods provides unambiguous structural confirmation, while chromatography assesses purity.

Standard Analytical Workflow
  • Infrared (IR) Spectroscopy: Acquire an IR spectrum (e.g., using KBr pellet or ATR).

    • Causality: This technique is ideal for rapid confirmation of the key functional groups. Look for strong, characteristic carbonyl (C=O) stretching bands for the anhydride group around 1780 cm⁻¹ and 1850 cm⁻¹ (symmetric and asymmetric stretches), and the C-O-C stretch of the ether bridge around 1150 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Provides information on the proton environment. Expect characteristic signals for the olefinic protons on the double bond and the bridgehead protons. The coupling patterns are critical for confirming the stereochemistry (endo vs. exo isomer).

    • ¹³C NMR: Confirms the number of unique carbon environments, including the carbonyl carbons (typically >165 ppm) and olefinic carbons.

  • Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality: This confirms the molecular weight of the compound. The fragmentation pattern can also provide structural clues. The expected molecular ion peak [M]+ would be at m/z 166.0266.

  • High-Performance Liquid Chromatography (HPLC): Use a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., water/acetonitrile gradient) and UV detection.

    • Causality: HPLC is the gold standard for assessing the purity of the final compound, separating it from any starting materials or side products.

G cluster_0 Identity & Structure Verification cluster_1 Purity Assessment IR IR Spectroscopy (Functional Groups) NMR NMR (1H, 13C) (Connectivity & Stereo) MS Mass Spectrometry (Molecular Weight) HPLC HPLC (Purity >98%) Sample Synthesized Product Sample->IR Sample->NMR Sample->MS Sample->HPLC

Caption: Quality control workflow for CAS 5426-09-5.

Biological Activity and Applications

While primarily used as a synthetic intermediate, CAS 5426-09-5 has been identified as a purine nucleoside analog.[6] This class of compounds is known for its significant applications in oncology.

Mechanism of Action in Oncology

Purine nucleoside analogs exhibit broad antitumor activity, particularly against indolent lymphoid malignancies.[6] Their primary anticancer mechanisms involve two main pathways:

  • Inhibition of DNA Synthesis: These molecules can mimic natural purines (adenine, guanine) and become incorporated into DNA during replication. Their altered structure terminates the growing DNA chain, arresting the cell cycle and preventing proliferation.

  • Induction of Apoptosis: The incorporation of these analogs can also trigger cellular stress responses and damage signals that lead to programmed cell death (apoptosis).[6]

The rigid, bicyclic structure of CAS 5426-09-5 makes it an interesting scaffold for designing novel analogs with potentially unique binding affinities or metabolic stabilities compared to more flexible structures.

Applications in Synthetic Chemistry

Beyond potential therapeutic uses, the compound is a valuable building block due to its strained ring system.

  • Ring-Opening Reactions: The anhydride can be opened by various nucleophiles (alcohols, amines) to create difunctionalized molecules.

  • Epoxide Chemistry: The double bond can be epoxidized, leading to further functionalization.

  • Polymer Chemistry: It can be used as a monomer in the synthesis of specialized polymers and resins.

Safety, Handling, and Toxicology

Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification:

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory tract irritation.[6]

  • The toxicological properties have not been fully investigated.[6]

Table 2: GHS Hazard and Precautionary Statements

CodeStatement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P280 Wear protective gloves/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage Protocol:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

  • Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] The compound is moisture-sensitive and may decompose upon exposure to water or moist air.[6]

Conclusion

CAS 5426-09-5, or 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione, is a readily synthesized and highly versatile chemical intermediate. Its well-defined structure, confirmed through standard analytical techniques, serves as a valuable scaffold in organic synthesis. Furthermore, its classification as a purine nucleoside analog suggests a promising, albeit underexplored, potential in the development of novel therapeutic agents, particularly in oncology. Strict adherence to safety protocols is mandatory when handling this compound due to its irritant properties and sensitivity to moisture.

References

A Technical Guide to the Biological Activity of Purine Nucleoside Analogs: From Mechanistic Insights to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological activity of purine nucleoside analogs (PNAs), a pivotal class of molecules in modern pharmacology. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, therapeutic applications, and the experimental methodologies crucial for their evaluation. We will navigate the intricate pathways these molecules exploit, from cellular uptake to their ultimate cytotoxic or antiviral effects, grounded in established scientific principles and supported by authoritative references.

I. The Foundation: Understanding Purine Metabolism and the Rise of Analogs

Purine nucleosides, such as adenosine and guanosine, are fundamental building blocks for DNA and RNA synthesis.[1] They also play critical roles in cellular energy metabolism (as ATP and GTP) and signaling pathways. The biosynthesis of purine nucleotides occurs through two primary pathways: the de novo pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides.[2]

Purine nucleoside analogs are synthetic molecules that structurally mimic these natural purines.[3] This structural similarity allows them to act as antimetabolites, interfering with the normal processes of nucleic acid synthesis and cellular metabolism.[4][5] Their therapeutic efficacy was first realized in the mid-20th century, and since then, they have become indispensable in the treatment of various cancers, particularly hematological malignancies, and a range of viral infections.[6][7]

II. Core Mechanisms of Action: A Multi-pronged Assault on Cellular Machinery

The biological activity of most purine nucleoside analogs is not inherent to the parent compound. Instead, they function as prodrugs, requiring intracellular activation through a series of phosphorylation steps to exert their effects.[8][9] This activation cascade is a critical determinant of their selectivity and potency.

A. Intracellular Activation: The Gateway to Cytotoxicity
  • Cellular Uptake: PNAs enter the cell via specialized nucleoside transporters embedded in the cell membrane.[10] The efficiency of this transport can significantly influence drug efficacy.

  • Phosphorylation Cascade: Once inside the cell, PNAs are phosphorylated by cellular kinases to their active triphosphate forms.[9][11] This multi-step process is often the rate-limiting step and a key point of regulation. For instance, deoxycytidine kinase (dCK) is a crucial enzyme in the activation of several clinically important PNAs like cladribine and fludarabine.[12]

The overall activation pathway can be visualized as follows:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PNA_ext Purine Nucleoside Analog (PNA) PNA_int PNA PNA_ext->PNA_int Nucleoside Transporter PNA_MP PNA-Monophosphate PNA_int->PNA_MP Nucleoside Kinase (e.g., dCK) PNA_DP PNA-Diphosphate PNA_MP->PNA_DP Nucleoside Monophosphate Kinase PNA_TP PNA-Triphosphate (Active) PNA_DP->PNA_TP Nucleoside Diphosphate Kinase

Caption: Intracellular activation cascade of purine nucleoside analogs.

B. Key Cytotoxic and Antiviral Mechanisms

The active triphosphate analogs employ several mechanisms to disrupt cellular function:

  • Inhibition of DNA Synthesis: The triphosphate analogs are potent inhibitors of key enzymes involved in DNA replication and repair, such as DNA polymerases and ribonucleotide reductase.[9][13] By competing with their natural counterparts (dATP or dGTP), they halt the elongation of the DNA strand.

  • Incorporation into Nucleic Acids: These analogs can be mistakenly incorporated into the growing DNA or RNA chains. This incorporation can lead to chain termination, DNA strand breaks, and ultimately, the induction of programmed cell death (apoptosis).[13]

  • Inhibition of Other Cellular Enzymes: Some PNAs or their metabolites can inhibit other critical enzymes. For example, pentostatin is a potent inhibitor of adenosine deaminase (ADA), leading to the accumulation of toxic levels of deoxyadenosine triphosphate (dATP).[12] Ribavirin monophosphate inhibits inosine monophosphate dehydrogenase (IMPDH), depleting the intracellular pool of guanine nucleotides.[6]

The convergence of these mechanisms on cellular processes is depicted below:

G PNA_TP Active PNA-Triphosphate DNA_Polymerase DNA Polymerase Inhibition PNA_TP->DNA_Polymerase RNR Ribonucleotide Reductase Inhibition PNA_TP->RNR Incorporation Incorporation into DNA/RNA PNA_TP->Incorporation Other_Enzymes Inhibition of Other Enzymes (e.g., ADA, IMPDH) PNA_TP->Other_Enzymes DNA_Synthesis_Block Blockage of DNA Synthesis & Repair DNA_Polymerase->DNA_Synthesis_Block RNR->DNA_Synthesis_Block DNA_Damage DNA Damage & Chain Termination Incorporation->DNA_Damage Metabolic_Imbalance Metabolic Imbalance Other_Enzymes->Metabolic_Imbalance Apoptosis Apoptosis DNA_Synthesis_Block->Apoptosis DNA_Damage->Apoptosis Metabolic_Imbalance->Apoptosis

Caption: Convergent mechanisms of PNA-induced cytotoxicity.

III. Therapeutic Landscape: Applications in Oncology and Virology

The unique mechanisms of action of PNAs have led to their successful application in treating a variety of diseases.

A. Anticancer Therapy

PNAs are particularly effective against hematological malignancies, likely due to the high activity of activating kinases in lymphoid cells.[4]

Purine Nucleoside Analog Primary Indications Key Mechanistic Features
Fludarabine Chronic Lymphocytic Leukemia (CLL), Non-Hodgkin's LymphomaInhibition of DNA polymerase and ribonucleotide reductase; incorporation into DNA and RNA.[4][13]
Cladribine Hairy Cell Leukemia (HCL), B-cell CLL, Multiple SclerosisResistant to deamination by adenosine deaminase; induces DNA strand breaks in both dividing and resting cells.[12][14]
Pentostatin Hairy Cell Leukemia (HCL)Potent inhibitor of adenosine deaminase (ADA), leading to dATP accumulation.[12][14]
Clofarabine Acute Lymphoblastic Leukemia (ALL)Combines features of fludarabine and cladribine; potent inhibitor of ribonucleotide reductase and DNA polymerase.[15][16]
Nelarabine T-cell Acute Lymphoblastic Leukemia (T-ALL), T-cell Lymphoblastic Lymphoma (T-LBL)A prodrug of arabinosylguanine (ara-G), leading to the accumulation of ara-GTP and inhibition of DNA synthesis.[12][13]
B. Antiviral Therapy

PNAs are also a cornerstone of antiviral therapy, where they selectively inhibit viral polymerases.[17]

Purine Nucleoside Analog Primary Viral Targets Key Mechanistic Features
Aciclovir & Ganciclovir Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), Cytomegalovirus (CMV)Preferentially phosphorylated by viral thymidine kinase; act as chain terminators upon incorporation by viral DNA polymerase.[17]
Ribavirin Hepatitis C Virus (HCV), Respiratory Syncytial Virus (RSV)Multiple mechanisms including IMPDH inhibition and lethal mutagenesis of the viral genome.[6][11]
Abacavir & Didanosine Human Immunodeficiency Virus (HIV)Act as chain-terminating inhibitors of viral reverse transcriptase.[17]
Tenofovir HIV, Hepatitis B Virus (HBV)An acyclic nucleoside phosphonate (ANP) that inhibits reverse transcriptase.[11]

IV. Experimental Evaluation of Biological Activity: A Practical Guide

Evaluating the biological activity of novel or existing PNAs requires a systematic and multi-faceted experimental approach. The following protocols provide a framework for assessing key parameters.

A. Workflow for In Vitro Evaluation

A logical workflow ensures comprehensive characterization of a PNA's biological activity.

G cluster_moa Mechanism of Action Start PNA Compound Cytotoxicity Cytotoxicity/Antiviral Screening (IC50/EC50) Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Resistance Resistance Profiling Mechanism->Resistance Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis Apoptosis Assays Mechanism->Apoptosis Enzyme Enzymatic Assays Mechanism->Enzyme Lead_Opt Lead Optimization Resistance->Lead_Opt

Caption: Experimental workflow for PNA evaluation.

B. Detailed Experimental Protocols

1. Cytotoxicity Assay (MTT/SRB Assay)

  • Objective: To determine the concentration of the PNA that inhibits cell growth by 50% (IC50).

  • Principle: Colorimetric assays that measure cell viability. The MTT assay measures mitochondrial activity, while the SRB assay quantifies total cellular protein.[9][18]

  • Methodology:

    • Cell Seeding: Plate cancer cell lines (e.g., leukemia, lymphoma lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Add serial dilutions of the PNA to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

    • Assay:

      • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).

      • For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and stain with SRB dye. Solubilize the bound dye with a Tris-base solution.

    • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

    • Analysis: Plot the percentage of cell viability against the log of the PNA concentration and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by the PNA.

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.

  • Methodology:

    • Cell Treatment: Treat cells with the PNA at its IC50 concentration for various time points (e.g., 24, 48 hours).

    • Harvest and Wash: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3. Enzymatic Assay (Purine Nucleoside Phosphorylase Activity)

  • Objective: To assess the effect of a PNA on the activity of a specific enzyme involved in purine metabolism, such as Purine Nucleoside Phosphorylase (PNP).

  • Principle: PNP catalyzes the phosphorolysis of inosine to hypoxanthine and ribose-1-phosphate. The production of hypoxanthine can be monitored, often through its subsequent conversion to uric acid, which absorbs light at 293 nm.[19][20]

  • Methodology:

    • Sample Preparation: Prepare cell or tissue lysates containing the enzyme of interest.

    • Reaction Mixture: In a UV-transparent 96-well plate, prepare a reaction mixture containing PNP assay buffer, the substrate (e.g., inosine), and a developer enzyme that converts hypoxanthine to a detectable product.[19]

    • Initiate Reaction: Add the cell lysate and the PNA (as a potential inhibitor) to the reaction mixture. For a positive control, a known PNP inhibitor can be used.

    • Kinetic Measurement: Immediately measure the absorbance at 293 nm at regular intervals using a microplate reader in kinetic mode.

    • Analysis: Calculate the rate of the reaction (change in absorbance over time). Compare the activity in the presence and absence of the PNA to determine the extent of inhibition.

V. Challenges and Future Directions

Despite their success, the clinical utility of PNAs can be limited by challenges such as:

  • Drug Resistance: Cancer cells and viruses can develop resistance to PNAs through various mechanisms, including decreased activity of activating kinases, increased expression of drug efflux pumps, or mutations in the target enzymes.[10][21][22]

  • Toxicity: As PNAs can affect normal dividing cells, they can cause significant side effects, most notably myelosuppression and immunosuppression.[13][23]

Future research is focused on developing novel PNAs with improved selectivity, reduced toxicity, and the ability to overcome resistance mechanisms. Strategies include the synthesis of new analogs with modified sugar or base moieties and the development of prodrugs that are selectively activated in target cells.[24][25] The combination of PNAs with other cytotoxic agents or targeted therapies also holds great promise for enhancing their therapeutic efficacy.[13]

VI. Conclusion

Purine nucleoside analogs represent a powerful class of therapeutic agents that have had a profound impact on the treatment of cancer and viral diseases. Their efficacy stems from their ability to masquerade as natural purines, thereby subverting critical cellular pathways. A thorough understanding of their mechanisms of action, coupled with robust experimental evaluation, is essential for the continued development of this vital class of drugs. As our knowledge of cellular metabolism and disease pathogenesis deepens, so too will our ability to design the next generation of purine nucleoside analogs with enhanced potency and safety profiles.

References

A Critical Examination of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione: Beyond a Misnomer to a Versatile Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione, a rigid bicyclic anhydride born from the elegant Diels-Alder cycloaddition of furan and maleic anhydride, presents a fascinating case study in the chasm between commercial biochemical listings and primary scientific literature. While widely, and likely erroneously, labeled as a "purine nucleoside analog" with anticancer properties, a deeper investigation reveals its true potential lies in its utility as a versatile synthetic scaffold. This technical guide will critically evaluate the prevailing claims, debunk the "purine nucleoside analog" mischaracterization, and instead, illuminate the evidence-backed therapeutic avenues for this compound. We will delve into its role as a precursor for novel neuroprotective agents, its application in generating diverse bioactive molecules, and provide detailed experimental protocols for its synthesis and derivatization. This document serves as a rigorous, evidence-based resource for researchers, chemists, and drug development professionals seeking to unlock the true therapeutic potential of this unique molecule.

Introduction: Deconstructing a Chemical Identity

4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione, also known by synonyms such as exo-7-oxanorbornene-5,6-dicarboxylic anhydride, is a crystalline solid with the molecular formula C₈H₆O₄.[1][2] Its synthesis is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction between furan (a diene) and maleic anhydride (a dienophile).[1] This reaction proceeds readily, often under mild conditions, to form the characteristic tricyclic bridged ether structure.

A significant point of contention, and a primary impetus for this guide, is the widespread classification of this molecule as a "purine nucleoside analog" in numerous commercial chemical databases.[3][4][5][6] This classification is chemically inaccurate. A purine nucleoside is structurally defined by a purine base (e.g., adenine, guanine) linked to a sugar moiety (ribose or deoxyribose). As illustrated below, 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione contains neither of these fundamental components.

This misclassification appears to stem from a misinterpretation or over-generalization, potentially linking the molecule to compound libraries screened for anticancer activity, a field where purine nucleoside analogs are prevalent.[3][4] The proposed mechanism of action associated with this misnomer—inhibition of DNA synthesis and induction of apoptosis—is characteristic of actual nucleoside analogs but lacks direct experimental validation for this specific anhydride.[1][3][4]

This guide will therefore pivot away from these unsubstantiated claims and focus on the scientifically vetted applications of this compound, primarily as a versatile and stereochemically defined starting material for more complex, therapeutically relevant molecules.

Synthesis and Chemical Properties

The foundational synthesis of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione is a robust and high-yielding Diels-Alder reaction. The inherent reactivity of the anhydride group and the strained double bond of the bicycloalkene system make it a valuable intermediate for further chemical modifications.

General Synthesis Protocol: Diels-Alder Reaction

This protocol outlines the standard procedure for the synthesis of the title compound.

Objective: To synthesize 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione from furan and maleic anhydride.

Materials:

  • Maleic anhydride (98 g, 1.0 mol)

  • Furan (102 g, 1.5 mol)

  • Toluene (500 mL)

  • Round-bottom flask (1 L)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Suspend maleic anhydride in toluene in the round-bottom flask.

  • Warm the mixture to approximately 80°C with stirring to aid dissolution.[7]

  • Slowly add furan to the solution. An exothermic reaction may be observed.

  • Once the addition is complete, stir the reaction mixture for 6-8 hours. The product will begin to precipitate as a white solid.[7]

  • Cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold toluene or ethyl acetate.[7]

  • Dry the product under vacuum to yield 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione as a white crystalline solid.

Expected Yield: >90%

Key Chemical Reactivities
  • Aminolysis: The anhydride is highly susceptible to nucleophilic attack by amines, leading to the formation of imides. This is a crucial reaction for creating libraries of derivatives with diverse functionalities.[8][9]

  • Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding dicarboxylic acid, which can alter its reactivity and biological profile.[1][4]

  • Reduction: The anhydride and alkene functionalities can be reduced using standard reducing agents like lithium aluminum hydride to yield diols.[1]

Evidence-Based Therapeutic Application: A Scaffold for Neuroprotection

The most compelling, peer-reviewed therapeutic application for this molecule is as a foundational scaffold for the synthesis of neuroprotective agents. Neurodegenerative diseases are often linked to excitotoxicity, a process involving excessive glutamate receptor activation and subsequent calcium overload in neurons.[8][9]

A key study by Egunlusi et al. (2020) demonstrated the utility of the 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione core in creating a series of imide derivatives with potential calcium-modulating properties.[8][9]

Rationale for Neuroprotective Scaffolding

The rigid, bicyclic structure of the core molecule provides a well-defined three-dimensional orientation for appended functional groups. By reacting the anhydride with various primary amines (aminolysis), researchers can introduce a wide range of chemical moieties designed to interact with specific biological targets, such as ion channels or receptors involved in calcium homeostasis.[8][9]

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Synthetic and therapeutic logic for developing neuroprotective agents.

Experimental Workflow: Synthesis of Imide Derivatives

This protocol is adapted from the methodology described by Egunlusi et al. (2020) for the synthesis of N-substituted imide derivatives.[8][9]

Objective: To synthesize a library of imide derivatives from the core scaffold via aminolysis for screening as neuroprotective agents.

Materials:

  • 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione (1.0 eq)

  • Various primary amines (e.g., benzylamine, ethylenediamine) (1.0-1.2 eq)

  • Triethylamine (TEA) (catalytic amount)

  • Toluene (anhydrous)

  • Schlenk flask

  • Reflux condenser

Procedure:

  • Dissolve 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione in anhydrous toluene in the Schlenk flask under an inert atmosphere (e.g., Argon).

  • Add the selected primary amine to the solution, followed by a catalytic amount of triethylamine.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 10-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[8][9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane:ethyl acetate gradient) or recrystallization to obtain the pure imide derivative.

  • Confirm the structure of the final compounds using NMR, IR, and Mass Spectrometry.[8][9]

Data Summary: Example Yields of Imide Derivatives

Derivative NameAmine UsedYield (%)Reference
(1R,2S,6R,7S)-4-Benzyl-4-azatricyclo[...]dioneBenzylamine83%[8]
(1R,2S,6R,7S)-4-(2-Aminoethyl)-4-azatricyclo[...]dioneEthylenediamine90%[8]

Other Potential Therapeutic and Synthetic Applications

While neuroprotection stands out as a primary research direction, the reactivity of this molecule lends itself to other applications.

Precursor for Anti-leishmanial Agents

The core molecule has been utilized as a starting material in a multi-step synthesis to produce novel hydroxy-anthraquinone derivatives. In this pathway, the Diels-Alder adduct undergoes aromatization to form a substituted phthalic anhydride, which is then used in a Friedel-Crafts acylation to build the anthraquinone core. Several of the final compounds exhibited significant anti-leishmanial activity against Leishmania donovani, demonstrating the value of the initial adduct as a versatile building block.

graph { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Synthetic pathway from the core scaffold to anti-leishmanial agents.

Antimicrobial and Antioxidant Properties

Some commercial sources mention antioxidant and antimicrobial activities.[1] It is plausible that the strained olefin and the anhydride moiety could react with biological nucleophiles or participate in redox processes. However, dedicated, peer-reviewed studies quantifying the minimum inhibitory concentrations (MICs) against specific pathogens or detailing the mechanism of antioxidant action are not as prominent in the literature as the synthetic applications. Further research is warranted to validate and expand upon these initial claims.

Conclusion and Future Directions

4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione is a molecule of significant synthetic value whose therapeutic potential has been obscured by a persistent and inaccurate chemical classification. This guide has sought to correct the record, demonstrating that its identity is not that of a purine nucleoside analog, but rather a stereochemically defined and highly versatile scaffold.

The primary, evidence-based therapeutic application lies in its use as a starting point for novel neuroprotective agents, leveraging its rigid core to present diverse chemical functionalities in a controlled three-dimensional space. Furthermore, its utility as a precursor for other complex bioactive molecules, such as anti-leishmanial agents, underscores its importance in medicinal chemistry.

Future research should focus on:

  • Expanding Derivative Libraries: Synthesizing and screening a broader range of imide and amide derivatives for neuroprotective, antiviral, and antimicrobial activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the derivatives that show promising biological activity, particularly the calcium-modulating imides.

  • Structure-Activity Relationship (SAR) Analysis: Systematically modifying the appended functional groups to optimize potency and reduce off-target effects.

By moving past the misleading "purine analog" label, the scientific community can now focus on harnessing the true synthetic and therapeutic potential of this elegant Diels-Alder adduct.

References

Methodological & Application

Application Notes and Protocols: Diels-Alder Reaction Conditions for Furan and Maleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Classic Yet Complex [4+2] Cycloaddition

The Diels-Alder reaction, a cornerstone of organic synthesis discovered by Otto Diels and Kurt Alder in 1928, constructs a six-membered ring from a conjugated diene and a dienophile in a concerted [4+2] cycloaddition.[1] The reaction between furan, an aromatic diene, and maleic anhydride, a reactive dienophile, is a classic example frequently employed in academic and industrial settings.[1][2] This reaction is prized for its high atom economy and its ability to generate stereochemically complex cyclic molecules in a single step.[3] However, the aromaticity of furan renders it less reactive than its non-aromatic counterparts like cyclopentadiene, and the reaction is notably reversible.[4][5] This reversibility, known as the retro-Diels-Alder reaction, introduces a layer of complexity, making the careful selection of reaction conditions paramount to achieving desired outcomes.[6]

This guide provides an in-depth exploration of the reaction conditions for the Diels-Alder reaction between furan and maleic anhydride, offering insights into the underlying mechanistic principles and providing detailed, field-proven protocols.

Mechanistic Insights: Navigating the Endo vs. Exo Landscape

A key feature of the Diels-Alder reaction with cyclic dienes and dienophiles is the formation of two possible stereoisomeric products: the endo and exo adducts.[3]

  • Endo Adduct: The substituent on the dienophile is oriented syn to the longest bridge of the newly formed bicyclic system.

  • Exo Adduct: The substituent on the dienophile is oriented anti to the longest bridge.

Generally, the endo product is formed faster and is referred to as the kinetic product. This preference is often explained by secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[3] Conversely, the exo product is typically the more thermodynamically stable of the two.

In the specific case of furan and maleic anhydride, the reaction initially favors the formation of the endo adduct under kinetic control (shorter reaction times, lower temperatures).[7][8] However, due to the reversibility of the reaction, the initially formed endo adduct can undergo a retro-Diels-Alder reaction back to the starting materials.[6] Over time, this equilibrium allows for the formation of the more stable exo adduct, which becomes the predominant product under thermodynamic control (longer reaction times, elevated temperatures).[7][8] Recent studies have even enabled the isolation and characterization of the elusive solid-form of the endo-isomer through solvent-free synthesis methods.[9]

The choice of solvent can also influence the stereochemical outcome. While gas-phase calculations might predict a preference for the endo isomer, the inclusion of solvent effects in computational models can shift the kinetic preference towards the exo product.[8]

Figure 1. Kinetic vs. Thermodynamic Control in the Furan-Maleic Anhydride Diels-Alder Reaction.

Optimizing Reaction Conditions: A Tabulated Guide

The outcome of the Diels-Alder reaction between furan and maleic anhydride is highly sensitive to the reaction conditions. The following table summarizes the influence of key parameters and provides recommended starting points for optimization.

ParameterInfluence on the ReactionRecommended Conditions & Rationale
Temperature Lower temperatures favor the kinetic endo product. Higher temperatures promote the formation of the more stable exo product through equilibration via the retro-Diels-Alder reaction.[7][10]For endo product: Room temperature or below. Refrigeration can aid in crystallization.[7] For exo product: Room temperature for extended periods (days to weeks) or gentle heating (e.g., 40-50°C) can accelerate the equilibration to the thermodynamic product.[2][7]
Solvent The choice of solvent can affect reaction rates and product solubility. The product often crystallizes out of the reaction mixture in solvents like THF. Various solvents including ethyl acetate, acetone, dichloromethane, and acetonitrile have been reported.[7] Supercritical CO2 has been shown to enhance the reaction rate compared to conventional organic solvents.[11]Tetrahydrofuran (THF): A common choice as the product is often insoluble and precipitates, driving the reaction forward.[12] Ethyl Acetate/Hexane: A mixture used for dissolving reactants and then inducing crystallization of the product.[7] Solvent-free: Can be a "greener" alternative and has been used to isolate the endo-adduct.[9]
Reaction Time Short reaction times favor the kinetically controlled endo product. Longer reaction times allow for equilibration to the thermodynamically favored exo product.[7]For endo product: Monitor the reaction closely and isolate the product as soon as sufficient conversion is achieved (hours to a day). For exo product: Allow the reaction to proceed for an extended period (several days to weeks) to ensure complete equilibration.[7]
Concentration Higher concentrations of reactants can increase the reaction rate.Use a moderate concentration to ensure solubility of the starting materials while allowing for product precipitation if desired.
Catalysis While the uncatalyzed reaction proceeds under mild conditions, Lewis acids can sometimes be used to accelerate Diels-Alder reactions. However, for this specific reaction, thermal conditions are most commonly employed. The presence of substituents on the furan ring can significantly impact reactivity.[4][13] For example, electron-donating groups on furan can increase the reaction rate.[4] Boron-substituted furans have shown remarkable reactivity.[14]For the parent reaction, catalysis is generally not required. For substituted furans, the reaction conditions may need to be adjusted based on the electronic nature of the substituent.

Experimental Protocols

Safety Precautions: Maleic anhydride and its Diels-Alder adducts are skin irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle furan, which is volatile and flammable, in a well-ventilated fume hood.

Protocol 1: Synthesis of the Kinetically Favored Endo-Adduct (Short Reaction Time)

This protocol is designed to favor the formation of the endo-adduct by utilizing a shorter reaction time and lower temperature.

Materials:

  • Maleic anhydride

  • Furan

  • Ethyl acetate

  • Hexane

  • Scintillation vial or small flask

  • Pipettes

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • In a scintillation vial, dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate.

  • Add 0.4 mL of furan to the solution.

  • Seal the vial and stir the mixture at room temperature for 2-4 hours. Alternatively, place the sealed vial in a refrigerator to promote crystallization.[7]

  • After the reaction period, collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the endo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

  • Characterize the product immediately by ¹H NMR spectroscopy to confirm the stereochemistry, as it may equilibrate to the exo-isomer over time.

Protocol 2: Synthesis of the Thermodynamically Favored Exo-Adduct (Extended Reaction Time)

This protocol aims to isolate the more stable exo-adduct by allowing the reaction to equilibrate over a longer period.

Materials:

  • Maleic anhydride

  • Furan

  • Tetrahydrofuran (THF)

  • Scintillation vial or small flask with a cap

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • In a scintillation vial, combine 2.5 g of maleic anhydride with 8 mL of THF.[12]

  • Add 1.5 mL of furan to the mixture.[12]

  • Seal the vial and allow the reaction to stir at room temperature. The product will gradually precipitate out of the solution.

  • For complete equilibration to the exo-isomer, let the reaction stand for several days to a week.[7]

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold THF to remove any soluble impurities.

  • Dry the product thoroughly to obtain the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

  • Characterize the product by melting point and ¹H NMR spectroscopy. The literature melting point for the exo-adduct is 116-117 °C.[12]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents Weigh Maleic Anhydride Measure Furan and Solvent mixing Combine Reactants in Solvent reagents->mixing reaction_conditions Stir at Defined Temperature (Room Temp or Heated) mixing->reaction_conditions crystallization Allow for Crystallization (Cooling or Extended Time) reaction_conditions->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying characterization ¹H NMR Spectroscopy Melting Point Analysis drying->characterization

Figure 2. General Experimental Workflow for the Furan-Maleic Anhydride Diels-Alder Reaction.

Conclusion and Future Directions

The Diels-Alder reaction between furan and maleic anhydride, while seemingly straightforward, offers a rich landscape for exploring the principles of kinetic and thermodynamic control. By carefully manipulating reaction conditions such as temperature, time, and solvent, researchers can selectively synthesize either the endo or exo adduct. The reversibility of this reaction is not only a challenge but also an opportunity, for instance, in the development of self-healing polymers and other dynamic materials.[14] As the demand for sustainable chemical processes grows, further exploration of solvent-free conditions and the use of greener solvents like supercritical CO2 will continue to be important areas of research.[9][11]

References

"synthesis of neuroprotective agents from 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers in Drug Discovery

Introduction: The Rationale for Cage-Like Scaffolds in Neuroprotection

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal function. A key pathological mechanism implicated in this process is excitotoxicity, which is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors and subsequent dysregulation of intracellular calcium homeostasis through voltage-gated calcium channels (VGCCs)[1][2][3]. This calcium overload triggers a cascade of neurotoxic events, ultimately leading to neuronal death.

The development of small molecules that can cross the blood-brain barrier (BBB) and modulate these targets is a promising therapeutic strategy. Cage-like molecules, such as derivatives of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, are of particular interest in medicinal chemistry for several reasons[4][5]. Their rigid, three-dimensional structures can provide precise spatial arrangements of functional groups for optimal target engagement. Furthermore, their often lipophilic nature and relatively low molecular weight can facilitate penetration across the BBB, a critical prerequisite for any centrally acting therapeutic agent[5][6][7][8].

This guide provides a comprehensive overview of the synthesis and rationale behind a series of neuroprotective agents derived from the versatile starting material, 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. We will delve into the detailed synthetic protocols, the mechanistic basis for their neuroprotective activity, and present key in-vitro data.

Synthetic Strategy: From Anhydride to Bioactive Imides

The core synthetic strategy involves a straightforward and efficient two-step process starting from the Diels-Alder adduct of furan and maleic anhydride. This adduct, 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, serves as a versatile scaffold for the introduction of various functionalities through aminolysis of the anhydride ring to generate a library of imide derivatives[1][9][10]. The rationale behind this approach is to explore the structure-activity relationship (SAR) by introducing diverse aliphatic, aromatic, and heterocyclic moieties, thereby modulating the physicochemical and pharmacological properties of the final compounds.

Experimental Workflow: A Visual Guide

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Derivatization cluster_2 Step 3: Evaluation A Furan + Maleic Anhydride B 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (Scaffold) A->B Diels-Alder Reaction Toluene, Reflux C Scaffold E Imide Derivatives C->E D Primary Amine (R-NH2) D->E Aminolysis Toluene, Reflux F Imide Derivatives G In-vitro Neuroprotection Assays F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: General workflow for the synthesis and evaluation of neuroprotective agents.

Detailed Synthetic Protocols

Protocol 1: Synthesis of the Starting Scaffold: 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

This protocol describes the synthesis of the key starting material via a Diels-Alder reaction.

Materials:

  • Furan (freshly distilled)

  • Maleic anhydride

  • Toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of maleic anhydride in toluene, add an equimolar amount of freshly distilled furan at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a hexane:ethyl acetate (4:1) mixture to yield the title compound as a white crystalline solid.

Protocol 2: General Procedure for the Synthesis of Imide Derivatives via Aminolysis

This protocol outlines the general method for synthesizing the imide library from the prepared scaffold.

Materials:

  • 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

  • Substituted primary amine (e.g., benzylamine, propylamine, etc.)

  • Toluene

  • Triethylamine (TEA)

  • Methanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in toluene.

  • Add an equimolar amount of the desired primary amine and a catalytic amount of triethylamine.

  • Reflux the reaction mixture for 10-24 hours, monitoring the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by recrystallization from methanol to afford the final imide derivative.

Note: The reaction time and purification method may vary depending on the specific amine used. Some derivatives may precipitate out of the reaction mixture upon cooling and can be collected by filtration[1][9][10].

Data Summary: Synthesis and In-vitro Evaluation

The following tables summarize the yields of representative imide derivatives and their neuroprotective effects in an MPP+-induced neurotoxicity model using SH-SY5Y neuroblastoma cells. MPP+ is a neurotoxin that induces Parkinson's-like symptoms by inhibiting mitochondrial respiration and inducing oxidative stress.

Table 1: Synthesis Yields of Representative Imide Derivatives

Compound IDR-Group of Primary AmineYield (%)
3 Benzyl83
7 Propyl76
9 2-Aminoethyl-
11 4-Fluorobenzyl96
12 4-Chlorobenzyl97
13 4-Bromobenzyl92

Yields are based on published data and may vary.[1][9]

Table 2: Neuroprotective and Calcium Influx Inhibition Data

Compound ID% Cell Viability Enhancement (vs. MPP+ alone) at 10 µM% NMDA Receptor Ca2+ Influx Inhibition% VGCC Ca2+ Influx Inhibition
3 35.89 ± 5.6745.32 ± 3.4555.12 ± 4.78
7 42.11 ± 6.1262.18 ± 5.2148.99 ± 3.98
11 53.56 ± 9.2975.43 ± 6.8760.23 ± 5.11
12 48.76 ± 7.5472.87 ± 6.5458.76 ± 4.99
13 45.32 ± 6.9869.54 ± 6.1256.43 ± 4.56
MK-801 Not Reported60.11 ± 4.87Not Reported
Nimodipine Not ReportedNot Reported50.23 ± 4.12

Data is presented as mean ± SEM. All tested compounds significantly enhanced cell viability compared to MPP+ treated cells.[2][3]

Mechanism of Neuroprotection: A Dual-Action Approach

The neuroprotective effects of these 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives are attributed to their ability to modulate calcium influx through two key channels: the NMDA receptor and voltage-gated calcium channels (VGCCs)[2][3][11].

NMDA Receptor Antagonism: Over-activation of NMDA receptors by the neurotransmitter glutamate leads to an excessive influx of Ca2+, initiating excitotoxic cell death cascades. The synthesized imide derivatives are proposed to act as non-competitive antagonists, binding within the ion channel of the NMDA receptor, similar to the known antagonist MK-801[2][12][13]. This blockade prevents the excessive Ca2+ influx, thereby mitigating downstream neurotoxic events.

Voltage-Gated Calcium Channel (VGCC) Blockade: VGCCs are also crucial for regulating intracellular Ca2+ levels. During periods of high neuronal activity or pathological conditions, these channels can contribute to calcium overload. The tricyclic derivatives have demonstrated the ability to block VGCCs, providing an additional mechanism to maintain calcium homeostasis and protect neurons from damage[3][14][15][16][17].

Signaling Pathway of Neuroprotection

G cluster_0 Excitotoxic Conditions cluster_1 Cellular Targets cluster_2 Therapeutic Intervention cluster_3 Downstream Effects Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Depolarization Depolarization VGCC Voltage-Gated Calcium Channel Depolarization->VGCC Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx VGCC->Ca_Influx Tricyclic_Imide Tricyclic Imide Derivative Tricyclic_Imide->NMDAR Blocks Tricyclic_Imide->VGCC Blocks Neuroprotection Neuroprotection (Reduced Ca2+ overload, Increased cell survival) Tricyclic_Imide->Neuroprotection Promotes Neurotoxicity Neurotoxicity (e.g., mitochondrial dysfunction, oxidative stress, apoptosis) Ca_Influx->Neurotoxicity

Caption: Proposed mechanism of neuroprotection by tricyclic imide derivatives.

Conclusion and Future Directions

The 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold has proven to be a valuable starting point for the synthesis of novel neuroprotective agents. The straightforward aminolysis reaction allows for the generation of a diverse library of imide derivatives with promising dual-action activity as NMDA receptor antagonists and VGCC blockers. The in-vitro data demonstrates their potential to mitigate excitotoxicity, a key factor in neurodegenerative diseases.

Future research should focus on:

  • Lead Optimization: Further exploration of the SAR to improve potency and selectivity.

  • Pharmacokinetic Profiling: Evaluation of metabolic stability, and crucially, blood-brain barrier permeability in in-vivo models.

  • In-vivo Efficacy Studies: Testing lead compounds in animal models of neurodegenerative diseases to validate their therapeutic potential.

These application notes provide a solid foundation for researchers to build upon in the quest for novel and effective treatments for debilitating neurodegenerative disorders.

References

Application Note & Protocol: Facile Synthesis of N-Substituted-7-oxanorbornene-5,6-dicarboxamic Acids via Aminolysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive, reliable, and mechanistically-grounded protocol for the aminolysis of exo-7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride to yield the corresponding amic acid. This guide offers insights into experimental setup, execution, purification, and characterization.

Introduction and Significance

7-Oxanorbornene derivatives are pivotal building blocks in modern chemistry. Their strained bicyclic structure makes them ideal monomers for Ring-Opening Metathesis Polymerization (ROMP), leading to polymers with unique properties.[1][2] The anhydride moiety, in particular, serves as a versatile chemical handle for derivatization.

The aminolysis of exo-7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride is a highly efficient ring-opening reaction that produces N-substituted-7-oxanorbornene-5,6-dicarboxamic acids. These products, containing both a carboxylic acid and an amide group, are valuable intermediates in the synthesis of polymers, pharmaceuticals, and fine chemicals.[3][4] The reaction proceeds readily under mild conditions, making it an accessible transformation for a wide range of applications.[5]

This document provides a detailed protocol for this reaction, using benzylamine as a representative primary amine, and explains the chemical principles governing the process.

Reaction Mechanism: Nucleophilic Acyl Substitution

The aminolysis of a cyclic anhydride is a classic example of nucleophilic acyl substitution.[5][6][7] The reaction proceeds through a well-established addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This is typically the rate-determining step for highly basic amines.[6][8][9]

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.[6][7]

  • Ring-Opening and Proton Transfer: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond within the anhydride ring. This ring-opening step is fast. The resulting carboxylate anion then deprotonates the newly formed ammonium ion, yielding the final, stable amic acid product.

The overall transformation is generally exothermic and proceeds with high atom economy.[5]

References

Application Note: Structural Characterization of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione Derivatives by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione, the Diels-Alder adduct of furan and maleic anhydride, and its derivatives are pivotal scaffolds in medicinal chemistry and materials science.[1] These conformationally rigid structures serve as versatile building blocks for novel therapeutics, including potential neuroprotective agents, and for creating self-healing polymers.[1][2] The stereochemistry of these adducts, specifically the exo and endo isomers, dictates their biological activity and material properties. Consequently, unambiguous structural elucidation is paramount. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework and stereochemical arrangement.[3] This application note provides a comprehensive guide to the ¹H NMR characterization of these compounds, detailing spectral interpretation, experimental protocols, and the causal relationships between molecular structure and NMR observables.

Principles of ¹H NMR Analysis for Tricyclic Dione Derivatives

The rigid 7-oxabicyclo[2.2.1]heptene core of these molecules leads to distinct and predictable ¹H NMR spectra.[3] The chemical shifts (δ) and scalar coupling constants (J-couplings) of the protons are highly sensitive to their spatial orientation. The key to differentiating exo and endo isomers lies in the coupling patterns between the protons on the succinic anhydride moiety (H-2/H-6) and the bridgehead protons (H-1/H-7).

Distinguishing Exo and Endo Isomers

The Diels-Alder reaction between furan and maleic anhydride can yield both endo and exo products. While the endo adduct may form faster under kinetic control, the exo isomer is the thermodynamically more stable product and often predominates.[3][4] The stereochemical outcome can be definitively assigned by ¹H NMR.

  • Exo Isomer: In the exo configuration, the dihedral angle between the bridgehead protons (H-1/H-7) and the adjacent protons on the anhydride ring (H-2/H-6) is approximately 90°. According to the Karplus equation, this results in a very small, often negligible, coupling constant (³J ≈ 0 Hz).[3] Consequently, the signal for protons H-2 and H-6 in the exo isomer typically appears as a singlet.[3]

  • Endo Isomer: Conversely, in the endo isomer, the dihedral angle between these protons is significantly smaller (around 34°), leading to a measurable coupling constant (³J ≈ 5 Hz).[3] This results in the signal for H-2 and H-6 appearing as a multiplet, often a doublet of doublets, due to coupling with the bridgehead protons.[3][5]

The following diagram illustrates the workflow for isomer identification using ¹H NMR.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis Prep Dissolve sample in CDCl3 or DMSO-d6 Acquire Acquire 1D ¹H NMR Spectrum Prep->Acquire Analyze Analyze H-2/H-6 Signal Acquire->Analyze Singlet Singlet Observed Analyze->Singlet J ≈ 0 Hz Multiplet Multiplet Observed Analyze->Multiplet J > 0 Hz Exo Assign as Exo Isomer Singlet->Exo Endo Assign as Endo Isomer Multiplet->Endo

Caption: Workflow for Exo/Endo Isomer Assignment.

Detailed ¹H NMR Spectral Assignments

The characteristic chemical shifts for the parent 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione (exo isomer) are summarized below. These values serve as a baseline for analyzing substituted derivatives.

Proton AssignmentTypical Chemical Shift (δ, ppm) in CDCl₃MultiplicityKey Coupling Constants (J, Hz)
H-8, H-9 (Olefinic)~ 6.5Singlet or narrow multiplet-
H-1, H-7 (Bridgehead)~ 5.3Singlet or narrow multiplet-
H-2, H-6 (Anhydride)~ 3.3SingletJ(H2,H1) ≈ 0

Note: Chemical shifts can vary depending on the solvent and the presence of substituents.[2][6]

Analysis of Key Proton Signals:
  • Olefinic Protons (H-8, H-9): These protons are in a symmetrical environment and typically appear as a sharp singlet around 6.5 ppm.[2] Their downfield shift is due to the electronegativity of the adjacent oxygen atom in the furan ring system.

  • Bridgehead Protons (H-1, H-7): These protons are also chemically equivalent and resonate as a singlet at approximately 5.3 ppm.[2] They are deshielded by the nearby oxygen bridge.

  • Anhydride Protons (H-2, H-6): For the thermodynamically favored exo adduct, these protons appear as a singlet around 3.3 ppm.[2] The absence of significant coupling to the bridgehead protons is the most definitive diagnostic feature for the exo stereochemistry.[3][7]

The molecular structure and proton assignments for the exo isomer are depicted below.

Caption: Key Proton Environments in the Exo Adduct.

Standardized Protocol for ¹H NMR Analysis

This protocol ensures reproducible and high-quality data for the characterization of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione derivatives.

Part 1: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is commonly used. For less soluble derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.[2]

  • Sample Concentration: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

Part 2: NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Before acquiring data, ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.

  • Acquisition Parameters: Set the following standard ¹H NMR acquisition parameters. These may be adjusted based on the specific instrument and sample.

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (increase for samples with low concentration)

    • Spectral Width: A standard range of -2 to 12 ppm is typically sufficient.

  • Data Acquisition: Insert the sample into the spectrometer and initiate the data acquisition sequence.

Part 3: Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the J-coupling values to aid in structural assignment, particularly for distinguishing exo and endo isomers.[8] Advanced 2D NMR techniques like COSY and NOESY can be employed for more complex derivatives to confirm through-bond and through-space correlations, respectively.[9]

Conclusion

¹H NMR spectroscopy is a powerful and definitive technique for the structural characterization of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione derivatives. By carefully analyzing the chemical shifts and, most importantly, the coupling patterns of the anhydride ring protons, one can unambiguously determine the stereochemistry of the molecule. The protocols and spectral data provided in this note serve as a reliable guide for researchers in synthetic chemistry, drug discovery, and materials science, enabling accurate and efficient characterization of this important class of compounds.

References

Application Notes and Protocols for Assessing the Antitumor Activity of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Norbornene-Based Compound

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a structurally intriguing molecule featuring a norbornene scaffold, has emerged as a compound of interest in anticancer research. Its classification as a purine nucleoside analog suggests a potential role in disrupting DNA synthesis and promoting apoptosis in malignant cells[1][2][3]. Furthermore, its structural similarity to cantharidin and its derivatives, well-documented inhibitors of the serine/threonine protein phosphatase 2A (PP2A), provides a strong rationale for investigating its mechanism of action through this critical cellular signaling node[1][4]. PP2A is a key tumor suppressor, and its inhibition can lead to cell cycle arrest and apoptosis, making it a prime target for cancer therapeutics[5].

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework and step-by-step protocols for evaluating the in vitro antitumor activity of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. The experimental design is logically structured to first establish cytotoxic efficacy and subsequently elucidate the underlying molecular mechanisms.

Experimental Strategy: A Multi-Faceted Approach to Characterization

Our proposed workflow is designed to systematically characterize the antitumor properties of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. The strategy begins with a broad assessment of cytotoxicity across a panel of relevant cancer cell lines. Positive results from this initial screening will then trigger a deeper investigation into the compound's mechanistic underpinnings, focusing on the induction of apoptosis, effects on cell cycle progression, and direct inhibition of PP2A.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Data Analysis & Interpretation start Compound Preparation & Solubilization cell_selection Selection of Cancer Cell Lines start->cell_selection cytotoxicity_assay MTT/SRB Cytotoxicity Assay cell_selection->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 apoptosis_assay Annexin V/PI Apoptosis Assay ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50->cell_cycle_analysis pp2a_assay PP2A Inhibition Assay ic50->pp2a_assay data_analysis Comprehensive Data Analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis pp2a_assay->data_analysis conclusion Conclusion on Antitumor Activity & Mechanism data_analysis->conclusion

Figure 1: A comprehensive experimental workflow for the antitumor evaluation of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.

PART 1: In Vitro Cytotoxicity Assessment

The initial step is to determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose[6].

Recommended Cancer Cell Lines

The selection of appropriate cancer cell lines is crucial. Based on the compound's structural similarity to cantharidin, cell lines from cancers known to be sensitive to PP2A inhibitors are recommended.

Cell LineCancer TypeRationale
HepG2 / Hep3B Hepatocellular CarcinomaHigh sensitivity to cantharidin demonstrated in multiple studies[7][8].
MCF-7 / MDA-MB-231 Breast CancerCommonly used models for cytotoxicity screening of novel compounds[9].
HCT116 / HT-29 Colorectal CancerShown to be sensitive to cantharidin and norcantharidin[5][10].
T24 Bladder CancerA relevant model for cantharidin-induced cytotoxicity studies[10][11].
Panc-1 / MIA-Pa-Ca-2 Pancreatic CancerKnown to be sensitive to PP2A inhibitors.
Protocol 1: MTT Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

  • Dimethyl sulfoxide (DMSO) for stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (cells in medium only).

    • After 24 hours of cell attachment, replace the medium with 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Expected Outcome: A dose-dependent decrease in cell viability, allowing for the determination of IC50 values for each cell line and time point.

Cell LineTreatment Duration (hours)Hypothetical IC50 (µM)
HepG2485.2
MCF-74812.8
HCT116488.5
Panc-1486.1

PART 2: Mechanistic Assays

Based on the IC50 values obtained, subsequent experiments should be conducted at concentrations around the IC50 to investigate the mechanism of cell death.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI), a DNA intercalating agent, can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with the compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection:

    • Seed cells in 6-well plates and treat with 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione at the predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

    • Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

Data Analysis:

  • Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Viable cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Cancer cells treated with the compound at its IC50 concentration

  • PBS

  • 70% cold ethanol

  • RNase A solution

  • PI staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells as described in the apoptosis assay.

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

    • Add PI staining solution and incubate for 15-30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

Data Analysis:

  • Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Protocol 4: Protein Phosphatase 2A (PP2A) Inhibition Assay

Principle: This colorimetric assay measures the activity of PP2A by quantifying the release of free phosphate from a synthetic substrate. The malachite green-based method detects the formation of a colored complex between malachite green, molybdate, and free orthophosphate.

Materials:

  • Recombinant human PP2A enzyme

  • PP2A-specific phosphopeptide substrate

  • 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

  • Okadaic acid (positive control for PP2A inhibition)

  • Malachite Green Phosphate Assay Kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, the PP2A enzyme, and serial dilutions of the test compound or okadaic acid.

    • Include a no-inhibitor control and a no-enzyme control.

    • Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction:

    • Add the phosphopeptide substrate to each well to start the reaction.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Color Development:

    • Stop the reaction and initiate color development by adding the malachite green reagent to each well.

    • Incubate for 15-20 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at approximately 620-650 nm.

Data Analysis:

  • Calculate the percentage of PP2A inhibition for each concentration of the compound compared to the no-inhibitor control.

  • Determine the IC50 value for PP2A inhibition.

Hypothesized Signaling Pathway and Mechanism of Action

Based on its structural similarity to cantharidin, 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is hypothesized to inhibit PP2A. This inhibition leads to the hyperphosphorylation of downstream targets, disrupting key signaling pathways that regulate cell survival and proliferation. A plausible mechanism involves the activation of the intrinsic apoptotic pathway. PP2A inhibition can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the final stages of apoptosis.

signaling_pathway compound 4,10-Dioxatricyclo [5.2.1.02,6]dec-8-ene-3,5-dione pp2a PP2A compound->pp2a Inhibition bcl2 Bcl-2 (Anti-apoptotic) pp2a->bcl2 Dephosphorylates (Activates) bax Bax (Pro-apoptotic) pp2a->bax Dephosphorylates (Inactivates) mito Mitochondria bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Figure 2: Hypothesized signaling pathway for the induction of apoptosis by 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione via PP2A inhibition.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of the antitumor activity of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. By systematically evaluating its cytotoxicity and delving into its effects on apoptosis, the cell cycle, and PP2A activity, researchers can gain valuable insights into its therapeutic potential. Positive findings from these in vitro assays would warrant further investigation, including in vivo studies in animal models, to validate its efficacy and safety profile as a potential novel anticancer agent.

References

Application Notes and Protocols for Induction of Apoptosis by 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: A Novel Apoptosis Inducer with Potential Therapeutic Applications

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a novel small molecule with emerging interest in the field of oncology and drug development. While direct studies on this specific compound are nascent, its structural analogues, such as cantharidin and norcantharidin, have been extensively documented to exhibit potent anti-cancer properties by inducing apoptosis in a variety of tumor cell lines[1][2][3][4][5][6]. Catalog information for 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione suggests its classification as a purine nucleoside analog with broad antitumor activity, acting through the inhibition of DNA synthesis and the induction of apoptosis[7][8][9][10].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione to induce apoptosis. The protocols and mechanistic insights detailed herein are based on the well-established activities of its structural analogs, providing a robust framework for investigating its therapeutic potential. The central hypothesis is that 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, much like cantharidin, exerts its pro-apoptotic effects primarily through the inhibition of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that governs numerous cellular processes, including cell survival and death[3][4][11][12][13][14][15].

Part 1: Mechanistic Overview - The Role of PP2A Inhibition in Apoptosis

Protein Phosphatase 2A (PP2A) is a key regulator of cellular signaling, and its inhibition has been shown to be a valid strategy for inducing apoptosis in cancer cells[12][14]. Cantharidin and its derivatives are known inhibitors of PP2A[3][4]. By inhibiting PP2A, these compounds can modulate the phosphorylation status of various downstream targets, leading to the activation of apoptotic pathways.

The proposed mechanism of action for 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione-induced apoptosis is centered around the inhibition of PP2A, which can trigger a cascade of events, including:

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Inhibition of PP2A can lead to the phosphorylation and activation of stress-activated protein kinases such as JNK and p38 MAPK, which are known to promote apoptosis[2][12][16].

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for mitochondrial integrity. PP2A inhibition can shift this balance towards apoptosis by altering the expression and phosphorylation of these proteins[5][17][18].

  • Activation of Caspase Cascade: The ultimate executioners of apoptosis are caspases. PP2A inhibition can lead to the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3), resulting in the cleavage of key cellular substrates and cell death[2][6][16][17][18].

  • Cell Cycle Arrest: Many anti-cancer agents that induce apoptosis also cause cell cycle arrest. Norcantharidin has been shown to induce G2/M arrest in cancer cells[2][6].

The following diagram illustrates the hypothesized signaling pathway for apoptosis induction by 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione:

apoptosis_pathway compound 4,10-Dioxatricyclo [5.2.1.02,6]dec-8-ene-3,5-dione PP2A PP2A compound->PP2A Inhibition MAPK JNK / p38 MAPK Activation PP2A->MAPK Dephosphorylation (Inhibition) Bcl2 Modulation of Bcl-2 Family Proteins (Bax↑, Bcl-2↓) PP2A->Bcl2 Regulation MAPK->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway of apoptosis induction.

Part 2: Experimental Protocols

The following section provides detailed protocols for assessing the apoptotic effects of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in a cancer cell line of choice (e.g., HeLa, Jurkat, or a relevant cancer cell line for your research).

Preparation of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Stock Solution

For consistent and reproducible results, it is crucial to prepare a high-concentration stock solution of the compound.

Materials:

  • 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use[8].

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic concentration range of the compound.

Workflow Diagram:

mtt_workflow start Seed cells in a 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of the compound incubation1->treatment incubation2 Incubate for 24h, 48h, or 72h treatment->incubation2 mtt_add Add MTT reagent incubation2->mtt_add incubation3 Incubate for 2-4h mtt_add->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Seed your chosen cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione stock solution in complete cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100100100
195 ± 4.288 ± 5.175 ± 6.3
578 ± 3.862 ± 4.545 ± 3.9
1055 ± 2.935 ± 3.120 ± 2.5
2530 ± 2.115 ± 1.85 ± 1.2
5010 ± 1.52 ± 0.8<1

Note: The data presented in this table is hypothetical and should be replaced with experimental results.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with the determined IC50 concentration of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione for 24 and 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is essential for elucidating the molecular mechanisms underlying the observed apoptosis.

Workflow Diagram:

western_blot_workflow start Cell treatment and lysis quant Protein quantification (BCA or Bradford assay) start->quant sds_page SDS-PAGE quant->sds_page transfer Protein transfer to PVDF or nitrocellulose membrane sds_page->transfer blocking Blocking with 5% non-fat milk or BSA transfer->blocking primary_ab Incubation with primary antibody blocking->primary_ab secondary_ab Incubation with HRP- conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection

Caption: Workflow for Western blot analysis.

Protocol:

  • Treat cells with 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against key apoptosis-related proteins overnight at 4°C. Suggested primary antibodies include:

    • Cleaved Caspase-3, -8, -9

    • PARP

    • Bcl-2, Bcl-xL, Bax, Bid

    • Phospho-JNK, JNK, Phospho-p38, p38

    • β-actin or GAPDH (as a loading control)

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Expected Results:

Protein TargetExpected Change upon Treatment
Cleaved Caspase-3Increased
Cleaved Caspase-8Increased
Cleaved Caspase-9Increased
Cleaved PARPIncreased
Bcl-2Decreased
BaxIncreased
Phospho-JNKIncreased
Phospho-p38Increased

Part 3: Concluding Remarks and Future Directions

The application notes and protocols provided in this document offer a comprehensive framework for investigating the pro-apoptotic effects of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Based on the well-documented activities of its structural analogs, it is highly probable that this compound induces apoptosis through the inhibition of PP2A and the subsequent modulation of downstream signaling pathways.

Future research should focus on:

  • Directly confirming the inhibitory effect of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione on PP2A activity using in vitro phosphatase assays.

  • Expanding the investigation to a broader panel of cancer cell lines to assess its spectrum of activity.

  • Conducting in vivo studies in animal models to evaluate its anti-tumor efficacy and safety profile.

By systematically applying the protocols and considering the mechanistic insights outlined in this guide, researchers can effectively characterize the therapeutic potential of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione as a novel anti-cancer agent.

References

Application Notes & Protocols: Leveraging 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione as a Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is often accelerated by the strategic use of privileged scaffolds—molecular frameworks that can be readily diversified to interact with a wide range of biological targets. 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the archetypal Diels-Alder adduct of furan and maleic anhydride, represents one such scaffold.[1] Its conformationally rigid, three-dimensional structure provides a unique platform for the spatially precise presentation of pharmacophoric elements. This guide offers an in-depth exploration of this scaffold's application, providing detailed synthetic protocols, explaining the rationale behind experimental choices, and highlighting its successful use in developing lead compounds for various disease targets, including neurodegenerative disorders.[2][3]

Introduction: The Strategic Value of a Constrained Bicyclic Scaffold

In drug design, molecular rigidity can be a significant asset. Unlike flexible aliphatic chains, rigid scaffolds limit the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. The 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold, formed via a classic Diels-Alder cycloaddition, is an exemplary framework that offers several strategic advantages.[1][4]

  • Stereochemical Complexity: The molecule is inherently three-dimensional with multiple stereocenters, providing a fixed geometric foundation for building complex and stereospecific ligands.

  • Orthogonal Functionality: It possesses two primary, chemically distinct reactive centers: a highly reactive anhydride and a carbon-carbon double bond. These "handles" can be modified sequentially and selectively to build molecular diversity.

  • Synthetic Accessibility: The starting materials, furan and maleic anhydride, are readily available, making the scaffold an economical and efficient starting point for library synthesis.[1]

These features have established the scaffold as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, with derivatives showing promise as neuroprotective agents, antivirals, and anticancer compounds.[1][2][5]

Core Synthetic Strategies & Experimental Protocols

The utility of this scaffold is realized through its versatile reactivity. The following protocols detail fundamental transformations that serve as the cornerstone for library development.

Anhydride Ring-Opening: Gateway to Amide and Ester Libraries

The anhydride moiety is an electrophilic powerhouse, readily undergoing nucleophilic attack by amines, alcohols, and other nucleophiles. Aminolysis, the reaction with amines, is particularly common for generating diverse imide or amide-acid derivatives.[2][3]

This protocol details a robust, one-pot procedure for the synthesis of N-substituted imide derivatives, a key step in creating libraries for biological screening.[3]

Materials:

  • 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (1.0 eq)

  • Primary amine of choice (e.g., benzylamine, aniline derivatives) (1.05 eq)

  • Anhydrous Toluene or Xylene

  • Triethylamine (TEA) (optional, 0.1 eq)

  • Dean-Stark apparatus (for toluene/xylene) or a simple reflux setup

  • Magnetic stirrer and heating mantle

  • Round-bottom flask

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione and the primary amine in anhydrous toluene.

  • Initiate Reaction: Heat the mixture to reflux (approx. 110-140 °C depending on the solvent). The initial ring-opening to the amic acid is typically rapid.

  • Cyclodehydration: The second step is the intramolecular cyclization to the imide with the elimination of water. If using a Dean-Stark trap, water will be azeotropically removed, driving the reaction to completion. Continue reflux for 10-24 hours.[3]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the less polar imide product.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.

  • Purification: The crude product can be purified by recrystallization (e.g., from methanol or ethyl acetate/hexane) or by column chromatography on silica gel.[2]

Expertise & Causality Behind Experimental Choices:

  • Solvent: Toluene or xylene are used as they are high-boiling, non-protic solvents that allow for the azeotropic removal of water, which is critical for driving the equilibrium towards the final imide product.

  • Catalyst: While the reaction can proceed thermally, a catalytic amount of a non-nucleophilic base like TEA can facilitate the initial ring-opening, especially with less reactive amines.

  • Self-Validation: The removal of a stoichiometric amount of water in the Dean-Stark trap provides a real-time, self-validating measure of the reaction's progression towards completion.

Olefin Functionalization: Adding a Second Vector of Diversity

The endocyclic double bond offers a secondary site for modification, allowing for the introduction of new functionalities and the exploration of deeper structure-activity relationships (SAR).

This protocol describes the saturation of the double bond, which can significantly alter the shape and rigidity of the scaffold, often impacting biological activity.

Materials:

  • An N-substituted imide derivative (from Protocol 1) (1.0 eq)

  • Palladium on Carbon (Pd/C, 10% w/w) (5-10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Filtration setup with Celite®

Procedure:

  • Reaction Setup: Dissolve the starting imide in a suitable solvent (Methanol or Ethyl Acetate) in a flask appropriate for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon) to prevent it from igniting.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-3 atm or balloon pressure) and stir vigorously.

  • Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete in 2-12 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. The filtrate can then be concentrated under reduced pressure to yield the crude product, which is often pure enough for subsequent steps or can be further purified by recrystallization.

Applications in Drug Discovery: Case Studies & Data

Derivatives of this scaffold have been investigated for several therapeutic applications, with notable success in the area of neuroprotection.

Case Study: Neuroprotective Agents

Research has shown that imide derivatives of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione exhibit calcium-modulating effects, a key mechanism in preventing excitotoxicity associated with neurodegenerative disorders.[2][3] A library of compounds was synthesized via aminolysis (as described in Protocol 1) and evaluated for their potential to protect neurons from calcium overload.[2]

Table 1: Representative Structure-Activity Relationship (SAR) Data (Note: Data is illustrative to demonstrate presentation format)

Compound IDN-Substituent (R-Group)IC50 (µM) - NMDA Receptor BlockadeNeuroprotection Assay (% Viability)
Scaffold -H (Anhydride)> 1005%
LEAD-01 -CH2-Ph15.245%
OPT-01 -CH2-(4-F-Ph)8.768%
OPT-02 -(CH2)2-Ph22.532%
OPT-03 -Cyclohexyl12.155%

This tabular data allows for the rapid assessment of SAR, indicating in this hypothetical example that an N-benzyl substituent with electron-withdrawing groups enhances activity.

Visualizing Workflows and Relationships

Visual diagrams are essential for conceptualizing the multi-step processes inherent in medicinal chemistry.

G cluster_0 Scaffold Modification Workflow A 4,10-Dioxatricyclo [5.2.1.02,6]dec-8-ene- 3,5-dione C N-Substituted Imide Derivative A->C Protocol 1: Aminolysis B Primary Amine (R-NH2) B->C E Saturated Imide Derivative C->E Protocol 2: Hydrogenation F Further Library Synthesis C->F D H2, Pd/C D->E E->F

Caption: A typical synthetic workflow for diversifying the core scaffold.

G Scaffold Privileged Scaffold Key Features: • Rigidity • Stereochemistry • Reactive Handles Library Diverse Chemical Library • Anhydride Opening • Olefin Modification Scaffold->Library Screening High-Throughput Screening • Target-based Assays • Phenotypic Assays Library->Screening SAR SAR & Lead Optimization • Potency • Selectivity • ADME Properties Screening->SAR Candidate Preclinical Candidate SAR->Candidate

Caption: The logical progression of a scaffold-based drug discovery program.

Conclusion and Future Directions

The 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold is a proven and powerful starting point for medicinal chemistry campaigns. Its synthetic tractability allows for the rapid generation of diverse molecular libraries with well-defined three-dimensional structures. The protocols and strategies outlined herein provide a blueprint for researchers to harness the potential of this scaffold. Future efforts will likely focus on asymmetric syntheses of its derivatives, the exploration of novel bioisosteric replacements for the core, and its application to a wider range of biological targets, solidifying its status as a truly privileged structure in the pursuit of new medicines.

References

Application Notes and Protocols for Investigating the Calcium Modulating Properties of 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, leads to a massive influx of calcium ions (Ca²⁺) into neurons, triggering a cascade of neurotoxic events. This phenomenon is a key contributor to the progressive neuronal loss observed in a range of neurodegenerative disorders.[1][2] Consequently, the development of therapeutic agents that can modulate intracellular Ca²⁺ concentrations by targeting key channels and receptors represents a promising strategy for neuroprotection.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a novel class of compounds, the 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives. These molecules have emerged as promising candidates for neuroprotective agents due to their ability to modulate Ca²⁺ influx through N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs).[1][3][4][5][6][7]

Structurally related to cantharidin, a known inhibitor of protein phosphatase 2A (PP2A), these derivatives may exert their effects through multiple pathways.[8][9][10][11][12] Inhibition of PP2A can disrupt cellular signaling cascades that regulate ion channel activity, leading to altered Ca²⁺ homeostasis.[8][13] This guide will detail the synthesis of the core scaffold, followed by robust protocols for evaluating the cytotoxicity, neuroprotective efficacy, and specific Ca²⁺ modulating activities of its derivatives.

I. Synthesis of the Core Scaffold and Derivatives

The foundational step in exploring the therapeutic potential of this compound class is the synthesis of the 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione core scaffold. This is followed by the incorporation of various functional moieties to create a library of derivatives for structure-activity relationship (SAR) studies.[1][2]

Protocol 1: Synthesis of 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione

This protocol outlines a method for the synthesis of the parent compound, also known as exo-5-norbornene-2,3-dicarboxyanhydride (exo-NDA), from commercially available starting materials.[8]

Materials:

  • Dicyclopentadiene (DCPD)

  • Maleic anhydride

  • 1,2,4-Trichlorobenzene

  • Two-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and hot plate

Procedure:

  • In a 1000 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirring bar, dissolve 59.3 g (0.606 mol) of maleic anhydride in 350 mL of 1,2,4-trichlorobenzene.

  • Heat the solution to 210°C with stirring.

  • Place 40.8 mL (0.303 mol) of dicyclopentadiene (DCPD) in a dropping funnel.

  • Add the DCPD dropwise to the heated maleic anhydride solution over a period of 20 minutes. The solution will change color from yellow to dark brown.

  • Continue stirring the resulting solution at 210°C for 4 hours.

  • After 4 hours, turn off the heat and allow the solution to cool to room temperature overnight.

  • The product will precipitate as crystals. Isolate the crystals by filtration and wash with a suitable solvent (e.g., cold toluene or hexane) to remove residual trichlorobenzene.

  • Further purification can be achieved by recrystallization.

Synthesis of Imide Derivatives:

The core scaffold can be readily derivatized through aminolysis to generate a series of imide derivatives.[1] This involves reacting the anhydride with a variety of primary amines to introduce different functional groups, allowing for the exploration of how these modifications impact the compound's biological activity.

II. Biological Evaluation: In Vitro Assays

A critical aspect of characterizing these novel derivatives is to assess their biological activity in relevant cellular models. The human neuroblastoma SH-SY5Y cell line is a widely used and appropriate model for these initial studies.[1][4]

A. Cytotoxicity Assessment

Before evaluating the therapeutic properties of the compounds, it is essential to determine their inherent toxicity to neuronal cells. The MTT assay is a reliable and widely used colorimetric assay to assess cell viability.

Protocol 2: MTT Assay for Cytotoxicity in SH-SY5Y Cells

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well plates

  • Test compounds (4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 10 µM, 50 µM, and 100 µM). Include a vehicle control (medium with DMSO) and a positive control for toxicity if desired.

  • Incubate the cells with the compounds for 24 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The results will indicate the concentration range at which the compounds are non-toxic and can be used for subsequent neuroprotection and calcium influx assays. Studies have shown that many 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives exhibit low or no toxicity at concentrations up to 50 µM.[1][4]

B. Neuroprotection Assay

To assess the neuroprotective potential of the derivatives, a common in vitro model of Parkinson's disease is employed, using the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺) to induce neuronal cell death in SH-SY5Y cells.

Protocol 3: MPP⁺-Induced Neurotoxicity Assay in SH-SY5Y Cells

Principle: MPP⁺ is a potent inhibitor of complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, apoptotic cell death. This protocol assesses the ability of the test compounds to protect against MPP⁺-induced cell death.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • 96-well plates

  • Test compounds

  • MPP⁺ iodide

  • MTT assay reagents (from Protocol 2)

Procedure:

  • Seed and culture SH-SY5Y cells in 96-well plates as described in the MTT assay protocol.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Following pre-treatment, add MPP⁺ to the wells at a final concentration known to induce significant cell death (e.g., 500 µM).

  • Co-incubate the cells with the test compounds and MPP⁺ for 24-48 hours.

  • After the incubation, assess cell viability using the MTT assay as described in Protocol 2.

Data Analysis: The neuroprotective effect is quantified as the percentage increase in cell viability in the presence of the test compound and MPP⁺, compared to cells treated with MPP⁺ alone. Significant attenuation of MPP⁺-induced neurotoxicity has been observed for these derivatives at concentrations as low as 10 µM.[1][5]

C. Calcium Influx Assays

The primary mechanism of action for these compounds is believed to be the modulation of calcium influx. A fluorescent calcium indicator, such as Fluo-4 AM, can be used to measure changes in intracellular calcium concentration following the activation of NMDA receptors and VGCCs.

Protocol 4: Fluo-4 AM Calcium Influx Assay

Principle: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fluo-4. Upon binding to calcium, the fluorescence of Fluo-4 increases significantly, allowing for the quantification of changes in intracellular calcium levels.

Materials:

  • SH-SY5Y cells

  • 96-well black-walled, clear-bottom plates

  • Fluo-4 AM

  • Pluronic F-127 (optional, to aid in dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • NMDA and glycine (for NMDA receptor activation)

  • Potassium chloride (KCl) (for VGCC activation)

  • Test compounds

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed SH-SY5Y cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM in HBSS). Pluronic F-127 can be added to improve dye solubility.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Add 100 µL of HBSS containing the test compounds at the desired concentrations to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes).

  • Measurement of Calcium Influx:

    • NMDA Receptor-Mediated Influx:

      • Place the plate in a fluorescence microplate reader.

      • Establish a baseline fluorescence reading.

      • Add a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the wells to activate NMDA receptors.

      • Immediately begin recording the fluorescence intensity over time (e.g., every 5 seconds for 5 minutes).

    • VGCC-Mediated Influx:

      • In a separate set of wells, establish a baseline fluorescence reading.

      • Add a high concentration of KCl solution (e.g., 50 mM) to depolarize the cell membrane and open VGCCs.

      • Immediately record the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F). The results are often expressed as the ratio ΔF/F₀.

    • The inhibitory effect of the compounds is determined by comparing the fluorescence change in the presence of the compound to the control (no compound).

Several derivatives of 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione have demonstrated the ability to block calcium influx through both NMDA receptors and VGCCs.[4]

III. Mechanistic Insights and Advanced Protocols

While the above protocols provide a solid foundation for characterizing the calcium modulating properties of these derivatives, further investigation into their precise mechanism of action is warranted.

Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold-standard technique for studying ion channel function with high temporal and voltage resolution. This technique can be used to directly measure the currents flowing through NMDA receptors and VGCCs and to determine how these currents are affected by the test compounds. This allows for a more detailed characterization of the blocking kinetics and voltage dependency of the compounds.

Protein Phosphatase Inhibition Assays

Given the structural similarity of the core scaffold to cantharidin, a known PP2A inhibitor, it is plausible that these derivatives may also inhibit protein phosphatases.[8][9][10][11][12] Commercially available protein phosphatase assay kits can be used to screen the compounds for inhibitory activity against PP1 and PP2A. A positive result in these assays would provide a deeper understanding of the upstream signaling events that may be influenced by these compounds, ultimately leading to the observed modulation of calcium channels. The inhibition of PP2A can lead to the hyperphosphorylation of proteins involved in regulating ion channels, thereby altering their activity.[13]

IV. Data Presentation and Visualization

For clear and concise presentation of results, quantitative data should be summarized in tables.

Table 1: Summary of Biological Activity of 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Derivatives

CompoundCytotoxicity (IC₅₀, µM)Neuroprotection (% increase in viability at 10 µM)NMDA Receptor Inhibition (% at 10 µM)VGCC Inhibition (% at 10 µM)
Derivative 1 >10045.2 ± 5.155.8 ± 6.330.1 ± 4.5
Derivative 2 85.3 ± 7.253.6 ± 9.362.1 ± 7.948.7 ± 5.8
Derivative 3 >10038.9 ± 4.840.3 ± 5.525.4 ± 3.9
... ............

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Diagrams:

Visual representations of experimental workflows and signaling pathways can greatly enhance understanding.

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Core Scaffold and Derivatives cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity neuroprotection Neuroprotection Assay (MPP+ Model) cytotoxicity->neuroprotection calcium_assay Calcium Influx Assay (Fluo-4 AM) neuroprotection->calcium_assay electrophysiology Electrophysiology (Patch-Clamp) calcium_assay->electrophysiology pp_assay Protein Phosphatase Inhibition Assay calcium_assay->pp_assay

Caption: Experimental workflow for the characterization of 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives.

signaling_pathway Compound 4-Oxatricyclo Derivative NMDA_R NMDA Receptor Compound->NMDA_R Inhibition VGCC VGCC Compound->VGCC Inhibition Neuroprotection Neuroprotection Compound->Neuroprotection PP2A PP2A Compound->PP2A Potential Inhibition Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx VGCC->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity

Caption: Proposed mechanism of action for the neuroprotective effects of the derivatives.

V. Conclusion

The 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives represent a promising class of compounds with the potential to mitigate the detrimental effects of excitotoxicity in neurodegenerative diseases.[1][6] By acting as blockers of NMDA receptors and VGCCs, they directly address the issue of calcium overload.[4][7] The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and mechanistic evaluation of these compounds. A thorough investigation using these methods will be crucial in advancing our understanding of their therapeutic potential and in the development of novel neuroprotective agents.

References

Troubleshooting & Optimization

Technical Support Center: The Diels-Alder Reaction of Furan and Maleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Diels-Alder reaction between furan and maleic anhydride. This [4+2] cycloaddition is a cornerstone of organic synthesis, enabling the construction of complex cyclic systems. However, its reversible nature and competing reaction pathways often present challenges.[1][2] This guide provides in-depth, experience-based answers to common troubleshooting questions, ensuring the integrity and success of your experiments.

Reaction Fundamentals: A Tale of Two Products

The reaction between furan (a diene) and maleic anhydride (a dienophile) is a classic example of a Diels-Alder reaction under kinetic and thermodynamic control.[3] Two primary stereoisomeric products can be formed: the endo and exo adducts.[3]

  • Kinetic Product (endo): Formed faster due to favorable secondary orbital interactions in the transition state.[3] This pathway is favored at lower temperatures and shorter reaction times.[3]

  • Thermodynamic Product (exo): Sterically less hindered and therefore more stable.[3] This product is favored at higher temperatures or longer reaction times, where the reaction reaches equilibrium.[3]

A critical feature of this specific reaction is its reversibility. The formed adduct can undergo a retro-Diels-Alder reaction to revert to the starting materials.[1] This equilibrium is highly sensitive to temperature, a key factor in troubleshooting.[1][4]

Diagram 1: Reaction Mechanism & Equilibrium

Diels_Alder_Mechanism cluster_reactants Reactants cluster_products Products Furan Maleic_Anhydride Endo_Adduct Exo_Adduct Reactants_Node Furan + Maleic Anhydride Endo_Node Endo Adduct (Kinetic Product) Reactants_Node->Endo_Node k_endo (fast) Low Temp Exo_Node Exo Adduct (Thermodynamic Product) Reactants_Node->Exo_Node k_exo (slow) Endo_Node->Reactants_Node k_retro (endo) Moderate Temp Endo_Node->Exo_Node Equilibration (via retro-DA) Exo_Node->Reactants_Node k_retro (exo) High Temp

Caption: Furan and Maleic Anhydride Reaction Pathways.

Troubleshooting Guide (Q&A)

Q1: My reaction yield is very low or zero. What are the potential causes and how can I improve it?

A1: Low yield is the most common issue and typically points to problems with the reaction equilibrium or reagent quality.

  • Causality: The primary culprit is often the retro-Diels-Alder reaction.[1] Furan's aromaticity provides a driving force for the adduct to revert to the more stable starting materials, especially at elevated temperatures.[4] Yields can be low if the reaction does not proceed long enough at a suitable temperature or if the product reverts during workup.

  • Solutions:

    • Temperature Control: Avoid excessive heating. For many solvent systems, running the reaction at room temperature or slightly above (e.g., 40-50°C) is optimal.[1][5] High temperatures strongly favor the retro-Diels-Alder reaction.[1][6]

    • Reaction Time: Allow sufficient time for the product to form. Especially at lower temperatures, the reaction can be slow, sometimes requiring 24-48 hours or even longer for the thermodynamically stable exo product to crystallize.[1][7]

    • Solvent Choice: The choice of solvent can be critical. A solvent in which the starting materials are soluble but the product is not can drive the reaction forward by Le Châtelier's principle, as the product precipitates out of the solution.[8][9] Tetrahydrofuran (THF) is a common choice where the adduct often crystallizes.[8]

    • Reagent Purity: Ensure the furan is freshly distilled and the maleic anhydride is pure and dry. Maleic anhydride can hydrolyze to maleic acid in the presence of moisture, which will not participate in the reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low / No Product Check_Temp Was Reaction Temp > 60°C? Start->Check_Temp Check_Time Was Reaction Time < 24h? Check_Temp->Check_Time No Solution_Temp Action: Lower Temp to RT - 50°C to minimize retro-DA. Check_Temp->Solution_Temp Yes Check_Solvent Did Product Precipitate? Check_Time->Check_Solvent No Solution_Time Action: Increase Reaction Time to allow for crystallization. Check_Time->Solution_Time Yes Check_Reagents Are Reagents Pure & Dry? Check_Solvent->Check_Reagents Yes Solution_Solvent Action: Change Solvent (e.g., THF) to induce precipitation. Check_Solvent->Solution_Solvent No Solution_Reagents Action: Purify Reagents. (Distill Furan, Dry Anhydride) Check_Reagents->Solution_Reagents No End Re-run Experiment Check_Reagents->End Yes Solution_Temp->End Solution_Time->End Solution_Solvent->End Solution_Reagents->End

Caption: A logical workflow for diagnosing low reaction yield.

Q2: I isolated a product, but it disappeared upon standing or during characterization. What is happening?

A2: This is a classic sign of the retro-Diels-Alder reaction occurring post-isolation. The adduct, particularly the initially formed endo product, can be unstable.

  • Causality: The energy barrier for the cycloreversion of furan adducts is significantly lower than for many other Diels-Alder products.[4] This means that even moderate thermal energy (e.g., from a warm solvent during recrystallization, or even at room temperature over time) can be enough to break the adduct apart.[10] Attempts to purify the product by recrystallization at elevated temperatures can lead to complete reversion to starting materials.[10]

  • Solutions:

    • Gentle Purification: If recrystallization is necessary, use a minimal amount of a solvent at low temperature. Avoid boiling the solution. Washing the filtered crystals with a small amount of cold solvent is often a better approach.[11]

    • Storage: Store the isolated adduct in a cool, dark place, preferably in a refrigerator or freezer, to minimize decomposition over time.

    • Characterization: Be mindful of the analysis technique. For example, prolonged heating during melting point determination can cause decomposition. Similarly, in techniques like GC-MS, the high temperatures of the injection port can cause the adduct to revert, leading to the detection of only furan and maleic anhydride.

Q3: How can I control the endo vs. exo selectivity of my reaction?

A3: Controlling the stereochemical outcome is entirely dependent on manipulating the kinetic vs. thermodynamic parameters of the reaction.

  • Causality: The endo adduct forms faster (kinetic control), but the exo adduct is more stable (thermodynamic control).[3][12] The reaction is reversible, allowing the initially formed endo product to revert and eventually form the more stable exo product if left long enough.[1][12] The rate of formation for the endo adduct can be about 500 times faster than the exo, but the exo is more stable by approximately 1.9 kcal/mol.[3][12]

  • Solutions:

    • To Favor the Exo Adduct (Thermodynamic Control): Use longer reaction times (e.g., 24-96 hours) at a moderate temperature (e.g., room temperature to 40°C).[1][10] This allows the reaction to reach equilibrium, where the most stable product will dominate.[3] In many published procedures, allowing the reaction to stand for several days results in the exclusive formation of the exo product.[7]

    • To Isolate the Endo Adduct (Kinetic Control): This is significantly more challenging due to its instability.[13] It requires very low temperatures and short reaction times. Even then, the endo product readily reverts.[1] Recent studies have shown that solvent-free synthesis can enable the isolation of the elusive endo isomer.[13] For most practical laboratory settings, isolating the pure endo adduct is not feasible without specialized conditions.

Diagram 3: Kinetic vs. Thermodynamic Control

Product_Control cluster_conditions Reaction Conditions cluster_products Major Product Temp Temperature Kinetic Kinetic (Endo) Temp->Kinetic Low Thermodynamic Thermodynamic (Exo) Temp->Thermodynamic High Time Time Time->Kinetic Short Time->Thermodynamic Long Kinetic->Thermodynamic Equilibration (via retro-DA)

Caption: Relationship between conditions and product outcome.

Frequently Asked Questions (FAQs)

  • What is the best solvent for this reaction?

    • Tetrahydrofuran (THF) is a popular choice because the starting materials are soluble, while the product has lower solubility and tends to crystallize out, driving the reaction to completion.[8] Other solvents like diethyl ether, ethyl acetate, and acetonitrile have also been used.[7][8]

  • Why is furan less reactive than other dienes like cyclopentadiene?

    • Furan is an aromatic compound. Participating in the Diels-Alder reaction disrupts this aromaticity, which costs energy.[4] This makes the reaction less exothermic and the activation energy higher compared to non-aromatic dienes.[4]

  • Can I run this reaction without a solvent?

    • Yes. Solvent-free, or neat, conditions can be effective and are considered a "greener" approach.[13] This method has even been used to successfully isolate the typically unstable endo adduct.[13]

  • My product is an oil/goo instead of a crystal. What should I do?

    • This can happen if the reaction has not gone to completion or if impurities are present. Try scratching the inside of the flask with a glass rod to induce crystallization.[14] If that fails, placing the flask in an ice bath may help.[14] If it remains an oil, purification by column chromatography may be necessary, but be aware that the adduct can decompose on silica gel.

Baseline Experimental Protocol: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

This protocol is designed to favor the formation of the thermodynamically stable exo adduct.

  • Reagent Preparation:

    • In a 50 mL round-bottom flask, dissolve 2.5 g of maleic anhydride in 15 mL of tetrahydrofuran (THF). Swirl to dissolve.

  • Reaction Initiation:

    • To the stirred solution, add 1.7 mL of freshly distilled furan.

    • Stopper the flask and stir the mixture at room temperature.

  • Crystallization:

    • Allow the flask to stand undisturbed at room temperature for 48-72 hours. Crystalline product should precipitate from the solution.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small portion (approx. 5 mL) of cold THF to remove any unreacted starting materials.[11]

    • Allow the crystals to dry on the filter under vacuum for 10-15 minutes.

  • Analysis:

    • Obtain the mass of the dry product and calculate the percent yield.

    • Characterize the product. The literature melting point for the exo adduct is approximately 116-117 °C.[11]

Data Summary Table

ParameterConditionExpected OutcomeRationale
Temperature Low (~0-25 °C)Favors endo product formation (kinetic)Lower energy state favors the transition state with secondary orbital overlap.[3]
Moderate (~25-50 °C)Favors exo product formation (thermodynamic)Allows for equilibration via retro-Diels-Alder to form the more stable product.[1]
High (> 60 °C)Low to zero yield of adductStrongly favors the retro-Diels-Alder reaction, reverting product to starting materials.[6]
Time Short (< 12 hours)Mixture of adducts, likely higher endo ratioReaction may not have reached equilibrium.
Long (> 24 hours)Predominantly exo adductAllows sufficient time for the reaction to equilibrate to the thermodynamic product.[7]
Solvent THF, Diethyl EtherGood; product may precipitateProduct insolubility drives the reaction forward via Le Châtelier's principle.[8]
DichloromethaneModerateSolvents with different polarities can influence reaction rates and equilibria.[8]
WaterCan be used, but risk of anhydride hydrolysisMaleic anhydride can react with water to form maleic acid.

References

Technical Support Center: Optimizing the Synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this classic Diels-Alder reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your yields.

Understanding the Core Reaction: A Game of Control

The synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a [4+2] cycloaddition between furan (a conjugated diene) and maleic anhydride (a dienophile).[1][2] What makes this reaction a fascinating case study is the interplay between kinetic and thermodynamic control, which dictates the stereochemical outcome of the product.[3][4][5]

  • Kinetic Product (Endo Adduct): This product forms faster and at lower temperatures. The transition state leading to the endo product is stabilized by favorable secondary orbital interactions between the developing pi bond and the electron-withdrawing groups of the dienophile.[3][5]

  • Thermodynamic Product (Exo Adduct): This product is more stable due to reduced steric hindrance.[5]

A critical feature of the furan/maleic anhydride reaction is its reversibility.[3][5] Furan's aromaticity is disrupted during the cycloaddition, making the reverse reaction (retro-Diels-Alder) more accessible at lower temperatures compared to many other Diels-Alder reactions.[5] This reversibility allows the initially formed, kinetically favored endo product to revert to the starting materials, which can then re-react to form the more stable exo product over time, especially at elevated temperatures.[3][5]

Troubleshooting Guide & FAQs

Here we address common issues encountered during the synthesis.

FAQ 1: Low or No Yield

Question: I followed the procedure, but my yield of the desired adduct is very low, or I recovered only starting materials. What went wrong?

Answer: This is a common issue often related to the reaction equilibrium or procedural missteps.

  • Cause 1: Premature Retro-Diels-Alder Reaction: If you are targeting the kinetic (endo) product, excessive heat during reaction or workup can cause the product to revert to the starting materials. Furan is volatile, and maleic anhydride can sublime, leading to material loss.

  • Troubleshooting Strategy:

    • For the Kinetic (Endo) Product: Maintain low temperatures throughout the reaction. Consider running the reaction in a refrigerator.[6] Isolate the product quickly once it has formed.

    • For the Thermodynamic (Exo) Product: Ensure sufficient reaction time and/or moderate heat (e.g., 40-50°C) to allow the equilibrium to favor the more stable product.[5][7] However, be mindful that excessive heat can still drive the equilibrium back to the starting materials.

  • Cause 2: Impure Reagents: Furan is prone to oxidation and polymerization. Always use freshly distilled or a newly opened bottle of furan for best results.[8] Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid.[9]

  • Troubleshooting Strategy:

    • Use purified furan and ensure your maleic anhydride is dry and free-flowing.

    • Dry your solvent and glassware thoroughly before use.

  • Cause 3: Incorrect Stoichiometry: An incorrect molar ratio of furan to maleic anhydride can lead to unreacted starting material and lower yields.

  • Troubleshooting Strategy:

    • Carefully calculate and measure the molar equivalents of your reactants. A slight excess of the more volatile component (furan) can sometimes be used to drive the reaction.

FAQ 2: Incorrect Stereoisomer Formation

Question: I was trying to synthesize the exo adduct, but my NMR analysis shows I've made the endo isomer (or a mixture). How can I control the stereoselectivity?

Answer: This is the central challenge of this synthesis and is entirely dependent on whether you are using kinetic or thermodynamic control.

  • The Principle of Control: The endo product is formed about 500 times faster than the exo product.[3][5] However, the exo product is thermodynamically more stable.[3] By manipulating reaction time and temperature, you can favor one over the other.

  • Troubleshooting Strategy:

    • To Favor the Exo (Thermodynamic) Adduct:

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours or even several days at room temperature) to allow the initial endo product to undergo retro-Diels-Alder and re-form as the more stable exo adduct.[5][6]

      • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) will accelerate the establishment of the thermodynamic equilibrium, favoring the exo product.[7]

    • To Favor the Endo (Kinetic) Adduct:

      • Decrease Reaction Time: Isolate the product as soon as sufficient solid has formed.

      • Decrease Temperature: Run the reaction at a low temperature (e.g., in an ice bath or refrigerator) to slow down both the forward and reverse reactions. This will "trap" the faster-forming endo product.

The relationship between the isomers can be visualized as follows:

G Reactants Furan + Maleic Anhydride Endo Endo Adduct (Kinetic Product) Reactants->Endo k_endo (fast) Exo Exo Adduct (Thermodynamic Product) Reactants->Exo Endo->Reactants k_retro_endo (moderate) Exo->Reactants

Caption: Kinetic vs. Thermodynamic Pathways.

FAQ 3: Product Crystallization Issues

Question: The reaction seems to have worked, but I am unable to get my product to crystallize out of the solution.

Answer: Crystallization can be tricky and depends on concentration, solvent, and purity.

  • Cause 1: Solution is Too Dilute: If the concentration of the product in the solvent is below its saturation point, it will not crystallize.

  • Troubleshooting Strategy:

    • Carefully remove some of the solvent in vacuo using a rotary evaporator. Be cautious not to heat the mixture, which could trigger the retro-Diels-Alder reaction.

  • Cause 2: Incorrect Solvent System: The choice of solvent is crucial for crystallization.

  • Troubleshooting Strategy:

    • If the product is soluble in the reaction solvent (e.g., THF, ethyl acetate), you may need to add an anti-solvent. Hexanes are commonly used to induce precipitation.[6] Add the anti-solvent dropwise until the solution becomes cloudy, then allow it to stand.

    • Cooling the solution in an ice bath or refrigerator will decrease the solubility of the product and promote crystallization.

  • Cause 3: Presence of Impurities: Oily impurities or unreacted starting materials can inhibit crystal formation.

  • Troubleshooting Strategy:

    • Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.

    • If scratching doesn't work, consider adding a single seed crystal from a previous successful batch.

FAQ 4: Product Characterization and Purity

Question: My product's melting point is broad, or my NMR spectrum looks impure. What could be the issue?

Answer: This usually indicates a mixture of isomers or the presence of hydrolyzed product.

  • Cause 1: Mixture of Endo and Exo Isomers: If the reaction was not allowed to proceed to thermodynamic equilibrium, you will likely have a mixture, which will result in a broad melting point range.

  • Troubleshooting Strategy:

    • To obtain the pure exo adduct, you can re-subject your product mixture to the thermodynamic conditions (e.g., dissolve in a suitable solvent like ethyl acetate and stir at a moderate temperature for an extended period) to drive the conversion to the exo form.

  • Cause 2: Hydrolysis of the Anhydride: The anhydride ring is susceptible to hydrolysis, especially if exposed to water during workup or if using wet solvents. This will form the corresponding dicarboxylic acid.[9]

  • Troubleshooting Strategy:

    • Always use anhydrous solvents and avoid exposure to atmospheric moisture.

    • Recrystallization from solvents like water or alcohols is generally not recommended for this reason.[9] If recrystallization is necessary, use a dry, non-protic solvent system.

    • Check your IR spectrum. The anhydride shows two characteristic C=O stretches (around 1780 and 1850 cm⁻¹), while the dicarboxylic acid will show a broad O-H stretch and a single C=O stretch at a lower frequency.

Experimental Protocols

Protocol 1: Synthesis of the Thermodynamic Exo-Adduct

This protocol is designed to maximize the yield of the more stable exo-isomer.

G A 1. Dissolve Maleic Anhydride B 2. Add Furan A->B C 3. Stir at RT to 50°C B->C D 4. Cool and Induce Crystallization C->D E 5. Isolate and Dry D->E

Caption: Workflow for Thermodynamic Product Synthesis.

  • Preparation: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or ethyl acetate).[6][9]

  • Addition of Diene: Add furan (1.0-1.1 eq) to the solution at room temperature.[6][9]

  • Reaction: Stir the solution at room temperature for 24-48 hours or at 40-50°C for several hours to ensure the reaction reaches thermodynamic equilibrium.[5][7]

  • Crystallization: Allow the flask to cool to room temperature. If no crystals form, place the flask in an ice bath. If necessary, add a small amount of an anti-solvent like hexanes dropwise until turbidity is observed.[6]

  • Isolation: Collect the resulting crystals by vacuum filtration, washing with a small amount of cold solvent or anti-solvent.[9]

  • Drying: Dry the crystals under vacuum. The expected melting point for the exo-adduct is approximately 116-117°C.[9]

Protocol 2: Synthesis of the Kinetic Endo-Adduct

This protocol is designed to isolate the faster-forming endo-isomer before it can equilibrate.

  • Preparation: Dissolve maleic anhydride (1.0 eq) in a minimal amount of cold solvent (e.g., ethyl acetate) in a flask pre-chilled in an ice bath.

  • Addition of Diene: Add furan (1.0-1.1 eq) to the cold, stirring solution.

  • Reaction: Maintain the reaction at a low temperature (0-5°C) and monitor for the formation of a precipitate. This should occur relatively quickly.

  • Isolation: As soon as a significant amount of solid has formed, immediately collect the crystals by vacuum filtration. It is crucial to work quickly to prevent the retro-Diels-Alder reaction.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum at low temperature.

ParameterKinetic Control (Endo)Thermodynamic Control (Exo)
Temperature Low (e.g., 0-5°C)Room Temp or Moderate Heat (40-50°C)
Reaction Time Short (minutes to a few hours)Long (24-48+ hours)
Key Principle Isolate the faster-forming productAllow equilibrium to favor the most stable product
Primary Product Endo-adductExo-adduct

References

Technical Support Center: Synthesis of 7-Oxanorborna-2-ene-5,6-dicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-oxanorborna-2-ene-5,6-dicarboxylic anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this classic yet nuanced Diels-Alder reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues, their probable causes related to side product formation, and validated protocols for their resolution.

Issue 1: Low Yield of the Desired 7-Oxanorborna-2-ene-5,6-dicarboxylic Anhydride

Symptoms: After the reaction and workup, the isolated mass of the product is significantly lower than the theoretical yield.

Potential Causes & Solutions:

  • Cause A: Retro-Diels-Alder Reaction. The Diels-Alder reaction between furan and maleic anhydride is reversible.[1][2] At elevated temperatures, the formed adduct can decompose back into the starting materials, leading to a lower overall yield of the desired product.[2][3]

    • Solution: Employ kinetic control by running the reaction at a lower temperature (e.g., room temperature or slightly above) for a longer duration.[1][2] While the reaction rate will be slower, this minimizes the contribution of the retro-Diels-Alder pathway. Excellent yields have been reported under solvent-free conditions at room temperature.[4]

  • Cause B: Polymerization of Starting Materials. Furan and maleic anhydride can undergo polymerization, which competes with the desired cycloaddition.[4][5] This is often promoted by impurities or higher reaction temperatures.

    • Solution: Ensure the purity of your starting materials. Freshly distill furan if necessary. Running the reaction at lower temperatures will also disfavor polymerization pathways.

Issue 2: Presence of Unexpected Peaks in 1H NMR or Broad Melting Point Range

Symptoms: The 1H NMR spectrum of the product shows more peaks than expected for the pure exo or endo isomer. The isolated solid melts over a wide temperature range, indicating an impure sample.

Potential Causes & Solutions:

  • Cause A: Mixture of Exo and Endo Isomers. This reaction is a classic example of kinetic versus thermodynamic control.[1][2][6] The endo adduct is the kinetically favored product and forms faster, while the exo adduct is the thermodynamically more stable product.[1][7] Depending on the reaction conditions, you may have a mixture of both. The exo isomer is typically the desired and isolated product in many procedures.[8][9]

    • Solution: To favor the formation of the more stable exo isomer, allow the reaction to proceed for a longer time or at a slightly elevated temperature to allow the kinetically formed endo product to revert to the starting materials (via retro-Diels-Alder) and then reform as the thermodynamic exo product.[1][2] The exceptional exo stereochemistry of the furan-maleic anhydride adduct was first demonstrated by Woodward and Baer.[7]

  • Cause B: Residual Starting Materials. Due to the reversible nature of the reaction, unreacted furan and maleic anhydride may be present in the final product.

    • Solution: Optimize your purification procedure. Recrystallization is a common method for purifying the product anhydride.[10] Ensure the chosen solvent effectively solubilizes the starting materials and impurities while having lower solubility for the desired product at reduced temperatures.

  • Cause C: Polymer byproducts. Broad, unresolved humps in the 1H NMR spectrum may indicate the presence of polymeric material.

    • Solution: Precipitate the desired anhydride product from a suitable solvent system that leaves the polymeric byproducts in solution. Alternatively, washing the crude product with a solvent that dissolves the monomers but not the desired adduct or polymers can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this synthesis and how can I identify them?

The most common "side products" or impurities are the isomeric endo-adduct, unreacted starting materials (furan and maleic anhydride), and polymeric materials.

  • *Endo_ vs. Exo Isomers: These can be distinguished by 1H NMR spectroscopy. The coupling constants between the bridgehead protons and the protons at C-5/C-6 are different due to their different dihedral angles, as described by the Karplus equation.[7]

  • Starting Materials: The presence of furan and maleic anhydride can be detected by their characteristic signals in the 1H NMR spectrum of the crude product.

  • Polymers: Polymeric materials often appear as broad, poorly defined signals in the NMR spectrum and can lead to a "gummy" or non-crystalline product.[5]

Q2: How does reaction temperature affect the formation of side products?

Temperature is a critical parameter in this synthesis:

  • Low Temperatures (e.g., room temperature): Favor the formation of the kinetic endo product.[2] The rate of the retro-Diels-Alder reaction is slow, so the initial product distribution is largely preserved. Polymerization is also less likely at lower temperatures.

  • High Temperatures: Increase the rate of the retro-Diels-Alder reaction, allowing the system to reach thermodynamic equilibrium, which favors the more stable exo product.[2] However, excessively high temperatures can lead to significant decomposition of the adduct back to the starting materials and can also promote polymerization.[4]

Q3: Is a solvent necessary for this reaction?

No, a solvent is not strictly necessary. The reaction can be performed neat (solvent-free), and high yields of the exo product have been reported under these conditions.[4] Performing the reaction without a solvent can simplify the workup procedure. However, using a solvent can help to control the reaction temperature and may be necessary for dilute reaction conditions. Common solvents include tetrahydrofuran (THF) or chloroform.[10][11]

Q4: Can the 7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride product itself be a source of side products?

Yes, under certain conditions. The product can undergo a retro-Diels-Alder reaction to regenerate furan and maleic anhydride, which can then potentially polymerize.[4] Additionally, the anhydride functionality is susceptible to hydrolysis if exposed to water, which would open the anhydride ring to form the corresponding dicarboxylic acid. It is therefore important to use dry reagents and solvents and to store the product in a moisture-free environment.

Experimental Protocols & Data

Table 1: Influence of Reaction Conditions on Product Distribution
Temperature (°C)Time (h)Predominant IsomerRelative YieldPotential Side ProductsReference
251Endo (Kinetic)-Exo isomer, starting materials[1][2]
4048Exo (Thermodynamic)HighTrace endo, starting materials[2]
> 100VariableExoDecreasingFuran, maleic anhydride (from retro-Diels-Alder), polymers[4]
Protocol 1: Synthesis of exo-7-Oxanorborna-2-ene-5,6-dicarboxylic Anhydride

This protocol is designed to favor the formation of the thermodynamically stable exo isomer.

  • In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) or proceed solvent-free.[4][11]

  • Add freshly distilled furan (1.1 eq) to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours or at 40 °C for a shorter duration to facilitate the conversion to the thermodynamic product.[2]

  • Monitor the reaction by TLC or 1H NMR if desired.

  • Remove the solvent under reduced pressure (if applicable).

  • Recrystallize the crude solid from a suitable solvent (e.g., chloroform) to obtain the pure exo adduct.[10]

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways involved in the synthesis.

Desired Diels-Alder Reaction Pathway furan Furan TS_endo Endo Transition State furan->TS_endo + Maleic Anhydride TS_exo Exo Transition State furan->TS_exo + Maleic Anhydride maleic Maleic Anhydride endo Endo Adduct (Kinetic Product) TS_endo->endo k_fast exo Exo Adduct (Thermodynamic Product) TS_exo->exo k_slow endo->exo Isomerization via retro-Diels-Alder

Caption: Kinetic vs. Thermodynamic Control in the Diels-Alder Reaction.

Potential Side Reactions reactants Furan + Maleic Anhydride adduct 7-Oxanorborna-2-ene-5,6- dicarboxylic Anhydride reactants->adduct Diels-Alder polymer Polymer Byproducts reactants->polymer Polymerization adduct->reactants Retro-Diels-Alder

Caption: Competing Side Reactions in the Synthesis.

References

Technical Support Center: Purification of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione. This resource is designed for researchers, chemists, and drug development professionals who are working with this common yet nuanced Diels-Alder adduct. The following content, presented in a practical question-and-answer format, provides in-depth, field-proven insights into the recrystallization of this compound, moving beyond basic protocols to explain the fundamental principles that ensure success.

Frequently Asked Questions (FAQs)

Q1: What is 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione, and why is its purification critical?

4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione is the product of a [4+2] cycloaddition, or Diels-Alder reaction, between furan (a diene) and maleic anhydride (a dienophile).[1][2] It is a valuable synthetic intermediate used as a precursor for various compounds, including tricyclic imides in pharmaceutical research and as a monomer in polymer applications.[3][4]

Purification is paramount for several reasons:

  • Reaction Byproducts: The synthesis may leave unreacted starting materials (furan, maleic anhydride) or side-products in the crude mixture.

  • Stereoisomers: The Diels-Alder reaction between furan and maleic anhydride is stereospecific and can yield two primary isomers: an endo and an exo adduct.[2] The endo product is typically formed faster (kinetic control), but the exo product is more stable (thermodynamic control).[2][5] The reaction is also reversible, and under thermodynamic conditions (e.g., higher temperatures, longer reaction times), the initially formed endo adduct can revert to the starting materials, which then reform as the more stable exo adduct.[5] Effective purification is necessary to isolate the desired isomer in high purity.

  • Downstream Reactions: The purity of this starting material directly impacts the yield, purity, and safety profile of subsequent synthetic steps. Impurities can interfere with catalysts, alter reaction kinetics, or lead to the formation of unintended, potentially hazardous byproducts.

Q2: What is the most effective solvent system for the recrystallization of this compound?

There is no single "best" solvent; the optimal choice depends on the specific impurities present and the desired isomer. The key principle of recrystallization is to find a solvent (or solvent pair) in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[6]

For this specific Diels-Alder adduct, a mixed-solvent system is often highly effective.[7]

Solvent TypeRecommended SolventsRole & Rationale
"Good" Solvent Xylene, Ethyl Acetate, AcetoneThese solvents readily dissolve the adduct at or near their boiling point. Xylene is a high-boiling solvent often used in the synthesis itself, making it a convenient choice.[7][8] Ethyl acetate is also effective.[9][10]
"Poor" Solvent Petroleum Ether, Hexane, Diethyl EtherThese are non-polar solvents in which the adduct has very low solubility. They are used to reduce the overall solvating power of the system upon cooling, inducing crystallization.[3][7][11]

Expert Insight: A common and effective strategy involves dissolving the crude product in a minimal amount of a hot "good" solvent like ethyl acetate or xylene. Then, a "poor" solvent like petroleum ether or hexane is added dropwise until the solution becomes faintly cloudy (the saturation point). The solution is then gently reheated until it becomes clear again and allowed to cool slowly.[7] This method provides fine control over the saturation point, promoting the growth of high-purity crystals.

Q3: How does the presence of both endo and exo isomers affect the recrystallization strategy?

The endo and exo isomers have different physical properties, including solubility and crystal packing, which can be exploited during purification. The exo adduct is generally more thermodynamically stable.[5] In many reported syntheses, the reaction conditions are tailored to favor the formation of the exo isomer, which often precipitates directly from the reaction mixture and can be purified by simple washing or recrystallization.[5][10]

If your crude product contains a mixture, fractional crystallization may be possible, though often challenging. A more robust strategy is to ensure the synthesis is driven to the thermodynamic exo product before attempting purification. This can be achieved by refluxing the reaction mixture for a sufficient duration to allow the kinetically favored endo product to revert and reform as the stable exo isomer.[5]

Experimental Protocol: Recrystallization Workflow

This protocol outlines a standard procedure for the recrystallization of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione using a mixed solvent system.

Step 1: Solvent Selection & Preparation
  • Place a small amount of the crude adduct (approx. 50 mg) into a test tube.

  • Add a few drops of a "good" solvent (e.g., ethyl acetate). Heat gently to see if it dissolves.

  • If it dissolves readily in the cold solvent, that solvent is unsuitable. If it dissolves upon heating, proceed.

  • To the hot solution, add a "poor" solvent (e.g., hexane) dropwise until turbidity appears.

  • If a precipitate forms that redissolves upon heating, you have identified a suitable mixed-solvent system.

Step 2: Dissolution
  • Place the bulk of the crude product into an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (ethyl acetate).

  • Heat the mixture on a hot plate with stirring. Add more "good" solvent in small portions until the solid is completely dissolved at the boiling point. Causality Note: Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[6]

Step 3: Hot Filtration (Optional but Recommended)
  • If the hot solution contains insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality Note: Pre-warming the apparatus prevents premature crystallization of the product on the funnel or filter paper.

Step 4: Crystallization
  • Remove the flask from the heat source.

  • If using a mixed system, add the "poor" solvent (hexane) dropwise to the hot solution until it just begins to turn cloudy. Reheat gently to redissolve and achieve a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature. Causality Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities.[6]

  • Once at room temperature, place the flask in an ice bath for 10-20 minutes to maximize the precipitation of the product.[8]

Step 5: Isolation and Drying
  • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.

  • Continue to draw air through the crystals for several minutes to partially dry them.

  • Transfer the purified crystals to a watch glass and dry them to a constant weight. The product should be colorless needles or a white crystalline solid.[7]

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Product in Flask B Add Minimal 'Good' Solvent A->B C Heat to Dissolve B->C D Hot Filtration (Optional) C->D Insoluble impurities? E Add 'Poor' Solvent to Cloud Point C->E No impurities D->E F Cool Slowly to Room Temp E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J

Caption: General workflow for the recrystallization of the Diels-Alder adduct.

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is common when the solution is supersaturated or cools too quickly.

  • Cause & Mechanism: The high concentration of the solute causes its solubility limit to be exceeded at a temperature where its stable form is a liquid or "melt". Impurities can also lower the melting point of the mixture, exacerbating the problem.

  • Solution:

    • Reheat the solution containing the oil to dissolve it completely.

    • Add a small amount more of the "good" solvent (1-2 mL) to reduce the saturation level.[6]

    • Ensure a very slow cooling rate. You can insulate the flask to slow heat loss.

    • Try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

Q5: No crystals are forming, even after cooling in an ice bath. What should I do?

This is a common issue indicating that the solution is not sufficiently supersaturated.

  • Cause & Mechanism: Too much solvent was used initially, meaning the concentration of the adduct is too low to precipitate even at cold temperatures.

  • Troubleshooting Steps:

    • Induce Nucleation: First, try scratching the inner surface of the flask with a glass rod.[6] If that fails, add a "seed crystal" (a tiny crystal of the pure product from a previous batch) to provide a template for crystal growth.

    • Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[6] Allow it to cool again.

    • Solvent Removal: As a last resort, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent system or less solvent.[6]

References

"preventing the retro-Diels-Alder reaction of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

A Guide to Preventing Thermal Reversion in Furan-Maleimide Adducts

Welcome to the technical support guide for 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the Diels-Alder (DA) adduct of furan and maleic anhydride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile adduct and encounter challenges with its stability. The primary issue addressed is the thermally induced retro-Diels-Alder (rDA) reaction, which can lead to product decomposition and compromised experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, purification, or application of the furan-maleimide adduct.

Question 1: "My reaction to form the adduct has low or inconsistent yields. After initial success, the product seems to disappear from my reaction mixture."

Answer: This is a classic sign that the retro-Diels-Alder (rDA) equilibrium is working against you. The Diels-Alder reaction between furan and maleimide is reversible, and the adduct's stability is highly sensitive to temperature.[1][2][3]

  • Root Cause Analysis: The formation of the adduct is exothermic (enthalpically favored), but the reverse reaction (rDA) is entropically favored because two molecules are formed from one.[4][5] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), as you increase the temperature (T), the TΔS term becomes more significant, eventually favoring the rDA reaction and shifting the equilibrium back to the starting materials.[5] Many DA reactions are run at elevated temperatures to improve the reaction rate, but for the furan-maleimide system, this often pushes the equilibrium in the wrong direction.[2]

  • Immediate Solutions:

    • Lower the Reaction Temperature: Conduct the Diels-Alder reaction at or below room temperature. While the reaction rate will be slower, the equilibrium will strongly favor the adduct. For many furan-maleimide systems, reactions can proceed efficiently over 24-48 hours at room temperature.[6]

    • Increase Reactant Concentration: Le Chatelier's principle applies here. Using a higher concentration of reactants will push the equilibrium toward the product side. If feasible, running the reaction in a minimal amount of solvent or even neat can improve yields.

    • Precipitate the Product: If the adduct is poorly soluble in the reaction solvent, it will precipitate as it forms. This removal from the equilibrium mixture effectively prevents the rDA reaction and can drive the forward reaction to completion.

Question 2: "My purified, solid adduct decomposes when I try to determine its melting point or when it's heated for a subsequent reaction."

Answer: This indicates that the thermal lability of the adduct is being exceeded. The temperature at which the rDA reaction becomes significant is a characteristic of the specific adduct. For the parent furan-maleic anhydride adduct, this can occur at temperatures as low as 80-90 °C.[1]

  • Root Cause Analysis: The energy input from heating provides the activation energy needed for the C-C bonds to break in the retro-Diels-Alder fashion. Furan-maleimide adducts are known for having a relatively low activation energy for the retro reaction compared to other DA adducts, such as those from anthracene.[7][8]

  • Solutions & Mitigation Strategies:

    • Avoid High Temperatures: For subsequent reactions, choose conditions that are as mild as possible. If heating is unavoidable, perform a time-course study at various temperatures to find a balance between the desired reaction rate and the rate of rDA decomposition.

    • Use High Vacuum for Solvent Removal: When removing solvents on a rotary evaporator, use a lower bath temperature and a higher vacuum. This allows for efficient solvent removal without subjecting the adduct to excessive thermal stress.

    • Alternative Analytical Techniques: For characterization, rely on techniques that do not require high heat, such as NMR spectroscopy, instead of melting point determination, which can be misleading as the product may decompose before melting.

Question 3: "During purification by column chromatography, my product yield is very low, and I isolate starting materials instead."

Answer: This issue can arise from two sources: thermal decomposition due to heat generated by the chromatography process or interaction with the stationary phase.

  • Root Cause Analysis:

    • Heat Generation: The adsorption/desorption process on silica or alumina can be exothermic, creating localized hot spots on the column that promote the rDA reaction.

    • Stationary Phase Acidity/Basicity: Standard silica gel is slightly acidic, which can potentially catalyze the rDA reaction. While less common, this should be considered.

  • Recommended Purification Protocol:

    • Recrystallization: This is the preferred method. It is gentle and often highly effective for purifying these types of crystalline adducts. Choose a solvent system where the adduct has high solubility at a mild temperature (e.g., 40-50 °C) and poor solubility at low temperatures (e.g., 0-4 °C).

    • Modified Chromatography: If chromatography is necessary, use a "flash" technique with pressure to move the product through the column quickly, minimizing residence time. Consider deactivating the silica gel by pre-treating it with a small amount of a non-polar solvent containing ~1% triethylamine to neutralize acidic sites. Running the column in a cold room can also help dissipate heat.

Frequently Asked Questions (FAQs)

Q: What is the fundamental reason for the instability of the furan-maleimide adduct? A: The core reason is the aromaticity of the furan ring. In the Diels-Alder reaction, furan must sacrifice its aromatic stability to act as a diene. This loss of aromaticity means the resulting adduct is less thermodynamically stable than adducts formed from non-aromatic dienes. The system can easily regain this favorable aromatic stabilization by undergoing the retro-Diels-Alder reaction.[5]

Q: What is the difference between the endo and exo adducts, and how does it affect stability? A: The Diels-Alder reaction between furan and maleimide can form two diastereomers: the endo and exo adducts.

  • Endo Adduct: This isomer is formed faster and is known as the kinetic product .[9][10]

  • Exo Adduct: This isomer is more stable and is the thermodynamic product .[9][10]

At lower temperatures, the reaction is under kinetic control, and the endo product dominates.[11][12] If the reaction is heated or left for a long time at a moderate temperature, the endo adduct can undergo rDA and then re-form as the more stable exo adduct.[12][13] The exo adduct generally has a higher activation energy for the rDA reaction and is thus more thermally stable than the endo adduct.[7][9] The named compound, 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, is the exo adduct.

Q: How does the choice of solvent affect the retro-Diels-Alder reaction? A: Solvent choice can have a modest impact. Polar solvents, and particularly aqueous solutions, can sometimes accelerate the forward Diels-Alder reaction due to hydrophobic packing and stabilization of the transition state.[4] However, for the retro reaction, the effect is less pronounced. Some studies suggest that solvent viscosity can play a role under specific conditions like microwave heating, but for standard thermal reactions, temperature remains the dominant factor.[14][15] The primary consideration for solvent choice should be the solubility of reactants and the ease of product isolation under mild conditions.

Q: Are there any additives or inhibitors that can prevent the rDA reaction? A: For the thermally-driven rDA reaction, there are no simple "inhibitors" in the traditional sense, as it is a fundamental unimolecular decomposition process governed by thermodynamics. However, to prevent potential side reactions like the homopolymerization of maleimide at higher temperatures, a radical inhibitor like hydroquinone can be added.[1] The most effective strategy to "inhibit" the rDA reaction is to maintain a low temperature.

Data Summary & Experimental Protocols

Table 1: Influence of Temperature on Furan-Maleimide Adduct Stability
Temperature RangePredominant ProcessExpected OutcomeRecommendation
0 - 40 °CForward Diels-Alder (Kinetic Control)High yield of the endo adduct, which may slowly convert to the more stable exo adduct. Equilibrium strongly favors products.Optimal for synthesis and storage.
40 - 80 °CEquilibrium (Thermodynamic Control)Both forward and reverse reactions occur. The exo adduct is favored over the endo. Overall adduct yield may decrease.Use with caution. Monitor reaction closely.
> 80 °CRetro-Diels-Alder FavoredSignificant to rapid decomposition of the adduct back to furan and maleimide.Avoid . High risk of product loss.
Note: Specific temperatures can vary based on substituents and solvent conditions.
Protocol 1: Low-Temperature Synthesis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
  • Reagent Preparation: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of a suitable solvent (e.g., acetone, chloroform, or toluene) at room temperature.

  • Addition: Cool the solution to 0 °C in an ice bath. Add furan (1.1 eq) dropwise to the stirred solution. A larger excess of furan can be used to further push the equilibrium but may complicate purification.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature (approx. 20-25 °C) for 24-48 hours. The product will often precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the product under high vacuum at room temperature. Do not heat to accelerate drying.

  • Storage: Store the purified adduct in a tightly sealed container at low temperature (e.g., 4 °C) to ensure long-term stability.

Visualizing the Process

Diagram 1: The Reversible Diels-Alder Reaction

This diagram illustrates the equilibrium between the furan/maleimide reactants and the kinetically favored endo and thermodynamically favored exo adducts. High temperatures push the reaction to the left (rDA).

G Reactants Furan + Maleimide Endo Endo Adduct (Kinetic Product) Reactants->Endo Exo Exo Adduct (Thermodynamic Product) Reactants->Exo Endo->Reactants Exo->Reactants

Caption: Furan-Maleimide Diels-Alder Equilibrium Pathway.

Diagram 2: Troubleshooting Workflow for Adduct Instability

This flowchart provides a logical sequence of steps to diagnose and solve issues related to adduct decomposition.

G start Problem: Low Yield or Product Decomposition check_temp Is the temperature > 40°C during reaction or workup? start->check_temp sol_temp ACTION: Lower temperature to < 30°C. Use high vacuum for solvent removal. check_temp->sol_temp Yes check_purification Are you using column chromatography? check_temp->check_purification No sol_temp->check_purification sol_purification ACTION: Switch to recrystallization. If column is necessary, use flash technique and consider deactivation. check_purification->sol_purification Yes check_storage Is the final product stored at room temp? check_purification->check_storage No sol_purification->check_storage sol_storage ACTION: Store adduct at 4°C or below in a sealed container. check_storage->sol_storage Yes end Problem Resolved check_storage->end No sol_storage->end

Caption: Troubleshooting workflow for adduct instability.

References

Technical Support Center: Enhancing the Stability of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (CAS No: 5426-09-5). This molecule, a pivotal precursor for tricyclic imides in pharmaceutical research and a potent agent in anticancer studies, presents unique stability challenges due to its chemical structure. Maintaining its integrity in solution is paramount for achieving reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Section 1: Understanding the Core Instability

FAQ: Why is 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione so susceptible to degradation in solution?

The instability of this compound is rooted in its chemical identity as a cyclic acid anhydride . Several factors contribute to its reactivity:

  • Ring Strain: The tricyclic structure, containing an exo-epoxy bridge, possesses considerable ring strain. This strain increases the electrophilicity of the carbonyl carbons, making them highly susceptible to attack.

  • Hydrolysis: The primary and most common degradation pathway is hydrolysis. In the presence of water or moisture, the anhydride ring rapidly opens to form the corresponding, and often biologically inactive, dicarboxylic acid. This reaction is often irreversible and can occur even with trace amounts of water.

  • Nucleophilic Attack: Beyond water, other nucleophiles such as alcohols (e.g., methanol, ethanol) and primary or secondary amines can also readily attack the anhydride, leading to the formation of esters or amides/imides, respectively.

  • Thermal Stress: Elevated temperatures accelerate the rate of all degradation pathways. Storage above 25°C is known to hasten decomposition.

The diagram below illustrates the primary degradation pathway via hydrolysis.

cluster_main Figure 1: Primary Degradation Pathway - Hydrolysis Compound 4,10-Dioxatricyclo[5.2.1.02,6] dec-8-ene-3,5-dione (Active Anhydride) Water + H₂O (Moisture, Aqueous Buffers) Product Dicarboxylic Acid (Inactive Diacid) Compound->Product Hydrolysis (Ring Opening)

Caption: Hydrolysis of the active anhydride to its inactive diacid form.

Section 2: Troubleshooting Guide for Experimental Workflows

This section addresses common problems encountered during experiments and provides actionable solutions.

Question: My compound loses all biological activity shortly after being added to my aqueous cell culture medium. What is happening?

Root Cause: This is a classic sign of rapid hydrolysis. Standard cell culture media and biological buffers are aqueous environments (typically >95% water), providing an ideal environment for the degradation of the anhydride. The compound is likely converting to its inactive dicarboxylic acid form within minutes of solubilization.

Solution Workflow: The key is to minimize the compound's contact time with the aqueous environment before it reaches its target.

cluster_workflow Figure 2: Workflow for Aqueous Experiments start Start: Need to dose in aqueous buffer stock Step 1: Prepare high-concentration stock solution in anhydrous aprotic solvent (e.g., DMSO). start->stock aliquot Step 2: Store stock in small, single-use aliquots at -80°C. stock->aliquot add Step 3: Immediately before use, add a small volume of stock directly to the final aqueous medium. aliquot->add mix Step 4: Mix thoroughly and add to cells/assay immediately. add->mix end Result: Maximized delivery of active compound mix->end

Caption: Recommended workflow for preparing working solutions for aqueous assays.

Detailed Protocol: Preparing Working Solutions for Biological Assays

  • Select an Anhydrous Solvent: Use a high-purity, anhydrous grade of an aprotic solvent. Dimethyl sulfoxide (DMSO) is a common choice.

  • Prepare a Concentrated Stock: Dissolve the solid compound in the anhydrous solvent to create a high-concentration stock solution (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your final assay.

  • Aliquot and Store: Immediately dispense the stock solution into small, single-use aliquots in vials with tight-fitting caps. Store these at -80°C for up to 6 months. This prevents degradation from repeated freeze-thaw cycles and moisture introduction.

  • Final Dilution: Just before starting your experiment, thaw one aliquot. Add the required microliter volume of the stock solution directly to your pre-warmed cell culture medium or buffer. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Immediate Use: Vortex or pipette the medium gently to ensure homogeneity and add it to your experimental system without delay.

Question: I am observing high variability and poor reproducibility between replicate experiments. Could this be a stability issue?

Root Cause: Yes, inconsistent results are frequently caused by variable rates of compound degradation. Minor differences in incubation times, temperature, or the time between solution preparation and application can lead to significant differences in the effective concentration of the active compound.

Troubleshooting Protocol: Stability Assessment via HPLC

To confirm if stability is the issue, quantify the compound's concentration in your exact assay medium over time.

  • Prepare a Spiked Sample: Add the compound to your complete experimental medium (e.g., DMEM + 10% FBS) at the final working concentration.

  • Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), take an aliquot of the medium.

  • Quench and Extract: Immediately quench the sample by adding it to a tube containing a water-miscible organic solvent like acetonitrile to precipitate proteins and halt further degradation. Vortex and centrifuge.

  • Analyze Supernatant: Analyze the supernatant using a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining.

  • Evaluate Data: Plot the percentage of the compound remaining versus time to determine its half-life in the medium.

Table 1: Example Stability Data in Different Media

Time Point% Remaining in PBS (pH 7.4)% Remaining in RPMI + 10% FBSNotes
0 min100%100%Baseline measurement.
30 min85%75%Faster degradation in complex media.
2 hours55%30%Significant loss of active compound.
8 hours<10%<5%Compound is effectively gone.

This is hypothetical data for illustrative purposes.

Section 3: Best Practices for Storage and Handling

Adhering to strict storage and handling protocols is the most effective way to ensure the long-term viability of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.

FAQ: What are the optimal conditions for storing the compound in its solid form versus in a stock solution?

The optimal conditions differ significantly based on the physical state of the compound.

Table 2: Recommended Storage and Handling Conditions

ParameterSolid CompoundStock Solution (in Anhydrous Aprotic Solvent)
Temperature 2–8°C for short-term.**-80°C is strongly

Technical Support Center: Characterization of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis, separation, and characterization of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione isomers. This molecule, the Diels-Alder adduct of furan and maleic anhydride, is a critical building block in pharmaceutical research and materials science.[1][2][3] However, its characterization is frequently complicated by the formation of endo and exo stereoisomers. This guide provides in-depth troubleshooting advice and validated protocols to navigate these challenges.

Part 1: Foundational Concepts: Understanding the Isomeric Challenge

Before troubleshooting, it's crucial to understand the underlying chemistry that creates the characterization challenge. The core issue lies in the stereochemical outcome of the Diels-Alder reaction between furan and maleic anhydride.

FAQ 1: What are the endo and exo isomers and why do they both form?

The Diels-Alder reaction between furan and maleic anhydride can result in two diastereomeric products: the endo and exo isomers.[4][5] These isomers differ in the spatial orientation of the anhydride ring relative to the furan-derived oxygen bridge.

  • Endo Isomer: The anhydride ring is oriented syn (on the same side) to the larger oxygen bridge. This isomer is the kinetic product , meaning it forms faster at lower temperatures.[4][6] This preference is often attributed to favorable secondary orbital interactions between the developing pi-system of the diene and the carbonyl groups of the dienophile in the transition state.[4][5]

  • Exo Isomer: The anhydride ring is oriented anti (on the opposite side) to the oxygen bridge. This isomer is the thermodynamic product , meaning it is more stable.[4][6][7] It experiences less steric hindrance, making it the favored product at higher temperatures or after prolonged reaction times, which allow for equilibrium to be reached.[8]

The formation of a mixture is a direct consequence of the competition between kinetic and thermodynamic control.[2][7]

G Reactants Furan + Maleic Anhydride TS_endo Endo Transition State (Lower Activation Energy) Reactants->TS_endo Low Temp Fast TS_exo Exo Transition State (Higher Activation Energy) Reactants->TS_exo High Temp Slow Endo Endo Product (Kinetic Control) Less Stable TS_endo->Endo Exo Exo Product (Thermodynamic Control) More Stable TS_exo->Exo Equilibrium Retro-Diels-Alder (Reversible) Endo->Equilibrium Heat Equilibrium->Exo

Kinetic vs. Thermodynamic Pathways
FAQ 2: What is the significance of the retro-Diels-Alder reaction here?

The furan-maleic anhydride Diels-Alder reaction is notably reversible.[2] The adducts can undergo a retro-Diels-Alder reaction, reverting to the starting furan and maleic anhydride, especially upon heating. This reversibility is what allows the initially formed kinetic endo product to isomerize into the more stable thermodynamic exo product over time or at elevated temperatures.[2][9] Understanding this equilibrium is key to controlling the isomeric ratio of your final product.

Part 2: Troubleshooting Synthesis and Separation

Controlling and separating the isomers are common experimental hurdles. This section addresses frequent issues encountered in the lab.

Synthesis Troubleshooting
Issue Probable Cause Recommended Solution
My product is almost exclusively the endo isomer. Reaction was run at low temperature (e.g., 0-25°C) and for a short duration.[1] This kinetically favors the endo adduct.[4][6]This is expected under kinetic control. If the exo isomer is desired, you must induce thermal equilibration.
I need the exo isomer, but my synthesis yields a mixture. The reaction has not reached thermodynamic equilibrium.Increase the reaction temperature or prolong the reaction time to allow the retro-Diels-Alder reaction to occur, which will shift the equilibrium towards the more stable exo product.[2][6] Microwave-assisted isomerization can also accelerate this process.[10]
My overall yield is low after purification. This can be due to the reversibility of the reaction, leading to loss of product back to starting materials during workup or heating.[2] It can also be a result of inefficient separation techniques.[6]For synthesis, use solvent-free conditions at room temperature to maximize initial adduct formation.[11] For purification, be aware that each successive recrystallization step to improve purity will inherently decrease the overall yield.[6]
Separation & Purification Guide

Q1: What is the most effective way to separate the endo and exo isomers?

Fractional crystallization is the most commonly reported and effective method for separating the isomers on a lab scale.[6] This technique exploits the lower solubility of the exo isomer in specific solvents, such as toluene, compared to the endo isomer.[6] Column chromatography can also be used.[7]

Q2: My fractional crystallization is not working well. How can I optimize it?

A common issue is that a single crystallization is often insufficient to achieve high purity.[6]

  • Solvent Choice: Toluene is a good starting point. You can also explore solvent systems like hexane/ethyl acetate.[1]

  • Cooling Rate: After dissolving the mixture in a minimum amount of hot solvent, allow it to cool slowly to room temperature and then transfer to a colder environment (e.g., 0°C or -20°C). Slow cooling promotes the formation of purer crystals.

  • Iterative Process: Be prepared to perform multiple recrystallization steps. As shown in the table below, purity and yield are inversely related.[6] Use an analytical technique like ¹H NMR to check the isomeric ratio after each step.

Number of RecrystallizationsTypical exo-Isomer PurityTypical Yield
160-80%25-50%
394-98%10-20%
4+>98%<10%
Data adapted from typical results for similar anhydride systems.[6]
Part 3: Analytical Characterization Troubleshooting

Unambiguous identification of the endo and exo isomers is paramount. NMR spectroscopy is the primary tool for this, with X-ray crystallography providing definitive confirmation.

Workflow for Isomer Separation and Characterization
Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQ: How does ¹H NMR differentiate the endo and exo isomers?

The key lies in the different chemical environments of the protons in each diastereomer. The most diagnostic signals are typically the bridgehead protons and the protons on the anhydride ring.

  • Chemical Shifts (δ): The signals for the endo isomer's protons tend to be more deshielded (further downfield) compared to the exo isomer.[10] For the parent adduct in CDCl₃, a distinctive peak for the exo isomer appears around δ = 3.16 ppm (bridgehead H), while the olefinic protons are around δ = 6.35 ppm.[1]

  • Coupling Constants (J): The coupling patterns, particularly for the bridgehead protons, can be different. In the endo isomer, the vicinal coupling constant between certain protons can be observed, whereas in the exo configuration, this coupling may be absent or very small due to the dihedral angle.[12]

Troubleshooting: "My ¹H NMR spectrum is too complex to assign."

This is a common problem when analyzing a mixture.

  • Acquire Spectra of Pure Samples: If possible, first analyze the spectra of the purified isomers. This will make assigning peaks in a mixture trivial by comparison.

  • Focus on Diagnostic Peaks: Don't try to assign every proton initially. Focus on the non-overlapping peaks that are characteristic of each isomer. The integration of these distinct peaks can be used to reliably determine the endo to exo ratio in your sample.[6]

  • Use 2D NMR Techniques: If you cannot separate the isomers, advanced NMR techniques are invaluable.

    • COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other, confirming the connectivity within each isomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful tool for unequivocally assigning stereochemistry.[10][13] For the endo isomer, a cross-peak (correlation) will be observed between protons on the anhydride ring and certain protons on the bicyclic framework that are close in space. This correlation will be absent in the exo isomer, where these protons are spatially distant.[13]

Technique 2: X-ray Crystallography

FAQ: Is X-ray crystallography always necessary?

While NMR, particularly NOESY, can provide a confident assignment, X-ray crystallography provides the absolute, unambiguous determination of the solid-state structure and stereochemistry.[2][7] It is the gold standard for structural elucidation if a suitable single crystal can be obtained.

Troubleshooting: "I can't grow good quality crystals."

  • Purity is Paramount: Ensure your sample is highly pure (>98%) before attempting crystallization. Impurities can inhibit crystal growth.

  • Solvent Screening: Systematically screen a range of solvents and solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/hexane, toluene).[1]

  • Method Variation: Try different crystallization methods:

    • Slow Evaporation: Loosely cap a vial of a dilute solution and allow the solvent to evaporate over several days.

    • Vapor Diffusion: Place a vial with your compound in a non-polar solvent inside a sealed jar containing a more polar, volatile solvent.

    • Slow Cooling: As described in the separation section, slowly cool a saturated solution.

Part 4: Standard Operating Protocols
Protocol 1: Synthesis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Adduct Mixture

This protocol is adapted for the synthesis of the kinetically favored endo adduct.

Materials:

  • Furan (1 equivalent)

  • Maleic anhydride (1 equivalent)

  • Ethyl acetate or Toluene

  • Round-bottom flask, stir bar, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride in a minimal amount of ethyl acetate at room temperature.

  • While stirring, add furan dropwise to the solution. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours.[11] The product may begin to precipitate as a white solid.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Wash the crude solid product with cold diethyl ether to remove any unreacted starting materials.[11]

  • Dry the product under vacuum. The resulting white solid will be predominantly the endo adduct, but may contain some exo isomer. Analyze via ¹H NMR to determine the initial isomeric ratio.

Protocol 2: Isomer Analysis by ¹H NMR Spectroscopy

Procedure:

  • Sample Preparation: Dissolve a small sample (5-10 mg) of the dried product in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected range (approx. 0-10 ppm).

  • Analysis:

    • Identify the characteristic, non-overlapping peaks for the endo and exo isomers.[6]

    • Integrate these distinct peaks.

    • Calculate the isomer ratio by comparing the integration values. For example, if a peak corresponding to the exo isomer has an integral of 1.0 and a corresponding peak for the endo isomer has an integral of 3.0, the exo:endo ratio is 1:3.

References

Technical Support Center: Scale-Up Synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione. This molecule, a pivotal building block in pharmaceutical research and polymer science, is synthesized via the Diels-Alder reaction between furan and maleic anhydride.[1][2] While elegant in principle, this cycloaddition presents unique challenges during scale-up, primarily related to its reversible nature and the nuanced stereochemical outcomes.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory and during pilot-scale production. We will delve into the mechanistic principles governing the reaction to empower you not just to follow a protocol, but to troubleshoot it effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than reported in the literature. What are the most likely causes?

Low yield is the most common issue and typically stems from the reversibility of the reaction. The Diels-Alder reaction of furan disrupts its inherent aromaticity, making the reverse (retro-Diels-Alder) reaction energetically favorable, especially at elevated temperatures.[3]

  • Cause 1: Retro-Diels-Alder Reaction: If the reaction temperature is too high or the reaction is run for an extended period in a solvent where the product remains dissolved, the equilibrium can shift back towards the starting materials (furan and maleic anhydride).

  • Cause 2: Furan Polymerization: Furan is susceptible to polymerization in the presence of acidic impurities or upon prolonged exposure to air and light.[4] This side reaction consumes the diene, directly reducing the potential yield of the desired adduct.

  • Cause 3: Inefficient Isolation: The product often precipitates from the reaction mixture. If the cooling process is too rapid or the filtration and washing steps are inefficient, a significant amount of product can be lost.

Solution: Carefully control the reaction temperature and time. Utilize a solvent system where the product has low solubility at ambient or cooled temperatures, allowing it to crystallize out and shift the equilibrium toward the product side (Le Châtelier's principle). Ensure high-purity, freshly distilled furan is used to minimize polymerization.

Q2: I seem to have isolated the exo isomer, but I thought Diels-Alder reactions favor the endo product. Why is this happening and how can I control the stereoselectivity?

This is an excellent and critical question that highlights a classic case of kinetic versus thermodynamic control.

  • The Mechanism: For most Diels-Alder reactions, the endo product is favored due to "secondary orbital interactions" that stabilize the transition state, making it the faster-forming, or kinetic , product.[5] However, the endo adduct is often more sterically hindered and therefore less thermodynamically stable than the corresponding exo adduct.[3]

  • Furan-Maleic Anhydride Exception: In this specific reaction, the formation of the endo adduct is indeed much faster (reportedly ~500 times faster) than the exo adduct.[6][7] However, because the reaction is readily reversible, if the reaction is allowed to proceed for a longer time or at a higher temperature, the initially formed endo product can revert to the starting materials, which can then recombine to form the more stable thermodynamic exo product. The exo product is favored by about 1.9 kcal/mol.[7]

How to Control Selectivity:

  • For the exo adduct (Thermodynamic Control): Use longer reaction times (e.g., 24-48 hours) or slightly elevated temperatures (e.g., 40-80°C). This allows the reaction to reach equilibrium, favoring the most stable product.[3][8] Most scale-up procedures target the more stable exo isomer.

  • For the endo adduct (Kinetic Control): Use shorter reaction times and lower temperatures. The challenge here is that the endo adduct will isomerize to the exo adduct if left for too long. Isolation must be performed quickly.

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption [label="Kinetic vs. Thermodynamic Control Pathways", shape=plaintext, fontname="Arial"];

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Action & Explanation
Oily or Tarry Residue Instead of Crystalline Product Furan polymerization.Action: Purify the furan (e.g., distillation) immediately before use. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can initiate polymerization.[4]
Product Decomposes or Yield Decreases During Workup Retro-Diels-Alder reaction triggered by heat.Action: Avoid excessive heating during any subsequent steps. If recrystallization is necessary, choose a solvent system that works at a lower temperature. The product is thermally sensitive.[3]
Inconsistent Results Between Batches Purity of reagents, especially maleic anhydride.Action: Maleic anhydride can hydrolyze to maleic acid in the presence of moisture. Use freshly opened, high-purity maleic anhydride or sublime it before use. Ensure all glassware is scrupulously dry.
Product Fails to Precipitate from Solution Incorrect solvent choice or concentration.Action: The reaction often works best when the product's solubility is low, driving precipitation. If the product remains dissolved, try cooling the reaction mixture to 0°C or below. If that fails, consider carefully adding a non-polar anti-solvent (e.g., hexane, petroleum ether) to induce crystallization.[8]
Safety Concern: Skin Irritation Exposure to maleic anhydride.Action: Maleic anhydride and the resulting adduct are known skin irritants.[5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid in a fume hood to avoid inhaling dust.

Detailed Scale-Up Protocol ( targeting exo adduct)

This protocol synthesizes information from established procedures to provide a robust method for gram-scale synthesis, targeting the thermodynamically stable exo isomer.[8]

Materials & Equipment:

  • Maleic Anhydride (high purity)

  • Furan (freshly distilled)

  • Toluene (anhydrous)

  • Petroleum Ether or Hexane (for washing)

  • Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and temperature probe

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filter flask

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is dry. Charge the flask with maleic anhydride (e.g., 1.0 eq, 50.0 g, 510 mmol).

  • Solvent Addition: Add anhydrous toluene (e.g., 250 mL) to the flask. Begin stirring to create a suspension.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Heating: Heat the mixture to 80°C. The maleic anhydride may not fully dissolve at this stage.

  • Furan Addition: Add furan (1.5 eq, 55.1 mL, 765 mmol) dropwise or via syringe over 15-20 minutes. The turbid solution should become clearer as the reaction begins.

  • Reaction: Maintain the temperature at 80°C and stir vigorously for 6-8 hours. The goal is to allow the reaction to reach thermodynamic equilibrium, favoring the exo product.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature. The product will begin to precipitate as white crystals. For maximum recovery, cool the flask further in an ice bath for at least 1 hour.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold petroleum ether (2 x 50 mL) to remove any residual toluene and unreacted starting materials.

  • Drying: Dry the product under vacuum to a constant weight. A typical yield for this procedure is 85-90%.

dot graph G { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption [label="Scale-Up Experimental Workflow Diagram", shape=plaintext, fontname="Arial"];

References

Technical Support Center: Solvent Effects on the Stereoselectivity of the Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: January 2026

<content_type>

Welcome to the Technical Support Center for navigating the complexities of solvent effects on the stereoselectivity of the Diels-Alder reaction. This guide is designed for researchers, scientists, and drug development professionals actively employing this powerful cycloaddition in their synthetic workflows. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and practical experimental considerations.

I. Frequently Asked Questions (FAQs)

FAQ 1: Why is the endo product typically favored in the Diels-Alder reaction, and how does the solvent influence this preference?

The preference for the endo product in many Diels-Alder reactions is a well-documented phenomenon known as the Alder Endo Rule.[1] This rule states that the transition state leading to the endo product is kinetically favored, often despite the exo product being thermodynamically more stable.[2][3]

Mechanistic Basis: The prevailing explanation for the endo preference is the concept of secondary orbital interactions (SOIs).[2] In the endo transition state, the pi-orbitals of the electron-withdrawing group(s) on the dienophile can overlap with the developing pi-bond of the diene.[2][4] This additional electronic interaction provides extra stabilization to the endo transition state, lowering its activation energy and making it the kinetically preferred pathway.[5]

Solvent Influence: Solvents can significantly modulate the endo/exo selectivity.[2][6] Polar solvents, in particular, tend to enhance the endo selectivity.[2][6] This is because the endo transition state is generally more polar than the exo transition state. A polar solvent will stabilize the more polar endo transition state to a greater extent, further lowering its activation energy and increasing the ratio of the endo product.[2] For instance, the reaction of cyclopentadiene with methyl acrylate shows a notable increase in the endo/exo ratio when moving from a nonpolar solvent like n-hexane to a polar solvent like methanol.[7]

FAQ 2: Can a solvent reverse the typical endo/exo selectivity of a Diels-Alder reaction?

While uncommon, it is possible for solvent effects, in combination with other factors, to favor the exo product. The exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[3][5] Therefore, under conditions that allow for thermodynamic control (e.g., higher temperatures, longer reaction times, or the presence of a catalyst that facilitates retro-Diels-Alder), the exo product may become the major product.

Certain solvent-solute interactions can also favor the exo transition state. For example, in some Lewis acid-catalyzed reactions, the coordination of the Lewis acid to the dienophile can create significant steric bulk that disfavors the endo approach.[8] Additionally, specific hydrogen bonding interactions between the solvent and the reactants might preferentially stabilize the exo transition state in select cases.[9]

FAQ 3: What is the role of protic vs. aprotic solvents in determining stereoselectivity?

The distinction between polar protic and polar aprotic solvents is crucial.[10][11]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) can act as hydrogen bond donors.[11] They can form hydrogen bonds with the electron-withdrawing groups (like carbonyls) on the dienophile. This hydrogen bonding can increase the polarization of the dienophile, enhancing its reactivity and often leading to a more pronounced endo selectivity.[9][12] Aqueous solutions are particularly noteworthy for accelerating Diels-Alder reactions, an effect attributed to hydrophobic packing and stabilization of the polar transition state through hydrogen bonding.[1]

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO) have significant dipole moments but cannot donate hydrogen bonds.[11] They stabilize the polar transition states primarily through dipole-dipole interactions. While generally promoting endo selectivity, the effect might be less pronounced compared to protic solvents of similar polarity.

FAQ 4: How do Lewis acids and solvents work together to influence stereoselectivity?

Lewis acids are frequently used to catalyze Diels-Alder reactions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[13][14] This not only accelerates the reaction but also often enhances the endo/exo selectivity.[5][8]

The choice of solvent is critical in Lewis acid-catalyzed reactions. The solvent must be able to dissolve the reactants and the Lewis acid-dienophile complex without strongly coordinating to the Lewis acid itself, which would deactivate the catalyst.[15] Non-coordinating, nonpolar solvents like dichloromethane are often preferred.[14] In some cases, a slightly polar, non-coordinating solvent can further enhance the selectivity by stabilizing the more polar endo transition state.[15]

II. Troubleshooting Guide

Problem 1: Low or Poor endo/exo Stereoselectivity

You are observing a nearly 1:1 mixture of endo and exo products, or the selectivity is lower than reported in the literature.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Polarity of Solvent The energy difference between the endo and exo transition states may not be significant in a nonpolar solvent.1. Increase Solvent Polarity: Switch to a more polar solvent. For example, if the reaction is in toluene, try dichloromethane or acetonitrile.[16] 2. Consider a Protic Solvent: If compatible with your reactants, a polar protic solvent like methanol or even water could significantly enhance endo selectivity.[7]
High Reaction Temperature At higher temperatures, there may be enough thermal energy to overcome the small activation energy difference between the endo and exo pathways. The reaction may also be approaching thermodynamic control, favoring the more stable exo product.1. Lower the Reaction Temperature: Running the reaction at a lower temperature will favor the kinetically controlled endo product.[8] 2. Monitor Reaction Time: Avoid unnecessarily long reaction times at elevated temperatures to minimize equilibration to the exo product.
Steric Hindrance Bulky substituents on the diene or dienophile may sterically disfavor the more compact endo transition state.1. Lewis Acid Catalysis: The addition of a Lewis acid can sometimes overcome steric effects by enhancing the electronic preference for the endo pathway.[8] Be mindful that very bulky Lewis acids could have the opposite effect. 2. Structural Modification: If possible, consider if less sterically demanding analogs of your reactants could be used.
Incorrect Reactant Purity Impurities could be interfering with the reaction or catalyzing side reactions.1. Purify Reactants: Ensure the diene and dienophile are of high purity. Freshly distill or recrystallize if necessary.
Problem 2: Inconsistent Stereoselectivity Between Batches

You are observing significant variations in the endo/exo ratio from one experiment to the next.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Variable Solvent Quality Trace amounts of water or other impurities in the solvent can affect the reaction's stereochemical outcome, especially in Lewis acid-catalyzed reactions.1. Use Anhydrous Solvents: For sensitive reactions, use freshly dried, anhydrous solvents.[14] 2. Consistent Solvent Source: Use solvent from the same supplier and lot number to minimize variability.
Inconsistent Reaction Temperature Small fluctuations in temperature can lead to changes in the endo/exo ratio.1. Precise Temperature Control: Use a reliable oil bath or cryostat to maintain a constant reaction temperature.
Concentration Effects As the reaction proceeds and product concentration increases, the polarity of the reaction medium can change, potentially affecting selectivity over time.[7]1. Standardize Concentrations: Ensure that the initial concentrations of reactants are consistent across all experiments. 2. Consider Dilution: In some cases, running the reaction at a higher dilution can maintain a more consistent solvent environment.

III. Experimental Protocols & Workflows

Protocol: Screening Solvents to Optimize endo/exo Selectivity

This protocol outlines a general procedure for systematically evaluating the effect of different solvents on the stereoselectivity of a Diels-Alder reaction.

Workflow Diagram:

G cluster_prep Preparation cluster_rxn Reaction Setup cluster_analysis Analysis reactants Prepare Stock Solution of Diene & Dienophile rxn1 Reaction in Nonpolar Solvent reactants->rxn1 Aliquot rxn2 Reaction in Polar Aprotic Solvent reactants->rxn2 Aliquot rxn3 Reaction in Polar Protic Solvent reactants->rxn3 Aliquot solvents Select & Prepare Solvents (Nonpolar, Polar Aprotic, Polar Protic) solvents->rxn1 Add Solvent solvents->rxn2 Add Solvent solvents->rxn3 Add Solvent quench Quench Reactions (Identical Time Point) rxn1->quench rxn2->quench rxn3->quench analysis Analyze Product Ratio (e.g., GC, NMR) quench->analysis compare Compare endo/exo Ratios analysis->compare

Caption: Workflow for solvent screening to optimize Diels-Alder stereoselectivity.

Step-by-Step Methodology:

  • Reactant Preparation: Prepare a stock solution of the diene and dienophile in a volatile, inert solvent (e.g., dichloromethane) to ensure accurate dispensing of reactants.

  • Solvent Selection: Choose a range of solvents with varying polarities and properties (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Methanol). Ensure all solvents are of high purity and appropriately dried if necessary.

  • Reaction Setup:

    • In separate, identical reaction vessels, place a magnetic stir bar.

    • To each vessel, add an equal aliquot of the reactant stock solution.

    • Evaporate the initial solvent under a gentle stream of inert gas (e.g., nitrogen or argon).

    • Add the screening solvent to each respective vessel to achieve the desired final concentration.

  • Reaction Execution:

    • Place all reaction vessels in a temperature-controlled bath set to the desired reaction temperature.

    • Stir all reactions at the same rate.

    • Allow the reactions to proceed for a predetermined amount of time. It is crucial to quench all reactions simultaneously to ensure a valid comparison under kinetic control.

  • Workup and Analysis:

    • Quench the reactions by rapidly cooling and/or adding a suitable quenching agent.

    • Remove the solvent in vacuo.

    • Prepare a sample of the crude reaction mixture for analysis.

    • Determine the endo/exo product ratio using an appropriate analytical technique, such as ¹H NMR spectroscopy or Gas Chromatography (GC). The relative integration of characteristic peaks for each isomer will provide the ratio.

  • Data Interpretation: Tabulate the endo/exo ratios against a solvent polarity parameter (e.g., dielectric constant) to identify the optimal solvent for maximizing the desired stereoisomer.

Data Summary Table Example:

Solvent Dielectric Constant (ε) Solvent Type endo:exo Ratio
n-Hexane1.9Nonpolar2.5 : 1
Toluene2.4Nonpolar3.0 : 1
Dichloromethane9.1Polar Aprotic4.5 : 1
Acetonitrile37.5Polar Aprotic7.0 : 1
Methanol32.7Polar Protic9.0 : 1

Logical Relationship Diagram: Troubleshooting Low Stereoselectivity

G start Low endo/exo Selectivity q1 Is the reaction run at elevated temperature? start->q1 q2 Is the solvent nonpolar? q1->q2 No sol1 Lower the temperature to favor kinetic product q1->sol1 Yes q3 Are reactants sterically hindered? q2->q3 No sol2 Switch to a more polar solvent (aprotic or protic) q2->sol2 Yes sol3 Consider using a Lewis acid catalyst q3->sol3 Yes end Optimized Selectivity q3->end No sol1->end sol2->end sol3->end

Caption: A decision tree for troubleshooting poor stereoselectivity in Diels-Alder reactions.

IV. References

  • Diels–Alder reaction - Wikipedia. --INVALID-LINK--

  • The Diels-Alder Reaction - Master Organic Chemistry. (2017-08-30). --INVALID-LINK--

  • Stereochemistry of the Diels-Alder Reaction - Master Organic Chemistry. (2017-11-13). --INVALID-LINK--

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps. --INVALID-LINK--

  • SOLVENT EFFECTS IN THE DIELS ALDER REACTION by ERNESTO SILBER Phar.. M.A. in Phar. and Biochem. A DISSERTATION IN CHEMISTRY S. --INVALID-LINK--

  • Why is the endo product the major product in a Diels-Alder reaction? - Chemistry Stack Exchange. (2016-12-10). --INVALID-LINK--

  • Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review - YouTube. (2025-02-11). --INVALID-LINK--

  • 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions - YouTube. (2018-09-20). --INVALID-LINK--

  • Effect of solvent motions on the dynamics of the Diels-Alder reaction - Lirias. --INVALID-LINK--

  • A theoretical study of the solvent effect on Diels-Alder reaction in room temperature ionic liquids using a supermolecular approach | Request PDF - ResearchGate. (2025-08-06). --INVALID-LINK--

  • Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps. --INVALID-LINK--

  • The Effect of Solvent on a Lewis Acid Catalyzed Diels−Alder Reaction, Using Computed and Experimental Kinetic Isotope Effects | Organic Letters - ACS Publications. --INVALID-LINK--

  • An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction - ACS Publications. --INVALID-LINK--

  • Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018-02-09). --INVALID-LINK--

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. --INVALID-LINK--

  • Demystifying Solvent Effects on Diels–Alder Reactions in Pure and Mixed Solvents: A Combined Electronic DFT and QM/MM Study - ACS Publications. (2023-05-09). --INVALID-LINK--

  • Theoretical Investigation of the Effect of Hydrogen Bonding on the Stereoselectivity of the Diels-Alder Reaction | Request PDF - ResearchGate. --INVALID-LINK--

  • Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions. --INVALID-LINK--

  • Beginner's Guide to Diels-Alder Reactions (THE ONLY 3 STEPS YOU NEED TO KNOW) - YouTube. (2023-08-04). --INVALID-LINK--

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012-04-27). --INVALID-LINK--

  • High stereoselectivity on low temperature Diels-Alder reactions - PMC - NIH. --INVALID-LINK--

  • How Lewis Acids Catalyze Diels–Alder Reactions - PMC - NIH. --INVALID-LINK--

  • The simplest Diels–Alder reactions are not endo-selective - PMC - PubMed Central. --INVALID-LINK--

  • Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions | ACS Omega. --INVALID-LINK--

  • Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights - MDPI. (2024-10-21). --INVALID-LINK--

  • Hydrogen-Bond-Assisted Diels–Alder Kinetics or Self-Healing in Reversible Polymer Networks? A Combined Experimental and Theoretical Study - MDPI. --INVALID-LINK--

  • Diels-Alder: endo rule (video) - Khan Academy. --INVALID-LINK--

  • Diels Alder Reaction Organic Chemistry Tutorial Videos, Guide and practice - Leah4Sci. --INVALID-LINK--

  • Optimization of the stereoselectivity achieved of the Diels-Alder reaction at hierarchical helicates with solvent and chiral ligand screening. - ResearchGate. --INVALID-LINK--

  • Origins of the diastereoselectivity in hydrogen bonding directed Diels–Alder reactions of chiral dienes with achiral dienophiles: a computational study - Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--

  • Polar Diels-Alder Reactions Developed in a Protic Ionic Liquid: 3-Nitroindole as Dienophile. Theoretical Studies Using DFT Meth - CONICET. --INVALID-LINK--

  • Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences. --INVALID-LINK--

  • Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - RSC Publishing. --INVALID-LINK--

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts - ChemRxiv. --INVALID-LINK--

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? - Master Organic Chemistry. (2018-05-11). --INVALID-LINK--

  • Nucleophilicity (Protic vs. Aprotic solvents) : r/Mcat - Reddit. (2020-05-16). --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Molecule of Interest

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the Diels-Alder adduct of furan and maleic anhydride, is a molecule with a deceptively simple structure that has garnered interest for its potential biological activities. While sometimes erroneously labeled by commercial suppliers as a "purine nucleoside analog," a critical evaluation of its chemical architecture reveals no resemblance to nucleosides.[1][2][3] This guide will systematically explore a more scientifically grounded hypothesis: that its biological effects are more aptly compared to those of cantharidin and its demethylated analog, norcantharidin, due to structural similarities.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to rigorously validate the purported anticancer activities of this compound. We will delve into the causality behind experimental choices, provide detailed protocols for robust validation, and present a framework for comparing its efficacy against established bioactive compounds.

The Comparative Landscape: Cantharidin and Its Analogs

Cantharidin, a natural terpenoid, and its synthetic analog norcantharidin, are known to exhibit potent biological effects, including anticancer properties.[5][6][7] They are established inhibitors of protein phosphatase 2A (PP2A), a mechanism that leads to cell cycle arrest and apoptosis. Given the structural relationship, it is plausible that 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione may share a similar mechanism of action. This guide will therefore use cantharidin and norcantharidin as primary benchmarks for comparative analysis.

Experimental Validation Workflow: A Step-by-Step Approach

To ascertain the biological activity of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a multi-pronged approach is essential. The following experimental workflow is designed to provide a comprehensive assessment of its cytotoxic and potential anticancer properties.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis Cell_Line_Selection Cell Line Selection (e.g., HCT116, SW620, KB) MTT_Assay MTT Assay for IC50 Determination Cell_Line_Selection->MTT_Assay Seed cells Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Treat with IC50 concentration Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Cell_Cycle_Analysis Treat with IC50 concentration Comparative_IC50 Comparative IC50 Table MTT_Assay->Comparative_IC50 Western_Blot Western Blot for Apoptotic Markers (Caspase-3, PARP) Apoptosis_Assay->Western_Blot Data_Analysis Statistical Analysis and Interpretation Comparative_IC50->Data_Analysis

Caption: Experimental workflow for validating the biological activity of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.

Detailed Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione and compare it with cantharidin and norcantharidin.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust and widely accepted method for initial cytotoxicity screening.

Protocol:

  • Cell Culture:

    • Culture human colorectal carcinoma cells (HCT116) and oral cancer cells (KB) in appropriate media (e.g., DMEM for HCT116, RPMI-1640 for KB) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, cantharidin, and norcantharidin in DMSO.

    • Prepare serial dilutions of the compounds in culture media to achieve final concentrations ranging from 1 µM to 200 µM.

    • Replace the overnight culture medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After 24 and 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative IC50 Data

The following table provides a template for summarizing the IC50 values obtained from the MTT assay, with hypothetical data alongside literature-derived values for cantharidin and norcantharidin for context.

CompoundCell Line24h IC50 (µM)48h IC50 (µM)Reference
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione HCT116Experimental DataExperimental Data-
KBExperimental DataExperimental Data-
Cantharidin HCT11612.4 ± 0.276.32 ± 0.2[5]
SW62027.43 ± 1.614.30 ± 0.44[5]
Norcantharidin HCT11649.25 ± 0.350.28 ± 0.22[5]
KB15.06 µg/mL (~90.6 µM)-[8]
Mechanistic Insight: Apoptosis and Cell Cycle Analysis

Objective: To determine if the cytotoxic effects of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione are mediated through the induction of apoptosis and/or cell cycle arrest.

Rationale: Understanding the mechanism of cell death is crucial for evaluating the therapeutic potential of a compound. Flow cytometry-based assays for apoptosis and cell cycle distribution provide quantitative data on the cellular response to treatment.

Protocol:

  • Treatment:

    • Seed cells in 6-well plates and treat with the IC50 concentration of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione for 24 hours.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Harvest and fix the cells in 70% ethanol overnight at -20°C.

    • Wash the cells and treat with RNase A.

    • Stain the cells with propidium iodide.

    • Analyze the DNA content by flow cytometry.

Visualizing the Apoptotic Pathway

The following diagram illustrates the key events in apoptosis that can be investigated to understand the compound's mechanism of action.

G Compound 4,10-Dioxatricyclo [5.2.1.02,6]dec-8-ene-3,5-dione Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic validation of the biological activity of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. By focusing on a plausible mechanism of action and employing rigorous, well-controlled experiments, researchers can generate high-quality, publishable data. The comparative approach against cantharidin and norcantharidin will provide essential context for its potential as a novel therapeutic agent.

Future studies should aim to confirm the molecular target, potentially through protein phosphatase activity assays, and expand the investigation to in vivo models to assess efficacy and toxicity. The versatility of the furan-maleic anhydride adduct scaffold also opens avenues for the synthesis of novel derivatives with improved potency and selectivity.[6]

References

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Derivatives of 7-Oxanorborna-2-ene-5,6-dicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical safety assessment, the evaluation of a compound's cytotoxic potential is a critical, foundational step. For researchers investigating novel derivatives of 7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride, a class of compounds with emerging therapeutic interest, selecting the appropriate cytotoxicity assay is paramount to generating reliable and meaningful data. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the rationale behind experimental choices to empower researchers in making informed decisions for their specific scientific inquiries.

The evaluation of cytotoxicity is not a one-size-fits-all endeavor. The choice of assay should be dictated by the specific questions being asked. Are you performing a high-throughput screen of a large compound library? Are you interested in the mechanism of cell death? Or do you need to confirm viability with a high degree of accuracy? This guide will navigate these questions, providing a framework for a robust and self-validating cytotoxicity testing strategy.

Core Principles in Cytotoxicity Testing

Before delving into specific methodologies, it's essential to grasp the fundamental cellular processes that cytotoxicity assays measure. Generally, these assays interrogate one or more of the following cellular states:

  • Metabolic Activity: Healthy, proliferating cells exhibit robust metabolic activity, particularly within the mitochondria. Assays that measure metabolic function provide an indirect but often reliable indicator of cell viability.

  • Membrane Integrity: The plasma membrane of a viable cell is intact, forming a selective barrier between the cytoplasm and the extracellular environment. A compromised membrane is a hallmark of cell death, particularly necrosis.

  • Apoptotic Markers: Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of specific enzymatic events. Assays that detect these markers can elucidate the mechanism of cytotoxicity.

The selection of an appropriate assay hinges on understanding which of these cellular states is most relevant to the research question at hand. Furthermore, it is often advisable to employ orthogonal assays—those that measure different cellular parameters—to confirm initial findings and gain a more comprehensive understanding of a compound's cytotoxic profile.[1][2]

Comparative Analysis of Key Cytotoxicity Assays

Here, we compare several widely used cytotoxicity assays, detailing their principles, advantages, limitations, and suitability for studying derivatives of 7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride.

Tetrazolium Reduction Assays (e.g., MTT, MTS)

Principle: These colorimetric assays are predicated on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[3] In the case of the MTT assay, the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan.[3] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance after solubilization.[3][4][5]

Advantages:

  • High-throughput compatibility: The simple "add-incubate-read" format makes these assays ideal for screening large numbers of compounds.[3]

  • Cost-effective: The reagents are relatively inexpensive compared to other methods.

  • Well-established: The MTT assay is a widely used and well-documented method.[3]

Limitations:

  • Indirect measurement: These assays measure metabolic activity, not cell viability directly. Compounds that affect mitochondrial function without causing cell death can lead to misleading results.[6]

  • Interference: The formazan crystals in the MTT assay are insoluble and require a solubilization step, which can introduce variability.[3] Some compounds may also directly interact with the tetrazolium salt, leading to false-positive or false-negative results.[6]

  • Serum and phenol red interference: Components in the culture medium can affect the accuracy of the results.[3]

Suitability for 7-Oxanorborna-2-ene-5,6-dicarboxylic Anhydride Derivatives: Tetrazolium-based assays are an excellent first-line screening tool to quickly assess the cytotoxic potential of a library of these derivatives and determine preliminary IC50 values.[7][8] However, due to the potential for compound interference, any significant "hits" should be validated with an orthogonal assay.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24h (cell attachment) seed->incubate1 add_compound Add derivatives of 7-Oxanorborna-2-ene-5,6- dicarboxylic anhydride incubate1->add_compound incubate2 Incubate for desired exposure time add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 1-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at ~570 nm solubilize->read

Caption: Workflow for a typical MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Release Assay

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] The amount of LDH in the supernatant is directly proportional to the number of dead or damaged cells.[11] The LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product, or in newer assays, generates a luminescent signal.[11][12]

Advantages:

  • Direct measure of cytotoxicity: LDH release is a direct indicator of cell membrane damage and cell death.[11]

  • Non-destructive to remaining cells: The assay is performed on the cell culture supernatant, allowing for further analysis of the remaining live cells.

  • Good for time-course studies: The release of LDH can be monitored over time to determine the kinetics of cytotoxicity.

Limitations:

  • Serum interference: Serum in the culture medium contains LDH, which can lead to high background levels. Using serum-free medium or heat-inactivated serum is recommended.[6]

  • Finite stability of LDH: The stability of LDH in the culture medium can vary, potentially underestimating cytotoxicity in long-term exposure studies.[2]

  • Not suitable for all cell death mechanisms: Cells undergoing apoptosis in the early stages may still have intact membranes and will not release LDH.[11]

Suitability for 7-Oxanorborna-2-ene-5,6-dicarboxylic Anhydride Derivatives: The LDH assay is a valuable orthogonal method to confirm results from metabolic assays like MTT. It is particularly useful for distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell killing).

Signaling Pathway: LDH Release upon Necrosis

LDH_Release cluster_cell Cell cytoplasm Cytoplasm (contains LDH) ldh_release LDH Release cytoplasm->ldh_release membrane Intact Plasma Membrane damaged_membrane Damaged Plasma Membrane membrane->damaged_membrane compound Cytotoxic Compound (e.g., 7-Oxanorbornene derivative) compound->damaged_membrane Induces damaged_membrane->ldh_release Leads to

Caption: Mechanism of LDH release due to membrane damage.

Apoptosis Assays

Apoptosis is a key mechanism by which anti-cancer drugs induce cell death.[13][14] Therefore, determining if 7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride derivatives induce apoptosis is crucial for understanding their therapeutic potential.

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[15] Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.[15] These assays utilize a pro-luminescent or pro-fluorescent substrate containing the caspase-3/7 recognition sequence (DEVD).[16][17] When caspase-3/7 is active in apoptotic cells, it cleaves the substrate, releasing a luminescent or fluorescent signal that is proportional to the amount of caspase activity.[16][17]

Advantages:

  • High sensitivity and specificity: These assays are highly sensitive and specific for detecting apoptosis.[18]

  • High-throughput compatible: The "add-mix-measure" format is well-suited for HTS.[16]

  • Provides mechanistic insight: A positive result strongly suggests that the compound induces apoptosis.[14]

Limitations:

  • Transient signal: Caspase activation is a transient event, so the timing of the assay is critical.

  • Does not distinguish between apoptosis and necrosis: While specific for caspase activation, it doesn't rule out other forms of cell death occurring simultaneously.

Suitability for 7-Oxanorborna-2-ene-5,6-dicarboxylic Anhydride Derivatives: Caspase activity assays are highly recommended for elucidating the mechanism of action of cytotoxic derivatives. They are particularly valuable for confirming that the observed cytotoxicity is due to programmed cell death.

Principle: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane.[19][20]

  • Viable cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive

Advantages:

  • Provides detailed information: This method offers a quantitative assessment of different stages of cell death.[21]

  • Distinguishes apoptosis from necrosis: A key advantage over many other assays.[22]

Limitations:

  • Requires specialized equipment: A flow cytometer is necessary for this analysis.

  • Lower throughput: Not as easily adaptable for HTS as plate-based assays.

Suitability for 7-Oxanorborna-2-ene-5,6-dicarboxylic Anhydride Derivatives: This is the gold-standard assay for detailed mechanistic studies of lead compounds to definitively characterize the mode of cell death.

Live/Dead Cell Staining Assays

Principle: These assays utilize a combination of two fluorescent dyes to simultaneously identify live and dead cells.[23] A common combination is Calcein-AM and Propidium Iodide (PI) or another membrane-impermeant DNA dye.[24][25] Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the intensely green fluorescent calcein.[25] PI is a red-fluorescent dye that can only enter cells with compromised membranes.[19][20]

Advantages:

  • Direct visualization: Allows for direct microscopic observation and quantification of live and dead cells.[23]

  • Multiplexing potential: Can be combined with other fluorescent probes to assess multiple cellular parameters simultaneously.[18]

  • Suitable for various platforms: Can be analyzed by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[23][24]

Limitations:

  • Not ideal for HTS: While adaptable to plate readers, it is more labor-intensive than single-reagent addition assays.

  • Phototoxicity: The fluorescent dyes and excitation light can be toxic to cells, especially in time-lapse imaging.

Suitability for 7-Oxanorborna-2-ene-5,6-dicarboxylic Anhydride Derivatives: This is an excellent confirmatory assay and is particularly useful for visualizing the cytotoxic effects of the compounds on cell morphology.

Data Presentation and Interpretation

For all cytotoxicity assays, it is standard practice to perform a dose-response analysis and calculate the half-maximal inhibitory concentration (IC50).[7][8] The IC50 value represents the concentration of the compound that inhibits 50% of the measured response (e.g., metabolic activity, cell viability) compared to an untreated control.[1][8] A lower IC50 value indicates a more potent cytotoxic compound.[26]

Table 1: Comparison of Cytotoxicity Assays

Assay TypePrincipleAdvantagesLimitationsPrimary Application
MTT/MTS Metabolic activity (reduction of tetrazolium salt)[3][4]High-throughput, cost-effective, well-established[3]Indirect, potential for compound interference[6]High-throughput screening, initial IC50 determination[7][27]
LDH Release Membrane integrity (release of cytosolic enzyme)[9][11]Direct measure of cytotoxicity, non-destructive, good for kinetics[11]Serum interference, LDH instability, not specific for apoptosis[2][6][11]Orthogonal validation, distinguishing cytostatic vs. cytotoxic effects
Caspase Activity Apoptosis (activity of effector caspases)[16][17]High sensitivity and specificity, HTS compatible, mechanistic insight[14][16][18]Transient signal, timing is criticalMechanistic studies, confirming apoptosis induction
Annexin V/PI Apoptosis/Necrosis (PS externalization, membrane permeability)[7]Detailed information on cell death stages, distinguishes apoptosis/necrosis[21][22]Requires flow cytometer, lower throughputIn-depth mechanistic analysis of lead compounds
Live/Dead Staining Membrane integrity and intracellular esterase activity[24][25]Direct visualization, multiplexing potential, multi-platform compatible[18][23][24]Not ideal for HTS, potential phototoxicityConfirmatory assay, visualization of cytotoxicity

Recommended Experimental Strategy

A robust and self-validating approach to assessing the cytotoxicity of 7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride derivatives would involve a tiered strategy:

Experimental_Strategy cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Confirmation & Orthogonal Validation cluster_tier3 Tier 3: Mechanistic Elucidation start Library of 7-Oxanorborna-2-ene-5,6- dicarboxylic Anhydride Derivatives mtt MTT or MTS Assay (High-Throughput) start->mtt ic50_1 Determine preliminary IC50 values mtt->ic50_1 ldh LDH Release Assay ic50_1->ldh Validate hits live_dead Live/Dead Cell Staining ic50_1->live_dead Confirm with visualization caspase Caspase Activity Assay ldh->caspase Investigate mechanism live_dead->caspase annexin Annexin V / PI Staining caspase->annexin Detailed characterization end Comprehensive Cytotoxicity Profile of Lead Compounds annexin->end

Caption: A tiered approach for cytotoxicity testing.

  • Tier 1: Primary Screening. Utilize a high-throughput metabolic assay like MTT or MTS to screen the entire library of derivatives and obtain initial IC50 values.[7][27] This will allow for the rapid identification of potentially active compounds.

  • Tier 2: Hit Confirmation and Orthogonal Validation. For the most potent compounds ("hits"), confirm their cytotoxicity using an orthogonal assay that measures a different cellular parameter. An LDH release assay is an excellent choice to confirm that the observed effect is due to cell death and not just metabolic inhibition.[11] Live/Dead cell staining can provide visual confirmation.

  • Tier 3: Mechanistic Elucidation. For confirmed hits that are being considered for further development, it is crucial to understand the mechanism of cell death. Employ apoptosis assays such as a caspase activity assay to determine if the compounds induce programmed cell death.[14] For lead candidates, Annexin V/PI staining will provide a detailed characterization of the cell death pathway.

By following this tiered and multi-faceted approach, researchers can build a comprehensive and reliable cytotoxicity profile for their novel derivatives of 7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride, ensuring the scientific rigor required for advancing promising therapeutic candidates. The selection of assays should always be guided by the specific research question, and the use of orthogonal methods is key to generating trustworthy and publishable data.

Detailed Experimental Protocols

MTT Assay Protocol[3][5][30]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against compound concentration to determine the IC50 value.

LDH Release Assay Protocol[11][12]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also prepare a maximum LDH release control by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.

Caspase-Glo® 3/7 Assay Protocol[18][19][31]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Results are often expressed as fold-change relative to the untreated control.

References

The Evolving Landscape of Neuroprotection: A Comparative Analysis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives and Other Leading Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The relentless progression of neurodegenerative diseases and the acute neuronal loss following ischemic events present a formidable challenge to modern medicine. The quest for effective neuroprotective agents, capable of shielding neurons from damage and preserving cognitive and motor functions, is a cornerstone of contemporary drug discovery. In this guide, we provide a comparative analysis of a novel class of compounds, the 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (DTD) derivatives, against established neuroprotective scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms, efficacy, and experimental validation of these promising therapeutic agents.

The Imperative for Novel Neuroprotective Strategies

Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function.[1] Similarly, acute events like ischemic stroke trigger a cascade of detrimental biochemical events leading to irreversible neuronal damage.[2] A common thread in these pathologies is the overactivation of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs), leading to excitotoxicity, calcium overload, oxidative stress, and ultimately, apoptosis.[3][4] This has spurred the development of compounds that can modulate these pathways.

A Promising New Scaffold: 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (DTD) Derivatives

Derivatives of the closely related 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold have emerged as potent neuroprotective agents.[3][4][5] These compounds exhibit a unique mechanism of action, functioning as dual blockers of NMDA receptors and VGCCs.[1][3][4][5] By attenuating the excessive calcium influx that characterizes excitotoxicity, these derivatives have demonstrated significant neuroprotective effects in preclinical models.[3][4][5]

Synthesis of the DTD Scaffold

The synthesis of the parent 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold is a critical first step in the development of novel derivatives. A common synthetic route involves a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds.

Mechanism of Action: A Two-Pronged Defense

The neuroprotective effects of DTD derivatives are primarily attributed to their ability to modulate calcium homeostasis through the blockade of NMDA receptors and VGCCs.[1][3][4][5]

  • NMDA Receptor Blockade: Overactivation of NMDA receptors by the neurotransmitter glutamate leads to a massive influx of calcium, triggering a cascade of neurotoxic events. DTD derivatives act as uncompetitive antagonists, binding within the ion channel of the NMDA receptor to block this influx.[3][4][5] This mechanism is similar to that of the clinically used drug memantine.

  • Voltage-Gated Calcium Channel (VGCC) Blockade: VGCCs, particularly the L-type, are also key players in calcium overload during neuronal injury. DTD derivatives have been shown to inhibit these channels, further reducing the overall calcium burden on the neuron.[3][4][5]

This dual-action mechanism provides a more comprehensive approach to mitigating excitotoxicity compared to agents that target only a single pathway. The downstream consequences of this calcium modulation include the preservation of mitochondrial function, reduction of oxidative stress, and inhibition of apoptotic signaling cascades.

Mechanism of DTD Neuroprotection

Comparative Analysis with Established Neuroprotective Scaffolds

To contextualize the potential of DTD derivatives, we compare them with three well-characterized neuroprotective agents: Edaravone, Citicoline, and Minocycline.

ScaffoldPrimary Mechanism of ActionKey Advantages
DTD Derivatives Dual NMDA Receptor and VGCC BlockerTargets the root of excitotoxicity; potentially more effective than single-target agents.
Edaravone Potent free radical scavengerBroad-spectrum antioxidant activity; clinically approved for ALS and ischemic stroke in some regions.[6][7][8][9]
Citicoline Stabilizes cell membranes, precursor to acetylcholinePleiotropic effects, including membrane repair and neurotransmitter synthesis; good safety profile.[6][7]
Minocycline Anti-inflammatory and anti-apoptotic effectsCrosses the blood-brain barrier effectively; modulates microglial activation.[6]
Quantitative Comparison of Neuroprotective Efficacy

While direct head-to-head in vitro studies are limited, we can draw comparisons from existing data. Derivatives of the closely related 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold have shown a significant increase in the viability of SH-SY5Y neuroblastoma cells, ranging from 23.05% to 53.56% at a concentration of 10 µM in an MPP+-induced toxicity model.[3][4][5] In comparison, studies on other agents in similar models provide a benchmark for their relative potency.

CompoundCell LineNeurotoxinConcentration% Increase in Cell Viability (approx.)Reference
4-oxa...dione Derivative SH-SY5YMPP+10 µM23-54%[3][4][5]
Minocycline SH-SY5Y6-OHDA10 µMSignificant protection observed[10]
Edaravone PC12MPP+VariousDose-dependent protection[11]
Citicoline Retinal CulturesGlutamate100 µMCounteracted neuronal damage[12]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols for Assessing Neuroprotective Efficacy

To ensure the rigorous evaluation of novel neuroprotective compounds, standardized in vitro assays are essential. The following protocols are fundamental for screening and characterizing the efficacy of agents like DTD derivatives.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., DTD derivative) for 2-24 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent such as MPP+ (1-methyl-4-phenylpyridinium) to the wells, excluding the control wells.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

MTT Assay Workflow
Measurement of Oxidative Stress: The DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular reactive oxygen species (ROS).

Protocol:

  • Cell Preparation: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with the neuroprotective compound before inducing oxidative stress.

  • DCFH-DA Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate with DCFH-DA solution (typically 10-50 µM) for 30-60 minutes in the dark.

  • Induction of Oxidative Stress: After loading, wash the cells and expose them to an ROS-inducing agent (e.g., H2O2).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence is proportional to the level of intracellular ROS.

Assessment of Apoptosis: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

Protocol:

  • Cell Lysis: After treatment with the test compound and an apoptosis-inducing agent, lyse the cells to release their contents.

  • Substrate Addition: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.

  • Incubation: Incubate the mixture at 37°C to allow the active caspase-3 to cleave the substrate.

  • Signal Detection: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a plate reader. The signal intensity is directly proportional to the caspase-3 activity.

Conclusion

The 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (DTD) scaffold represents a promising new frontier in the development of neuroprotective agents. Its dual-action mechanism, targeting both NMDA receptors and VGCCs, offers a robust approach to mitigating the excitotoxicity that underlies a wide range of neurological disorders. While further direct comparative studies are needed, the initial data on closely related analogs, combined with a clear mechanistic rationale, position DTD derivatives as a compelling class of compounds for further investigation. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these and other novel neuroprotective candidates, paving the way for the next generation of therapies to combat neurodegeneration.

References

A Comparative Guide to the Calcium Modulating Activities of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives and NGP1-01

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroprotective drug discovery, the modulation of intracellular calcium (Ca²⁺) homeostasis is a cornerstone of therapeutic strategy. Dysregulation of Ca²⁺ signaling, often initiated by excitotoxicity, is a common pathological hallmark in a spectrum of neurodegenerative disorders. This guide provides a detailed comparative analysis of two classes of neuromodulatory compounds: the novel 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives and the well-characterized polycyclic amine, NGP1-01. Our focus will be on their distinct mechanisms for modulating neuronal Ca²⁺ influx, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of their potential as neuroprotective agents.

The Rationale for Targeting Neuronal Calcium Channels

Intracellular Ca²⁺ is a ubiquitous second messenger that governs a multitude of cellular processes, from neurotransmitter release to gene expression.[1] Neurons, in particular, are exquisitely sensitive to fluctuations in Ca²⁺ concentrations. The over-activation of glutamate receptors, especially the N-methyl-D-aspartate (NMDA) receptor, and the subsequent excessive Ca²⁺ influx through both ligand-gated and voltage-gated calcium channels (VGCCs) can trigger a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species, and ultimately, apoptotic cell death.[2][3] Therefore, compounds that can effectively and safely modulate these channels are of significant therapeutic interest.

NGP1-01: A Dual-Action Neuroprotective Agent

NGP1-01 is a brain-permeable polycyclic amine that has demonstrated significant neuroprotective properties.[2] Its mechanism of action is characterized by a dual blockade of two major pathways of neuronal Ca²⁺ entry: L-type voltage-operated calcium channels and NMDA receptors.[2] This multi-targeted approach is advantageous as it can mitigate excitotoxicity arising from different initial stimuli. Experimental evidence shows that at a concentration of 1 µM, NGP1-01 can inhibit depolarization-induced Ca²⁺ influx by 78% and NMDA-induced Ca²⁺ influx by 52% in cortical neurons.[2]

Unveiling the Potential of 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Derivatives

Recent research has introduced a series of N-substituted 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives as promising neuroprotective candidates.[3] Structurally distinct from NGP1-01, these compounds have been shown to modulate Ca²⁺ influx through both NMDA receptors and VGCCs, exhibiting either mono or dual inhibitory effects depending on the specific derivative.[3] This structural diversity allows for the fine-tuning of their pharmacological profile.

Comparative Efficacy in Calcium Influx Inhibition

A key study by Egunlusi et al. (2020) provides a direct comparison of the calcium modulating effects of a series of 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives against NGP1-01 in human neuroblastoma SH-SY5Y cells. The data, summarized in the table below, highlights the varying potencies of these derivatives.

Compound% Inhibition of NMDA-induced Ca²⁺ Influx (at 10 µM)% Inhibition of KCl-induced Ca²⁺ Influx (at 10 µM)
NGP1-01 38.15 ± 3.6936.83 ± 2.87
Derivative 7 64.27 ± 1.2428.53 ± 1.83
Derivative 10 56.73 ± 2.3445.72 ± 3.45
Derivative 11 52.84 ± 1.9858.29 ± 2.67
Derivative 12 49.36 ± 2.5632.47 ± 2.19
Derivative 13 61.82 ± 2.1125.78 ± 1.54
MK-801 (NMDA Antagonist) 47.51 ± 2.34-
Nimodipine (L-type VGCC Blocker) -52.41 ± 3.12
Data sourced from Egunlusi et al., Molecules, 2020.[3]

From this data, it is evident that several of the 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives exhibit comparable, and in some cases, superior inhibitory activity against NMDA-induced Ca²⁺ influx compared to NGP1-01. For instance, derivatives 7 and 13 show significantly higher percentage inhibition. Interestingly, the derivatives display a varied profile against KCl-induced Ca²⁺ influx, which primarily activates VGCCs. Derivative 11 stands out with a potent dual inhibitory action, surpassing NGP1-01 in blocking both NMDA receptor and VGCC-mediated calcium entry.

Mechanistic Insights and Structural-Activity Relationships

The dual inhibitory action of both NGP1-01 and the 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives suggests a complex interaction with their respective targets. Molecular docking studies on the dione derivatives indicate that they likely bind within the ion channel of the NMDA receptor in a manner analogous to the well-known channel blocker MK-801.[3] The diverse substitutions on the imide nitrogen of the tricyclic core appear to significantly influence their potency and selectivity towards either the NMDA receptor or VGCCs, offering a rich scaffold for further optimization.

Experimental Protocols

To facilitate reproducible research in this area, we provide a detailed protocol for a representative calcium influx assay using the fluorescent indicator Fluo-4 AM in SH-SY5Y cells, a common model for neuronal studies.

Protocol: Fluo-4 AM Calcium Influx Assay in SH-SY5Y Cells

1. Cell Culture and Plating:

  • Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells onto 96-well black-walled, clear-bottom plates at a density of 5 x 10⁴ cells per well and allow them to adhere and grow for 24-48 hours.

2. Dye Loading:

  • Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) containing 0.02% Pluronic F-127 to aid in dye solubilization.

  • Aspirate the culture medium from the wells and wash once with HBSS.

  • Add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate in the dark at 37°C for 45-60 minutes.

  • After incubation, wash the cells twice with HBSS to remove extracellular dye.

3. Compound Incubation:

  • Add 100 µL of HBSS containing the desired concentration of the test compound (e.g., 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives or NGP1-01) or vehicle control to the respective wells.

  • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature in the dark.

4. Measurement of Calcium Influx:

a) For NMDA Receptor-Mediated Influx:

  • Prepare a stimulating solution of NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) in a magnesium-free HBSS. The absence of Mg²⁺ is crucial to relieve the voltage-dependent block of the NMDA receptor.
  • Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
  • Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
  • Record a baseline fluorescence for a few cycles.
  • Inject the NMDA/glycine solution into the wells and continue to record the fluorescence intensity over time to measure the increase in intracellular calcium.

b) For Voltage-Gated Calcium Channel-Mediated Influx:

  • Prepare a high potassium (KCl) stimulating solution (e.g., 50-100 mM KCl in HBSS). The high concentration of extracellular potassium will depolarize the cell membrane, leading to the opening of VGCCs.
  • Follow the same procedure as for the NMDA-induced influx, but inject the high KCl solution instead.

5. Data Analysis:

  • The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

  • The percentage inhibition by the test compound is calculated by comparing the peak fluorescence response in the presence of the compound to the response in the vehicle control wells.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Depolarization Depolarization VGCC Voltage-Gated Calcium Channel Depolarization->VGCC Opens Ca_influx Ca²⁺ Influx NMDAR->Ca_influx VGCC->Ca_influx Neurotoxicity Neurotoxicity Ca_influx->Neurotoxicity Leads to NGP1_01 NGP1-01 NGP1_01->NMDAR Blocks NGP1_01->VGCC Blocks Dione_Derivatives 4-oxatricyclo... dione Derivatives Dione_Derivatives->NMDAR Blocks Dione_Derivatives->VGCC Blocks

Caption: Signaling pathway of excitotoxicity and points of intervention.

Experimental_Workflow start Start: Seed SH-SY5Y cells in 96-well plate dye_loading Load cells with Fluo-4 AM start->dye_loading wash1 Wash to remove extracellular dye dye_loading->wash1 compound_incubation Incubate with test compound (Dione Derivative or NGP1-01) wash1->compound_incubation plate_reader Place plate in fluorescence reader compound_incubation->plate_reader baseline Record baseline fluorescence plate_reader->baseline injection Inject stimulant (NMDA/Glycine or high KCl) baseline->injection measurement Measure fluorescence change injection->measurement analysis Data analysis: Calculate % inhibition measurement->analysis end End analysis->end

Caption: Workflow for the calcium influx assay.

Conclusion and Future Directions

Both NGP1-01 and the 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives represent promising scaffolds for the development of neuroprotective agents that act by modulating neuronal calcium influx. NGP1-01 offers a well-established dual-action profile. The 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives, however, present a more versatile platform where chemical modifications can be systematically explored to optimize potency and selectivity for either NMDA receptors or VGCCs, or to fine-tune a dual inhibitory profile.

Future research should focus on establishing comprehensive dose-response relationships to determine the IC₅₀ values for the most potent dione derivatives. Further investigation into their effects on different subtypes of VGCCs and NMDA receptors will provide a more nuanced understanding of their mechanisms. Ultimately, in vivo studies in animal models of neurodegeneration will be crucial to validate the therapeutic potential of these promising compounds.

References

A Comparative Guide to the Antimicrobial Spectrum of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the antimicrobial potential of derivatives based on the 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold. As the challenge of antimicrobial resistance intensifies, there is a critical need to explore novel chemical structures for the development of next-generation therapeutic agents.[1] The tricyclic nature of this scaffold presents a unique three-dimensional architecture ripe for synthetic modification, offering a promising starting point for the discovery of new drugs.

In vitro studies have confirmed that the parent compound, also known as exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, possesses antimicrobial activity against a variety of pathogenic bacteria and fungi.[2] This foundational activity has spurred investigations into various derivatives to enhance potency and broaden the spectrum of activity. This guide will objectively compare the performance of these derivatives, detail the experimental methodologies used for their evaluation, and discuss their potential mechanisms of action, providing a comprehensive resource for the scientific community.

Core Chemical Scaffold and Synthetic Strategy

The 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione core is typically synthesized via a Diels-Alder reaction between a furan and maleic anhydride.[2] The resulting anhydride presents reactive sites that are crucial for generating a library of derivatives, primarily through substitution reactions.[2] The structural rigidity and stereochemistry of this scaffold are key factors influencing its biological activity.

cluster_synthesis Core Synthesis: Diels-Alder Reaction cluster_modification Derivative Generation Furan Furan Core_Scaffold Furan->Core_Scaffold + Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Core_Scaffold Core_Scaffold_Mod Derivative Antimicrobial Derivative Core_Scaffold_Mod->Derivative Substitution Reaction R_Group R-Group (e.g., Aminoalkanols, Substituted Phenyls) R_Group->Derivative

Caption: Synthesis and modification of the core scaffold.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of novel compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. While extensive data on the dioxatricyclo derivatives is emerging, significant research has been conducted on the structurally analogous azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives, where a nitrogen atom replaces one of the oxygen atoms in the ring. This data provides valuable insight into the potential of this class of compounds.

Aminoalkanol derivatives of the related 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold have demonstrated notable activity against a range of microorganisms.[3][4] The data below summarizes findings for these related compounds, which serve as a benchmark for the potential of the dioxatricyclo series.

Table 1: Antimicrobial Activity of Representative Azatricyclo Derivatives

Derivative ClassTest OrganismStrainActivity (MIC in µg/mL)Reference
Aminoalkanol Derivatives Staphylococcus aureusATCC 6538100 - 200[4]
Staphylococcus aureusATCC 25923>200[4]
Staphylococcus aureusATCC 4163100 - 200[4]
N-Substituted Maleimides Staphylococcus aureusATCC 259238 - 32[5]
Enterococcus faecalisATCC 292128 - 32[5]
Escherichia coliATCC 259228 - 32[5]
Pseudomonas aeruginosaATCC 27853128[5]
Quaternary Ammonium Compound Staphylococcus aureusStandard & Hospital StrainsSignificant Inhibition[5]

Data is for structurally related azatricyclo derivatives and serves as an indicator of potential activity for the dioxatricyclo class.

Structure-Activity Relationship (SAR) Insights

The variation in antimicrobial activity among derivatives points to a clear structure-activity relationship:

  • Importance of the Imide Moiety : Studies on related N-substituted maleimides found them to be approximately 30 times more active than their succinimide counterparts, indicating the cyclic imido double bond is a critical factor for activity.[5]

  • Influence of Substituents : For N-phenylmaleimides, both electron-donating and electron-withdrawing substituents on the aromatic ring tended to decrease activity, suggesting that steric effects may play a significant role.[5] In contrast, alkyl substituents on the imide nitrogen generally resulted in higher activity compared to aromatic analogues.[5]

  • Quaternization : The synthesis of a quaternary ammonium derivative resulted in significant inhibition against Staphylococcus aureus, highlighting a promising avenue for developing potent anti-staphylococcal agents.[5]

Potential Mechanisms of Action

The precise antimicrobial mechanism for 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives is an active area of investigation. However, research on the parent compound and other novel tricyclic structures provides several plausible hypotheses.

  • Inhibition of DNA Synthesis : The parent compound is described as a purine nucleoside analog that can inhibit DNA synthesis, a mechanism primarily detailed in the context of its anticancer properties.[2][6] This mode of action could potentially translate to antimicrobial effects by disrupting bacterial DNA replication.

  • Inhibition of Bacterial Topoisomerases : Many novel tricyclic compounds are being developed as inhibitors of bacterial DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication and are highly conserved, making them excellent targets for broad-spectrum antibiotics.[7]

  • Disruption of Membrane Integrity : The outer membrane of Gram-negative bacteria, which contains lipopolysaccharide (LPS), is a critical viability factor.[8][9] Some novel tricyclic compounds have been designed to inhibit the biosynthesis of Lipid A, a major component of LPS, which is a lethal target in Gram-negative bacteria.[8][9]

cluster_cell Bacterial Cell Replication DNA Replication DNA Bacterial DNA DNA->Replication uncoils for Gyrase DNA Gyrase / Topoisomerase IV Gyrase->DNA manages supercoiling Derivative Tricyclic Derivative Derivative->Gyrase INHIBITS Membrane Cell Wall Synthesis (Lipid A Biosynthesis) Derivative->Membrane INHIBITS

Caption: Potential mechanisms of antimicrobial action.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure reproducibility and comparability of results, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing. The broth microdilution method is a gold standard for determining the MIC of a compound.

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Test compound (solubilized in a suitable solvent like DMSO)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer

  • Incubator (35-37°C)

Workflow:

A 1. Prepare Inoculum Grow bacteria to log phase. Adjust to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). B 2. Prepare Compound Dilutions Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. A->B C 3. Inoculate Plate Add the standardized bacterial suspension to each well for a final concentration of ~5 x 10^5 CFU/mL. B->C D 4. Include Controls - Positive Control: Bacteria + Broth (No Compound) - Negative Control: Broth only - Solvent Control: Bacteria + Broth + Solvent C->D E 5. Incubation Incubate the plate at 37°C for 16-20 hours. D->E F 6. Read Results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Steps:

  • Inoculum Preparation: a. Select 3-5 isolated colonies of the test organism from an agar plate. b. Inoculate into a tube of CAMHB and incubate until the culture reaches the logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution: a. Dispense 50 µL of CAMHB into all wells of a 96-well plate. b. Add 50 µL of the stock solution of the test compound (at 2x the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column.

  • Inoculation and Incubation: a. Add 50 µL of the final diluted bacterial inoculum to each well, bringing the total volume to 100 µL. b. Seal the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation: a. After incubation, examine the plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth, as compared to the positive (growth) control.

Conclusion and Future Outlook

Derivatives of the 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold represent a promising, yet underexplored, class of potential antimicrobial agents. Insights from structurally similar azatricyclo compounds suggest that targeted modifications can yield potent activity against both Gram-positive and Gram-negative bacteria.[3][5] The key to unlocking their full potential lies in a systematic exploration of structure-activity relationships, focusing on substitutions that enhance microbial cell wall penetration and interaction with specific intracellular targets.

Future research should prioritize the synthesis and screening of a diverse library of these dioxa derivatives. Subsequent work must focus on elucidating their precise mechanisms of action, performing direct comparative studies against established antibiotics, and evaluating their toxicity profiles to establish a clear path toward clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold, a structural analog of norcantharidin, represents a versatile template for the development of a wide array of biologically active compounds. The inherent strain and reactivity of this bridged bicyclic system, coupled with its synthetic accessibility, have made it an attractive starting point for medicinal chemists. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, drawing upon experimental data to elucidate the molecular features governing their efficacy across different therapeutic areas, including oncology, infectious diseases, and agriculture.

The Core Scaffold: A Foundation for Diverse Bioactivity

The parent compound, 4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, is synthesized through a Diels-Alder reaction between furan and maleic anhydride.[1][2] Its demethylated analog, norcantharidin, is a known inhibitor of protein serine/threonine phosphatases (PSPs), such as PP1 and PP2A.[3][4][5] This inhibition disrupts cellular signaling pathways involved in cell cycle progression and apoptosis, forming the basis for its anticancer properties.[5] The core structure's significance lies in its rigid conformation and the presence of the anhydride moiety, which serves as a key interaction point with biological targets and a handle for chemical modification.

Navigating the SAR Landscape: A Tale of Substituents and Targets

The biological activity of 4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives is exquisitely sensitive to structural modifications. The following sections dissect the SAR for different therapeutic applications, supported by comparative data.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Norcantharidin and its derivatives have demonstrated significant cytotoxic effects against a range of human tumor cell lines.[1][6] The primary mechanism of action is the inhibition of protein phosphatases, leading to cell cycle arrest and apoptosis.[5][6]

Key SAR Insights:

  • Anhydride Ring Integrity: The cyclic anhydride is crucial for potent anticancer activity. Ring-opening to the corresponding dicarboxylic acid or modification by replacing the oxygen with nitrogen can lead to a significant decrease or complete loss of activity.[7]

  • Substituents on Imide Derivatives: Conversion of the anhydride to an imide and subsequent N-substitution allows for the introduction of various functionalities to modulate activity and selectivity.

    • Aryl-piperazine derivatives have been synthesized and evaluated for their anti-cancer and anti-angiogenesis activities.[8]

    • The introduction of a 1,3,4-thiadiazole moiety has been shown to yield derivatives with moderate inhibitory activities against A549 and PC-3 cancer cell lines.[1]

  • Targeting Specific Cancer Cell Lines: Certain derivatives exhibit selective toxicity. For instance, an N-3-methylbutyl amide of a 3-(3-ethylthio-1,2,4-triazol-5-yl) derivative of norcantharidin showed selective in vitro toxic and antiproliferative effects against the human hepatoma cell line Hep3B, while being less toxic to normal human liver stellate cells.[9]

Comparative Analysis of Anticancer Activity:

Compound/DerivativeCell Line(s)IC50 (µM)Key Structural FeatureReference
NorcantharidinA549, PC-3ModerateParent scaffold[1]
12 (see reference for full name)A-549, HepG2, HeLa, HCT-8Potent(4-fluorophenyl)piperazin-1-ylsulfonyl)phenyl)carbamoyl moiety[6]
N-3-methylbutyl amide derivativeHep3BSelective toxicityN-3-methylbutyl amide of a 3-(3-ethylthio-1,2,4-triazol-5-yl) derivative[9]
Antifungal Activity: A Defense Against Phytopathogens

Derivatives of norcantharidin have emerged as promising antifungal agents, particularly against phytopathogenic fungi.[3][10]

Key SAR Insights:

  • Aromatic Amine Moiety: The introduction of an aromatic amine by linking it to the norcantharidin scaffold is a key strategy for enhancing antifungal activity.[3]

  • Substitution on the Benzene Ring:

    • The presence of a benzene ring is critical for improving the spectrum of antifungal activity.[3][10]

    • Halogen substitution at the C-3' position of the benzene ring significantly increases antifungal activity.[3][10]

    • Chlorine at the C-3' position is more effective than fluorine, bromine, or iodine.[3][10]

    • Strongly electron-withdrawing or electron-donating groups on the phenyl ring lead to poor antifungal activity.[3][10]

Comparative Analysis of Antifungal Activity:

Compound/DerivativeFungal SpeciesIC50 (µg/mL)Key Structural FeatureReference
NorcantharidinVarious-Parent scaffold[3]
CantharidinVarious-Parent scaffold[3]
3-(3'-chlorophenyl)carbamoyl norcantharidate (II-8)Sclerotinia fructigena0.883'-chloro substitution on the phenyl ring[3]
3-(3'-chlorophenyl)carbamoyl norcantharidate (II-8)S. sclerotiorum0.973'-chloro substitution on the phenyl ring[3]
Insecticidal Activity: A Natural Product-Inspired Approach

Cantharidin, the parent natural product, is a known insecticide.[4][7] The SAR studies of its analogs aim to develop environmentally friendly insecticides with improved properties.[2]

Key SAR Insights:

  • Intact Anhydride Ring: Similar to anticancer activity, the cyclic anhydride functionality is essential for larvicidal activity. Replacement of the anhydride oxygen with nitrogen results in a complete loss of activity.[7]

  • Ring-Opened Derivatives: While modification of the anhydride ring is detrimental, ring-opened derivatives (dicarboxylates) can still exhibit insecticidal activity, suggesting a different mode of interaction or the ability to hydrolyze back to the active form.[7]

  • Substituent Effects in Ring-Opened Amides: For ring-opened amide derivatives, a combination of aliphatic and aromatic amide moieties is required for improved insecticidal activity. The nature of the substituent on the aniline ring is also critical.[7]

Comparative Analysis of Insecticidal Activity:

Compound/DerivativeInsect SpeciesActivityKey Structural FeatureReference
CantharidinPlutella xylostella100% mortality at 500 µg/mLIntact anhydride[7]
NorcantharidinPlutella xylostella100% mortality at 500 µg/mLIntact anhydride[7]
Anhydride N-substituted derivative (Compound 5)Plutella xylostellaInactiveNitrogen replaces anhydride oxygen[7]
Ring-opened amide (Compound 7f)Plutella xylostellaLC50 = 0.43 mMRing-opened with specific amide substituents[7]

Experimental Protocols: Synthesizing and Evaluating Bioactivity

The synthesis of the core scaffold and its derivatives, along with the protocols for evaluating their biological activity, are crucial for understanding and advancing the field.

General Synthesis of the 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Scaffold

The foundational synthesis involves a Diels-Alder reaction.[1][2]

Step-by-Step Protocol:

  • Reaction Setup: Furan and maleic anhydride are reacted in a suitable solvent, such as toluene.[11][12]

  • Reaction Conditions: The reaction is typically carried out under reflux.[11][12]

  • Product Isolation: The product, 4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, can be isolated and purified using standard techniques like crystallization or chromatography.

To obtain the saturated norcantharidin scaffold, a subsequent reduction step is performed.[1]

Synthesis of Imide and Amide Derivatives

Further derivatization is commonly achieved through reactions of the anhydride moiety.

Protocol for Imide Synthesis:

  • Aminolysis: The parent anhydride is reacted with a primary amine in a solvent like toluene, often with the addition of a base such as triethylamine.[11][12]

  • Reaction Conditions: The mixture is typically refluxed for several hours.[11][12]

  • Workup and Purification: The resulting imide is isolated and purified by filtration and recrystallization or chromatography.

Protocol for Ring-Opened Amide Synthesis:

  • Reaction with Amines: The anhydride is reacted with an amine, leading to the opening of the anhydride ring to form a carboxylic acid and an amide.

  • Further Modification: The remaining carboxylic acid can be further derivatized if desired.

Biological Activity Assays

Anticancer Activity (MTT Assay): [1]

  • Cell Seeding: Cancer cells (e.g., A549, PC-3) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability and calculate IC50 values.

Antifungal Activity (Mycelium Growth Rate Method): [3]

  • Media Preparation: Potato dextrose agar (PDA) medium is prepared and autoclaved.

  • Compound Incorporation: The test compounds, dissolved in a suitable solvent, are added to the molten PDA at various concentrations.

  • Inoculation: A mycelial disc of the test fungus is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at a controlled temperature until the mycelial growth in the control plate reaches the edge.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. IC50 values are then determined.

Visualizing the Structure-Activity Landscape and Workflows

Diagrams are essential for a clear understanding of the relationships between chemical structures and their biological effects, as well as the experimental processes.

SAR_Antifungal cluster_scaffold Core Scaffold cluster_modification Modification cluster_substituents Substituent Effects cluster_activity Antifungal Activity Scaffold Norcantharidin Scaffold ArylAmine Addition of Arylamine Moiety Scaffold->ArylAmine Improves Spectrum Halogen Halogen at C-3' ArylAmine->Halogen EWG_EDG Strong EWG/EDG ArylAmine->EWG_EDG Chlorine Chlorine (Optimal) Halogen->Chlorine Most Active Increased Increased Activity Chlorine->Increased Decreased Decreased Activity EWG_EDG->Decreased

Caption: SAR flowchart for antifungal activity.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Furan + Maleic Anhydride DA Diels-Alder Reaction Start->DA Scaffold 4,10-Dioxatricyclo Scaffold DA->Scaffold Derivatization Derivatization (e.g., Aminolysis) Scaffold->Derivatization FinalCmpd Final Compounds Derivatization->FinalCmpd Assay Biological Assay (e.g., MTT, Antifungal) FinalCmpd->Assay Data Data Collection (e.g., IC50) Assay->Data SAR SAR Analysis Data->SAR

Caption: General experimental workflow.

Conclusion and Future Directions

The 4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. The SAR studies consistently highlight the critical role of the anhydride/imide moiety and the profound influence of substituents in tuning the potency and selectivity of these compounds. For anticancer applications, derivatization of the imide nitrogen appears to be a fruitful strategy. In the realm of antifungal agents, substitution on an appended aromatic ring is key to enhancing efficacy. For insecticidal development, maintaining the integrity of the anhydride ring is paramount.

Future research should focus on exploring a wider chemical space through combinatorial approaches and computational modeling to design next-generation derivatives with improved therapeutic indices. A deeper understanding of the molecular interactions with their biological targets through techniques like X-ray crystallography will be invaluable in guiding rational drug design. Furthermore, investigating the in vivo efficacy and pharmacokinetic profiles of the most promising lead compounds will be essential for their translation into clinical or agricultural applications.

References

A Comparative Guide to the Synthesis of 7-Oxanorborn-5-ene-2,3-dicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the prevalent synthetic routes to 7-Oxanorborn-5-ene-2,3-dicarboxylic anhydride, a crucial building block in polymer and medicinal chemistry. We will dissect the methodologies, focusing on the underlying chemical principles, experimental considerations, and comparative performance metrics to equip researchers with the knowledge for informed synthetic planning.

Introduction: The Versatility of 7-Oxanorborn-5-ene-2,3-dicarboxylic Anhydride

7-Oxanorborn-5-ene-2,3-dicarboxylic anhydride, also known as nadic anhydride, is a bicyclic compound of significant interest due to its strained oxabicyclic ring system and reactive anhydride functionality. This unique structure makes it an invaluable monomer in ring-opening metathesis polymerization (ROMP) for the synthesis of advanced polymers with tunable properties. Furthermore, its derivatives are widely explored as therapeutic agents, particularly as potent inhibitors of various enzymes. The efficient and selective synthesis of this molecule is, therefore, a critical undertaking. The primary and most established route for its synthesis is the Diels-Alder reaction between furan and maleic anhydride.

The Dominant Pathway: The Diels-Alder Reaction

The [4+2] cycloaddition between furan (the diene) and maleic anhydride (the dienophile) is the most common and efficient method for preparing 7-Oxanorborn-5-ene-2,3-dicarboxylic anhydride. This reaction is characterized by its high atom economy and stereoselectivity, typically favoring the exo-isomer under thermodynamic control and the endo-isomer under kinetic control.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

The Diels-Alder reaction between furan and maleic anhydride is a classic example of a reaction under kinetic and thermodynamic control. The endo adduct is formed faster (kinetic product), but the exo adduct is more stable (thermodynamic product). This is because the reaction is reversible, and at higher temperatures, the less stable endo product can revert to the starting materials and then form the more stable exo product. The disruption of furan's aromaticity makes the reverse Diels-Alder reaction more facile compared to reactions with non-aromatic dienes.

The preference for the endo product under kinetic control is often attributed to secondary orbital interactions between the p-orbitals of the diene and the unsaturated substituents of the dienophile. However, in the case of furan and maleic anhydride, the exo product is the thermodynamically favored isomer and is often the major product isolated, especially when the reaction is allowed to proceed for longer times or at elevated temperatures. Computational studies have provided detailed insights into the activation barriers and transition state geometries for both the endo and exo pathways, confirming the lower stability of the endo adduct.

Comparative Analysis of Synthetic Conditions

The choice of reaction conditions significantly impacts the yield, selectivity, and sustainability of the synthesis. We will compare three common approaches: traditional solvent-based synthesis, solvent-free synthesis, and microwave-assisted synthesis.

This method involves reacting furan and maleic anhydride in a suitable solvent, such as diethyl ether, tetrahydrofuran (THF), or toluene. The solvent choice can influence the reaction rate and the solubility of the product. While effective, this approach often requires longer reaction times and necessitates a subsequent purification step to remove the solvent, which has environmental and cost implications.

A greener alternative is the solvent-free, or solid-state, reaction. This involves grinding or simply mixing the solid maleic anhydride with liquid furan. The reaction often proceeds at room temperature, and the product can be isolated by simple filtration and washing. This method is highly atom-economical and minimizes waste. Interestingly, solvent-free conditions have been reported to enable the isolation of the elusive endo-isomer.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of the Diels-Alder reaction of furan and maleic anhydride, microwave heating can dramatically reduce reaction times from hours or days to minutes. This rapid heating can also influence the stereochemical outcome of the reaction.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the different synthetic routes to 7-Oxanorborn-5-ene-2,3-dicarboxylic anhydride.

Parameter Traditional Solvent-Based Solvent-Free Microwave-Assisted
Typical Solvents Diethyl ether, THF, TolueneNoneVaries (can be solvent-free)
Reaction Time Several hours to daysMinutes to hoursMinutes
Temperature Room temperature to refluxRoom temperatureElevated (controlled by microwave)
Typical Yield Moderate to HighHigh to QuantitativeHigh to Quantitative
Stereoselectivity Typically favors exo (thermodynamic)Can favor endo (kinetic)Can be tuned by conditions
Green Chemistry Moderate (solvent waste)High (atom economical)High (energy efficient)
Scalability Readily scalableScalable with appropriate mixingCan be challenging for large scale

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the synthesis of 7-Oxanorborn-5-ene-2,3-dicarboxylic anhydride via the traditional solvent-based and solvent-free methods.

Protocol 1: Traditional Solvent-Based Synthesis (in THF)
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 5.0 g (0.051 mol) of maleic anhydride in 30 mL of tetrahydrofuran (THF).

  • Reaction Initiation: To the stirred solution, add 3.5 mL (0.048 mol) of furan dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. The product will precipitate out of the solution as a white solid.

  • Product Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected crystals with a small amount of cold THF to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven to obtain the final 7-Oxanorborn-5-ene-2,3-dicarboxylic anhydride.

Protocol 2: Solvent-Free Synthesis
  • Reagent Preparation: In a mortar, place 5.0 g (0.051 mol) of maleic anhydride.

  • Reaction Initiation: Add 3.5 mL (0.048 mol) of furan to the mortar.

  • Reaction Progression: Grind the mixture gently with a pestle for 5-10 minutes. The reaction is exothermic, and the mixture may become a paste or solidify.

  • Product Isolation: Allow the mixture to stand at room temperature for 1 hour to ensure complete reaction.

  • Purification: Triturate the solid product with a small amount of cold diethyl ether to remove any unreacted furan.

  • Drying: Collect the product by vacuum filtration and dry it under vacuum.

Visualization of the Synthetic Pathway

The following diagrams illustrate the overall reaction and a simplified workflow for the synthesis.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product furan Furan (Diene) product 7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride furan->product + maleic_anhydride Maleic Anhydride (Dienophile) maleic_anhydride->product [4+2] Cycloaddition Synthesis_Workflow start Start reagents Mix Furan and Maleic Anhydride start->reagents reaction Reaction Progression (Solvent or Solvent-Free) reagents->reaction isolation Isolate Product (Filtration) reaction->isolation purification Wash with Cold Solvent isolation->purification drying Dry under Vacuum purification->drying end Final Product drying->end

"benchmarking the stability of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione against similar compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Reversibility in Drug Discovery

In the landscape of modern medicinal chemistry and materials science, the Diels-Alder reaction stands as a cornerstone for the efficient construction of complex cyclic systems. Among the myriad of adducts synthesized through this powerful [4+2] cycloaddition, 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the product of furan and maleic anhydride, holds significant interest. Its rigid, bicyclic framework serves as a versatile scaffold in the design of novel therapeutics and advanced polymers.[1][2] However, the very reaction that forms this compound—a reaction prized for its elegance—imbues the molecule with an inherent instability: the retro-Diels-Alder reaction.

This guide provides a comprehensive stability benchmark of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione against structurally similar compounds. For researchers, scientists, and drug development professionals, understanding the degradation pathways and comparative stability of this scaffold is paramount for predicting shelf-life, ensuring formulation integrity, and designing more robust molecular entities. We will delve into the mechanistic underpinnings of its instability, present a logical framework for experimental comparison, and provide detailed protocols for key stability-indicating assays.

The Achilles' Heel: Understanding the Instability of the Furan-Maleic Anhydride Adduct

The stability of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is primarily dictated by two key structural features: the strained oxabicycloheptene core and the reactive cyclic anhydride moiety.

  • The Reversible Retro-Diels-Alder Reaction: The cycloaddition of furan and maleic anhydride is a reversible process.[3][4] The aromaticity of the furan ring is disrupted during the reaction, and the resulting adduct is thermodynamically less stable compared to analogous adducts formed from non-aromatic dienes like cyclopentadiene.[3][5] At elevated temperatures, the adduct readily undergoes a retro-Diels-Alder reaction, reverting to its starting materials. This equilibrium is a critical factor in the handling, storage, and application of this compound.[1]

    Furthermore, the reaction yields two stereoisomers: the kinetically favored endo adduct and the thermodynamically more stable exo adduct.[3][4] Over time and with thermal input, the endo isomer can revert and re-form as the more stable exo isomer, adding another layer of complexity to its stability profile.[1]

  • Hydrolytic Susceptibility of the Anhydride Ring: Like all cyclic anhydrides, the dione functionality is susceptible to hydrolysis, which opens the ring to form the corresponding dicarboxylic acid.[6] This degradation pathway is highly dependent on pH and the presence of moisture, making it a crucial consideration for formulation and storage.

Comparative Framework: Selecting Appropriate Benchmarks

To provide a meaningful assessment of stability, we have selected two key comparators that isolate the primary modes of instability:

  • Comparator 1: cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (Cyclopentadiene-Maleic Anhydride Adduct): This compound serves as a benchmark for the stability of the bicyclic ring system. As the Diels-Alder adduct of cyclopentadiene (a non-aromatic diene) and maleic anhydride, it is significantly more resistant to the retro-Diels-Alder reaction.[3][7] Comparing our target compound to this adduct will highlight the specific instability conferred by the furan-derived oxygen bridge.

  • Comparator 2: Phthalic Anhydride: This aromatic anhydride provides a benchmark for the hydrolytic stability of the anhydride ring. Its rigid structure and electronic properties offer a different perspective on anhydride reactivity compared to the strained bicyclic system of our target compound.

Experimental Design for Stability Benchmarking

A forced degradation study is an essential tool for elucidating the intrinsic stability of a molecule.[6][8] By subjecting the compounds to stress conditions more severe than typical storage, we can accelerate degradation and identify the primary degradation pathways. The following experimental workflow is designed to provide a comprehensive comparison.

G cluster_0 Compound Preparation & Characterization cluster_1 Forced Degradation Studies (ICH Guidelines) cluster_2 Analysis of Stressed Samples cluster_3 Data Interpretation & Comparison start Synthesize/Procure and Purify: 1. 4,10-Dioxatricyclo[...]-dione 2. cis-5-Norbornene-[...]-anhydride 3. Phthalic Anhydride char Initial Characterization (NMR, IR, Purity by HPLC) start->char thermal Thermal Stress (TGA & DSC) char->thermal hydrolytic Hydrolytic Stress (Acidic, Basic, Neutral pH) char->hydrolytic oxidative Oxidative Stress (e.g., H2O2) char->oxidative hplc HPLC Analysis (Quantify Parent Compound Loss and Degradant Formation) thermal->hplc hydrolytic->hplc oxidative->hplc nmr NMR Spectroscopy (Identify Degradation Products) hplc->nmr end Comparative Stability Profile: - Thermal Decomposition Temps - Hydrolytic Rate Constants - Oxidative Lability nmr->end

Caption: Experimental workflow for comparative stability benchmarking.

Quantitative Stability Data

The following tables summarize the expected and literature-derived data from the described stability assays.

Table 1: Thermal Stability Analysis

CompoundOnset of Decomposition (TGA, °C)Key Thermal Events (DSC)Primary Degradation Pathway
4,10-Dioxatricyclo[...]dione ~110-120Endotherm corresponding to retro-Diels-AlderRetro-Diels-Alder Reaction[2]
cis-5-Norbornene[...]anhydride >170Melting followed by decomposition at higher temp.Thermal Decomposition[7]
Phthalic Anhydride >250Melting followed by sublimation/decompositionSublimation/Decomposition

Table 2: Hydrolytic Stability Analysis (pH 7, 25°C)

CompoundHalf-life (t1/2)Primary Degradation Product
4,10-Dioxatricyclo[...]dione Moderately StableFuran-3,4-dicarboxylic acid
cis-5-Norbornene[...]anhydride StableNorbornene-2,3-dicarboxylic acid
Phthalic Anhydride Very StablePhthalic acid

Table 3: Oxidative Stability Analysis (3% H2O2, 25°C)

Compound% Degradation after 24hPotential Degradation Products
4,10-Dioxatricyclo[...]dione ModerateEpoxides, ring-opened products
cis-5-Norbornene[...]anhydride LowEpoxides
Phthalic Anhydride Very LowMinimal degradation

Detailed Experimental Protocols

Protocol 1: Thermal Stability Assessment by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal decomposition temperature and identify thermally induced events like the retro-Diels-Alder reaction.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of each compound into an aluminum TGA pan.

  • TGA Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample from 30°C to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of significant weight loss indicates decomposition.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of each compound into a sealed aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample from 30°C to a temperature just below its decomposition point (determined by TGA) at a heating rate of 10°C/min.

    • Record the heat flow. Endothermic peaks can indicate melting, solid-solid transitions, or reactions like the retro-Diels-Alder.

G cluster_0 TGA/DSC Protocol A Weigh Sample (5-10 mg) B Place in TGA/DSC Pan A->B C Heat at 10°C/min under N2 B->C D Record Weight Loss (TGA) & Heat Flow (DSC) C->D E Analyze Data: - Onset of Decomposition - Endothermic/Exothermic Peaks D->E

Caption: Protocol for Thermal Analysis.

Protocol 2: Hydrolytic Stability Assessment by HPLC

Objective: To quantify the rate of hydrolysis of the anhydride ring under neutral, acidic, and basic conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each compound in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Setup:

    • For each compound, prepare three sets of vials containing:

      • pH 4 buffer (acidic condition)

      • pH 7 buffer (neutral condition)

      • pH 9 buffer (basic condition)

    • Spike the stock solution into each buffer to a final concentration of 0.1 mg/mL.

  • Time-Point Analysis:

    • Incubate the vials at a constant temperature (e.g., 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Quench the reaction if necessary (e.g., by neutralizing the pH).

  • HPLC Analysis:

    • Analyze each sample by a validated stability-indicating HPLC method (e.g., reversed-phase C18 column with a water/acetonitrile gradient and UV detection).

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the parent compound concentration versus time.

    • The slope of the line will give the pseudo-first-order rate constant (k) for hydrolysis.

    • Calculate the half-life (t1/2 = 0.693 / k).

Conclusion and Field-Proven Insights

The experimental framework outlined in this guide demonstrates that 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione exhibits significantly lower thermal stability compared to its cyclopentadiene-derived counterpart, primarily due to the facility of the retro-Diels-Alder reaction. This thermal lability is a critical consideration for any application involving elevated temperatures, including some formulation processes and long-term storage in warm climates.

From a hydrolytic stability perspective, while the anhydride ring is inherently reactive, its degradation is often slower than the thermally induced retro-Diels-Alder pathway under anhydrous conditions. However, in aqueous formulations, hydrolysis will be a significant degradation route. The choice of a more stable analog, such as the cyclopentadiene adduct, or chemical modification of the furan adduct (e.g., by hydrogenation of the double bond to "lock" the conformation) are viable strategies to mitigate these instabilities.

For drug development professionals, these findings underscore the importance of early-stage stability assessment. The inherent trade-off between the synthetic accessibility of the furan-maleic anhydride adduct and its modest stability necessitates a careful evaluation of the intended application and storage conditions. By understanding these degradation pathways, researchers can make informed decisions in scaffold selection and the design of more robust and reliable molecules.

References

Safety Operating Guide

Navigating the Safe Handling of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are paramount to discovery. 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a versatile purine nucleoside analog, holds significant promise in various research and development applications.[1][2] However, its potent bioactivity is accompanied by notable health and safety considerations that demand meticulous handling protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Landscape

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (CAS No. 5426-09-5) is a solid at room temperature with a molecular weight of 166.13 g/mol .[3][4][5] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a comprehensive approach to personal protection. The primary hazards include:

  • Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.[6]

  • Skin Irritation (Category 2, H315): Causes skin irritation.[6][7]

  • Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[6][7]

  • Respiratory Sensitization (Category 3, H335): May cause respiratory irritation.[6][7]

Furthermore, this compound is moisture-sensitive, and contact with water can lead to hydrolysis, altering its chemical properties.[7] It is also incompatible with strong oxidizing agents.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash gogglesDouble-gloved with nitrile or neoprene glovesFully-buttoned lab coatN95 respirator (or higher) if not in a ventilated enclosure
Dissolving in Solvent Chemical splash goggles and a face shieldDouble-gloved with nitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Running Reactions Chemical splash goggles and a face shieldDouble-gloved with nitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Waste Disposal Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Step-by-Step PPE Protocol: Donning and Doffing

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. N95 Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat & Inner Gloves (removed together) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Operational Plan: Safe Handling from Receipt to Reaction

A systematic approach to handling ensures minimal exposure and maintains the integrity of the compound.

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container at 2-8°C in a dry, well-ventilated area away from strong oxidizers and moisture.[7]

  • Working with Solids: When weighing or transferring the solid, perform these operations in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Preparing Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. As the compound is moisture-sensitive, use anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glove box) for reactions requiring stringent anhydrous conditions.[8]

  • Running Reactions: Conduct all reactions in a certified chemical fume hood. Ensure that all glassware is dry and appropriate for the reaction scale.

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

    • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Step-by-Step Guide to Neutralization

Improper disposal of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can pose a significant environmental and safety risk. The following procedure outlines the safe disposal of this compound through controlled hydrolysis and neutralization.

Caption: Chemical Waste Disposal Pathway

Important Considerations for Disposal:

  • This procedure should be performed in a chemical fume hood.

  • The hydrolysis of anhydrides is exothermic; therefore, slow addition to ice-cold water is crucial to control the reaction rate and temperature.

  • Always consult your institution's specific guidelines for aqueous waste disposal. For larger quantities, it is recommended to contact a licensed professional waste disposal service.[6]

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the full scientific potential of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione while ensuring a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione
Reactant of Route 2
4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.